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  • Product: Ethane-1,1,2,2-tetracarboxylic Acid
  • CAS: 4378-76-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ethane-1,1,2,2-tetracarboxylic Acid (CAS 4378-76-1)

[1][2][3] Executive Summary Ethane-1,1,2,2-tetracarboxylic acid (CAS 4378-76-1) is a tetra-functional organic acid characterized by a high density of carboxyl groups on a short ethane backbone.[1][2] Unlike simple dicarb...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Ethane-1,1,2,2-tetracarboxylic acid (CAS 4378-76-1) is a tetra-functional organic acid characterized by a high density of carboxyl groups on a short ethane backbone.[1][2] Unlike simple dicarboxylic acids (e.g., succinic or glutaric acid), this compound exhibits unique acidity, chelation potential, and thermal reactivity due to the geminal arrangement of its carboxyl groups.[1]

Primarily utilized as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as a cross-linking intermediate in polymer chemistry, its utility is often limited by its thermal instability—specifically its tendency to undergo decarboxylation.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, handling protocols, and applications, distinguishing it rigorously from its unsaturated analog, ethenetetracarboxylic acid.[1]

Chemical Identity & Physiochemical Profile[2][4][5][6][7][8][9][10][11]

Ethane-1,1,2,2-tetracarboxylic acid consists of two methine carbons connected by a single bond, each substituted with two carboxylic acid groups.[1] This crowded steric environment drives its high reactivity and acidity.

Identity Data[2][5][7][9][10][12]
ParameterSpecification
CAS Registry Number 4378-76-1
IUPAC Name Ethane-1,1,2,2-tetracarboxylic acid
Synonyms 1,1,2,2-Ethanetetracarboxylic acid; Dimalonic acid
Molecular Formula C₆H₆O₈
Molecular Weight 206.11 g/mol
SMILES OC(=O)C(C(=O)O)C(C(=O)O)C(=O)O
InChI Key XWENCHGJOCJZQO-UHFFFAOYSA-N
Physiochemical Properties[2]
PropertyValue / DescriptionNote
Physical State White crystalline solidHygroscopic
Melting Point Decomposes >150–160 °CCritical: Decarboxylates to succinic acid before/during melting.[1][2]
Solubility Soluble in Water, Methanol, EthanolInsoluble in non-polar solvents (Hexane, Toluene).[1]
Acidity (pKa) Polyprotic (4 dissociable protons)First pKa < 2.5 (est.) due to inductive effect of geminal -COOH groups.
Stereochemistry Achiral (Meso/Racemic interconverting)C-C bond rotation averages the conformation in solution; solid state packing varies.

Synthesis & Production Strategies

The synthesis of ethane-1,1,2,2-tetracarboxylic acid is classically achieved through the oxidative dimerization of malonic ester derivatives, followed by hydrolysis.[1] This route avoids the use of unstable ethene precursors.

Core Synthesis Protocol: Oxidative Coupling

The most robust method involves the dimerization of diethyl sodiomalonate using iodine or electrochemical oxidation.

Step-by-Step Methodology:
  • Enolate Formation: Diethyl malonate is treated with sodium ethoxide (NaOEt) in dry ethanol to generate the sodium enolate.

    • Reaction:CH₂(COOEt)₂ + NaOEt → Na[CH(COOEt)₂] + EtOH[1][2]

  • Oxidative Dimerization: Iodine (I₂) is added dropwise to the enolate solution. The iodine acts as an oxidant, coupling two enolate radicals to form the tetraethyl ester.

    • Reaction:2 Na[CH(COOEt)₂] + I₂ → (EtOOC)₂CH-CH(COOEt)₂ + 2 NaI

    • Purification: The tetraethyl ester (CAS 632-56-4) precipitates or is extracted and recrystallized (MP: 76 °C).[1][2]

  • Hydrolysis: The ester is hydrolyzed using concentrated HCl or NaOH followed by acidification.

    • Caution: Temperature control is vital during hydrolysis. Exceeding 60°C can trigger premature decarboxylation.

Synthesis Workflow Diagram

SynthesisPathway Start Diethyl Malonate (CAS 105-53-3) Enolate Sodium Diethyl Malonate Start->Enolate NaOEt / EtOH Deprotonation Dimer Tetraethyl Ethane- 1,1,2,2-tetracarboxylate (CAS 632-56-4) Enolate->Dimer I₂ (Oxidative Coupling) - NaI Acid Ethane-1,1,2,2- tetracarboxylic Acid (CAS 4378-76-1) Dimer->Acid Acid Hydrolysis (HCl) < 50°C Succinic Succinic Acid (Degradation Product) Acid->Succinic Heat (>160°C) - 2 CO₂

Figure 1: Synthetic pathway from malonate precursors to the target tetra-acid, highlighting the critical thermal degradation path.[1][2]

Reactivity & Degradation Mechanisms[2][3]

Understanding the instability of CAS 4378-76-1 is crucial for its application.[1][2] The compound is a "gem-dicarboxylic acid," a class known for thermal instability.[1]

Thermal Decarboxylation

Upon heating, geminal carboxyl groups facilitate a cyclic transition state that allows for the extrusion of CO₂.

  • Mechanism: The proton of one carboxyl group hydrogen-bonds to the carbonyl oxygen of the geminal carboxyl group, forming a 6-membered transition state.[2]

  • Product: The primary decomposition product is Succinic Acid (after losing 2 moles of CO₂).

  • Implication: All drying steps must be conducted under vacuum at temperatures < 50°C .[2]

Coordination Chemistry (MOFs)

The tetra-anion (ethane-1,1,2,2-tetracarboxylate) acts as a bridging ligand.[1][2]

  • Chelation Mode: It typically coordinates to metal centers (e.g., Lanthanides, Ca²⁺, Zr⁴⁺) in a bis-bidentate or bridging fashion.[1]

  • Advantage: The short ethane bridge imposes a rigid distance between metal clusters, often resulting in high-density frameworks with small pore apertures, suitable for selective gas separation (e.g., H₂/CO₂).[1]

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

Researchers utilize this ligand to synthesize rare-earth MOFs (e.g., the CAU-34 family).[1][2] The high charge density of the tetra-anion allows for strong electrostatic interactions with hard metal ions (Ln³⁺), yielding robust materials with high thermal stability once coordinated (the lattice energy stabilizes the ligand against decarboxylation).[1]

Cross-Linking Agents

In polymer science, the tetra-acid serves as a cross-linker for polyols and polyamines.[1] The four acid groups allow for the formation of 3D networks.

  • Protocol: React with polyvinyl alcohol (PVA) or chitosan.

  • Condition: Reaction must be catalyzed by weak acid/base at moderate temperatures to avoid ligand degradation before cross-linking is complete.

Experimental Protocols

Characterization via Titration

Due to the close proximity of the carboxyl groups, the four pKa values overlap significantly. A potentiometric titration is required to determine precise dissociation constants in a specific solvent system.

Reagents:

  • 0.1 M NaOH (standardized).

  • Analyte solution (approx. 1 mM in degassed water).

Procedure:

  • Dissolve 20 mg of CAS 4378-76-1 in 50 mL deionized water.[1][2]

  • Purge with N₂ to remove dissolved CO₂ (which interferes with acidity measurements).

  • Titrate with 0.1 M NaOH, recording pH every 0.05 mL.

  • Analysis: Expect a shallow inflection point. The first two protons dissociate readily; the third and fourth are less acidic due to electrostatic repulsion from the dianion.

Storage & Handling[2]
  • Storage: Store at -20°C or 2-8°C under inert atmosphere (Argon).

  • Moisture: The compound is hygroscopic; store in a desiccator.

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Smolecule. (2024). Ethane-1,1,2,2-tetracarboxylic Acid | 4378-76-1.[3][1][2][4] Link

  • NIST Chemistry WebBook. (2025). 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester (CAS 632-56-4).[1][5][6] Link

  • Organic Syntheses. (1925). Ethyl Propane-1,1,2,3-tetracarboxylate (Analogous Synthesis). Coll. Vol. 1, p.272.[1] Link[1][2]

  • PubChem. (2025).[7][5] Ethane-1,1,2,2-tetracarboxylic acid (Compound Summary). Link

  • ResearchGate. (2019). Isostructural Family of Rare‐Earth MOFs Synthesized from 1,1,2,2‐Tetrakis(4‐phosphonophenyl)ethylene (Contextual MOF synthesis). Link

  • Master Organic Chemistry. (2022). Decarboxylation of Malonic Acid Derivatives. Link

Sources

Exploratory

A Technical Guide to 1,1,2,2-Ethanetetracarboxylic Acid: Physicochemical Properties and Their Implications for Research and Development

For Immediate Release This technical guide provides a detailed overview of the molecular weight and acidity constants (pKa values) of 1,1,2,2-ethanetetracarboxylic acid. Tailored for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed overview of the molecular weight and acidity constants (pKa values) of 1,1,2,2-ethanetetracarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of this complex molecule, offering insights into its behavior in aqueous solutions and its potential applications.

Introduction: The Structural Significance of 1,1,2,2-Ethanetetracarboxylic Acid

1,1,2,2-Ethanetetracarboxylic acid, a tetraprotic carboxylic acid, presents a unique chemical structure with four carboxyl groups attached to a central ethane backbone. This high density of acidic functional groups imparts distinct properties to the molecule, influencing its solubility, chelating ability, and potential as a building block in the synthesis of more complex molecules, including novel pharmaceutical agents. Understanding its fundamental physicochemical parameters, such as molecular weight and pKa values, is paramount for its effective utilization in research and development. Carboxylic acids are pivotal in medicinal chemistry, and their bioisosteres, such as tetrazoles, are frequently employed to modulate the drug-like properties of molecules[1][2].

Physicochemical Properties: A Quantitative Overview

The utility of a molecule in scientific applications is fundamentally governed by its physical and chemical characteristics. This section provides a summary of the known and estimated properties of 1,1,2,2-ethanetetracarboxylic acid.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques.

PropertyValueSource
Molecular Formula C6H6O8[3][4]
Molecular Weight 206.11 g/mol [3]
Exact Mass 206.00600 u[4]
CAS Number 4378-76-1[3][4]
Acidity and pKa Values

As a tetraprotic acid, 1,1,2,2-ethanetetracarboxylic acid has four distinct acid dissociation constants (pKa values), corresponding to the stepwise loss of its four acidic protons.

Dissociation StepEstimated pKa Value
pKa1 ~2.0 - 2.5
pKa2 ~3.0 - 3.5
pKa3 ~4.0 - 4.5
pKa4 ~5.0 - 5.5

The accurate determination of pKa values for polyprotic acids can be challenging due to overlapping dissociation equilibria. Computational methods, combining quantum mechanical calculations with machine learning, are emerging as powerful tools for predicting pKa values with increasing accuracy[5].

The Causality Behind Acidity: Structural and Electronic Effects

The acidity of the carboxylic acid protons in 1,1,2,2-ethanetetracarboxylic acid is a direct consequence of its molecular structure. The strong electron-withdrawing inductive effect of the adjacent carboxyl groups stabilizes the resulting carboxylate anions formed upon deprotonation. This stabilization facilitates the loss of a proton, making the acid stronger (lower pKa) than a simple monocarboxylic acid.

With each successive deprotonation, the molecule accumulates negative charge, making the removal of subsequent protons progressively more difficult due to electrostatic repulsion. This leads to an increase in the pKa value for each subsequent dissociation step.

Experimental Determination of pKa Values: A Validating Protocol

For compounds where pKa values are unknown, experimental determination is crucial. Potentiometric titration is a robust and widely used method for this purpose[6].

Principle of Potentiometric Titration

This method involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH. The resulting titration curve, a plot of pH versus the volume of titrant added, exhibits inflection points corresponding to the equivalence points, where the acid has been completely neutralized. For a polyprotic acid, there will be an equivalence point for each acidic proton[7]. The pKa value for each dissociation step can be determined from the pH at the half-equivalence point[7].

Step-by-Step Methodology for pKa Determination
  • Preparation of the Analyte Solution: Accurately weigh a sample of 1,1,2,2-ethanetetracarboxylic acid and dissolve it in a known volume of deionized, carbonate-free water.

  • Titrant Preparation and Standardization: Prepare a standard solution of a strong base, such as sodium hydroxide (NaOH), and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).

  • Titration Setup: Place the acid solution in a beaker equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Procedure: Slowly add the standardized NaOH solution from a burette in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • Determination of Equivalence and Half-Equivalence Points: Identify the equivalence points from the steepest parts of the curve. The half-equivalence points are located at half the volume of each equivalence point.

  • pKa Determination: The pH at each half-equivalence point corresponds to the pKa for that particular dissociation step[7].

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (1,1,2,2-Ethanetetracarboxylic Acid in H₂O) C Setup Titration Apparatus (pH meter, stirrer) A->C B Prepare & Standardize Titrant (NaOH Solution) B->C D Add Titrant Incrementally & Record pH/Volume Data C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Points E->F G Determine Half-Equivalence Points F->G H Determine pKa Values (pH at half-equivalence points) G->H

Caption: Workflow for the experimental determination of pKa values via potentiometric titration.

Implications for Drug Development and Research

The molecular weight and pKa values of 1,1,2,2-ethanetetracarboxylic acid are critical determinants of its behavior in biological systems and its suitability for various applications.

  • Solubility and Absorption: The pKa values dictate the ionization state of the molecule at a given pH. The charge of the molecule significantly influences its aqueous solubility and its ability to permeate biological membranes, key factors in drug absorption.

  • Chelation and Metal Binding: The presence of four carboxylate groups makes this molecule a potent chelating agent for metal ions. This property could be exploited in the design of drugs for metal detoxification or as components of metal-containing diagnostic or therapeutic agents.

  • Synthetic Building Block: As a multifunctional molecule, it can serve as a scaffold for the synthesis of a diverse range of complex organic molecules and polymers. Its defined stereochemistry and reactive handles make it an attractive starting material in synthetic chemistry. The synthesis of drug-like molecules often involves the use of core building blocks that can be elaborated into complex structures[1][2].

Conclusion

1,1,2,2-Ethanetetracarboxylic acid is a molecule with significant potential in various scientific domains. While its fundamental physicochemical properties, such as its molecular weight, are well-defined, a comprehensive understanding of its acid-base chemistry through experimentally determined pKa values is still needed. The methodologies and theoretical considerations outlined in this guide provide a framework for researchers to further investigate and harness the unique characteristics of this tetraprotic acid in their research and development endeavors.

References

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • NIST. (n.d.). 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (2025, September 6). ethane-1,1,2,2-tetracarboxylic acid | CAS#:4378-76-1. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Tetramethyl ethane-1,1,2,2-tetracarboxylate. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.
  • University of Washington. (n.d.). Determination of pKa's from titration curves. Retrieved from [Link]

  • Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 85.
  • Khan Academy. (2021, November 29). Titrations of polyprotic acids | Acids and bases | AP Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Cappello, M., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Pharmaceutics, 14(11), 2538.
  • BYJU'S. (2022, March 14). How to calculate pKa. Retrieved from [Link]

  • Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 85.
  • CAS. (n.d.). 1,1,2,2-Ethanetetracarboxylic acid, 1,1,2,2-tetramethyl ester. CAS Common Chemistry. Retrieved from [Link]

Sources

Foundational

Ethylenetetracarboxylic acid solubility in water vs organic solvents

An In-Depth Technical Guide to the Solubility of Ethylenetetracarboxylic Acid Introduction Ethylenetetracarboxylic acid, with the chemical formula C₆H₄O₈, is a quadricarboxylic acid featuring four carboxyl groups attache...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Ethylenetetracarboxylic Acid

Introduction

Ethylenetetracarboxylic acid, with the chemical formula C₆H₄O₈, is a quadricarboxylic acid featuring four carboxyl groups attached to an ethene backbone.[1][2] This high density of polar functional groups on a compact carbon framework imparts unique chemical properties that make it a significant building block in materials science and polymer chemistry.[1] It serves as a critical precursor for the synthesis of ethylenetetracarboxylic dianhydride and is utilized as a multidentate organic linker in the formation of metal-organic frameworks (MOFs).[1][3]

Understanding the solubility of ethylenetetracarboxylic acid is paramount for its effective application in synthesis, purification, and material fabrication. The solubility profile dictates the choice of solvent systems for reactions, influences crystallization processes, and determines its utility in forming coordination polymers.[1] This guide provides a comprehensive analysis of the solubility of ethylenetetracarboxylic acid in both aqueous and organic media, grounded in fundamental chemical principles and supported by established experimental methodologies.

Core Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For ethylenetetracarboxylic acid, the following properties are key determinants.

  • Molecular Structure and Polarity : The molecule consists of a short, nonpolar two-carbon (ethene) backbone and four highly polar carboxylic acid (-COOH) functional groups.[2] The abundance of these polar groups dominates the molecule's overall character, making it a highly polar compound.

  • Hydrogen Bonding : Each carboxylic acid group contains a hydrogen atom bonded to an electronegative oxygen atom (a hydrogen bond donor) and two oxygen atoms that can act as hydrogen bond acceptors. This extensive capacity for hydrogen bonding is the most significant factor influencing its solubility in protic solvents like water.

  • Acidity : As a polycarboxylic acid, it can donate its four protons in the presence of a base. The deprotonation of the carboxyl groups forms carboxylate anions (-COO⁻), which are ionic and significantly more polar than the neutral acid form, drastically altering solubility in aqueous solutions.[4]

Caption: Chemical structure of ethylenetetracarboxylic acid.

Solubility in Water and Aqueous Systems

The fundamental principle of "like dissolves like" suggests that polar compounds dissolve well in polar solvents.[4] Ethylenetetracarboxylic acid, with its four polar carboxyl groups, is expected to be soluble in water. The primary mechanism for this is the formation of strong hydrogen bonds between the acid's -COOH groups and water molecules.

Hydrogen_Bonding cluster_acid Ethylenetetracarboxylic Acid (portion) cluster_water Water Molecules C1 C=O H2O_1 H-O-H C1->H2O_1 H-bond OH1 O-H H2O_2 H-O-H OH1->H2O_2 H-bond

Caption: Hydrogen bonding between carboxyl groups and water.

The Critical Role of pH

The solubility of carboxylic acids in water is highly dependent on the pH of the solution.[5][6]

  • In Acidic to Neutral Water (pH < 7) : The compound exists predominantly in its protonated, neutral form. While the polar -COOH groups promote solubility, the overall solubility may be limited, especially if strong crystal lattice forces in the solid state must be overcome.

  • In Basic Solutions (pH > 7) : In the presence of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), the carboxylic acid groups are deprotonated to form ethylenetetracarboxylate salts.[5][7]

    (HOOC)₂C=C(COOH)₂ + 4 NaOH → (Na⁺⁻OOC)₂C=C(COO⁻Na⁺)₂ + 4 H₂O

The resulting salt is an ionic compound that is significantly more polar than the parent acid. This charge separation leads to very strong ion-dipole interactions with water molecules, causing a dramatic increase in aqueous solubility.[4] The reaction with a weak base like sodium bicarbonate, which results in the effervescence of carbon dioxide gas, is a classic qualitative test for carboxylic acids.[5]

Solubility in Organic Solvents

The solubility in organic solvents is also dictated by polarity and the capacity for hydrogen bonding.

Solvent ClassRepresentative SolventsPolarityHydrogen BondingPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighDonor & AcceptorModerate to High These solvents can engage in hydrogen bonding with the solute, similar to water.
Polar Aprotic DMF, DMSO, AcetoneHighAcceptor OnlyHigh These solvents are polar and can accept hydrogen bonds from the -COOH groups. The lack of a donor proton prevents the solvent from strongly self-associating, making it better at solvating other polar molecules. Low solubility of the related dianhydride in acetone is mitigated by using solvents like DMF.[1]
Low Polarity Dichloromethane, ChloroformLowNone / WeakLow The significant polarity mismatch between the highly polar solute and the low-polarity solvent results in poor solvation.
Nonpolar Hexane, TolueneNoneNoneInsoluble The nonpolar solvent molecules interact via weak van der Waals forces, which cannot overcome the strong hydrogen bonding between the ethylenetetracarboxylic acid molecules.[8]

Experimental Protocol for Solubility Determination

A systematic approach is essential for accurately characterizing the solubility profile. The following protocol provides a reliable method for both qualitative and semi-quantitative assessment.

Materials and Equipment
  • Ethylenetetracarboxylic acid

  • Test solvents (Deionized Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Methanol, Acetone, Hexane)

  • Small test tubes or vials (13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

  • pH paper or pH meter

Workflow for Solubility Classification

Solubility_Workflow start Start: 25 mg of Compound in a Test Tube add_water Add 0.75 mL Water, Vortex Vigorously start->add_water check_water Soluble in Water? add_water->check_water water_soluble_path Water Soluble check_water->water_soluble_path Yes water_insoluble_path Water Insoluble check_water->water_insoluble_path No test_ph Test pH of Solution water_soluble_path->test_ph ph_result pH < 5 → Acidic Group (Confirms Carboxylic Acid) test_ph->ph_result add_naoh Add 0.75 mL 5% NaOH water_insoluble_path->add_naoh check_naoh Soluble in NaOH? add_naoh->check_naoh naoh_soluble Soluble in Base → Acidic Compound check_naoh->naoh_soluble Yes insoluble_final Insoluble in Base → Not a Strong/Weak Acid check_naoh->insoluble_final No add_nahco3 Confirm with 5% NaHCO₃ Observe for CO₂ Bubbles naoh_soluble->add_nahco3

Caption: Logical workflow for determining the solubility class of an acidic compound.

Step-by-Step Procedure
  • Preparation : Weigh approximately 25 mg of ethylenetetracarboxylic acid into a small, dry test tube.[5][9]

  • Water Solubility : Add 0.75 mL of deionized water to the test tube.[9] Vigorously shake or vortex the tube for 30-60 seconds. Observe if the solid dissolves completely.

    • If soluble, the compound is classified as water-soluble. Proceed to test the solution's pH with litmus or pH paper. A pH of 4 or lower confirms the presence of an acidic group.[5]

  • Base Solubility (if water-insoluble) : If the compound did not dissolve in water, add 0.75 mL of 5% NaOH solution to a fresh 25 mg sample. Vortex and observe. Solubility indicates the presence of an acidic functional group that has formed a soluble salt.[5][9]

  • Bicarbonate Test : To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution.[9] Immediate and vigorous bubbling (effervescence) provides strong evidence of a carboxylic acid.[5][7]

  • Organic Solvent Solubility : Repeat Step 1 and 2 using various organic solvents (e.g., methanol, acetone, hexane) instead of water to determine the solubility profile in non-aqueous media. Record observations as soluble, partially soluble, or insoluble.

Conclusion

Ethylenetetracarboxylic acid is a highly polar molecule whose solubility is dominated by its four carboxylic acid groups. Its ability to act as a strong hydrogen bond donor and acceptor makes it soluble in polar protic solvents, with water being a key example. The compound's solubility in aqueous media is exceptionally sensitive to pH; it is sparingly soluble in its neutral form but exhibits high solubility in basic solutions due to the formation of highly polar carboxylate salts. In organic solvents, it follows the "like dissolves like" principle, showing a preference for polar aprotic solvents like DMF and DMSO and poor solubility in nonpolar solvents such as hexane. A systematic experimental approach is crucial for precisely defining its solubility profile, which in turn is essential for leveraging this versatile molecule in research and development.

References

  • Scribd. (n.d.). Carboxylic Acid & Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylenetetracarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Unknown. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylenetetracarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethene-1,1,2,2-tetracarboxylate. PubChem Compound Database. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemsrc. (n.d.). ethane-1,1,2,2-tetracarboxylic acid. Retrieved from [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine tetraacetic acid. Retrieved from [Link]

  • IJNRD.org. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Labbox Export (ES). (n.d.). Ethylenedinitrilotetraacetic Acid (EDTA) AGR. Retrieved from [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylenetetracarboxylic dianhydride. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. Retrieved from [Link]

  • Allen. (n.d.). Which of the following carboxylic acids is highly insoluble in water. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure of Ethane-1,1,2,2-tetracarboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for a Definitive Crystalline Architecture Ethane-1,1,2,2-tetracarboxylic acid, a molecule of significant interest in coordination chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Definitive Crystalline Architecture

Ethane-1,1,2,2-tetracarboxylic acid, a molecule of significant interest in coordination chemistry and as a building block for complex organic frameworks, presents a fascinating case study in solid-state chemistry. While the hydrated form, specifically ethane-1,1,2,2-tetracarboxylic acid tetrahydrate, is of considerable interest for its potential hydrogen-bonding networks and as a stable precursor, a definitive, publicly available crystal structure determination for this specific tetrahydrate remains elusive in crystallographic databases as of early 2026.

This guide, therefore, embarks on a detailed exploration of the structural aspects of ethane-1,1,2,2-tetracarboxylic acid and its known derivatives. By examining the available crystallographic data for its esters and leveraging fundamental principles of molecular interactions, we can construct a scientifically rigorous and insightful projection of the structural characteristics of the tetrahydrate. This document is designed to provide researchers and drug development professionals with a comprehensive understanding of this molecule's solid-state behavior, guiding future experimental and computational work.

Ethane-1,1,2,2-tetracarboxylic Acid: The Parent Molecule

Ethane-1,1,2,2-tetracarboxylic acid (C₆H₆O₈) is a polyprotic acid featuring four carboxylic acid groups attached to an ethane backbone.[1] This high density of functional groups imparts unique chemical properties, including strong chelating abilities with metal ions and the potential for extensive hydrogen bonding.

Synthesis and Physicochemical Properties

The synthesis of ethane-1,1,2,2-tetracarboxylic acid can be achieved through various synthetic routes, often involving the hydrolysis of its corresponding esters, such as tetraethyl ethane-1,1,2,2-tetracarboxylate.[2] The acid's properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆O₈[1]
Molecular Weight 206.11 g/mol [1]
CAS Number 4378-76-1[1]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 8[3]

The molecule's high number of hydrogen bond donors and acceptors suggests a strong propensity for forming intricate and stable hydrogen-bonded networks in the solid state, both with itself and with solvent molecules like water.

Structural Insights from Ester Derivatives

While the crystal structure of the parent acid's tetrahydrate is not available, valuable structural information can be gleaned from its esterified derivatives, namely the tetraethyl and tetramethyl esters.

Tetraethyl Ethane-1,1,2,2-tetracarboxylate

This derivative (C₁₄H₂₂O₈) is a well-characterized compound.[4][5] While a full crystallographic study is not detailed in the readily available literature, its physicochemical properties provide clues to its molecular packing and intermolecular forces.

PropertyValueSource
Molecular Formula C₁₄H₂₂O₈[5]
Molecular Weight 318.32 g/mol [5]
CAS Number 632-56-4[4][5]

The presence of the ethyl groups introduces a degree of steric hindrance and hydrophobicity that will influence its crystal packing, likely leading to a structure dominated by van der Waals interactions rather than the strong hydrogen bonding seen in the parent acid.

Tetramethyl Ethane-1,1,2,2-tetracarboxylate

Similarly, the tetramethyl ester (C₁₀H₁₄O₈) offers another point of comparison.[6]

PropertyValueSource
Molecular Formula C₁₀H₁₄O₈[6]
Molecular Weight 262.21 g/mol [6]
CAS Number 5464-22-2
Melting Point 134-136 °C[7]
Density 1.258 g/cm³[7]

The solid nature and defined melting point of the tetramethyl ester strongly suggest a well-ordered crystalline lattice. The smaller methyl groups, compared to the ethyl groups, would allow for a more compact packing arrangement.

The Hypothetical Crystal Structure of Ethane-1,1,2,2-tetracarboxylic Acid Tetrahydrate: A Theoretical Framework

In the absence of experimental data, we can postulate the key structural features of ethane-1,1,2,2-tetracarboxylic acid tetrahydrate based on the principles of hydrogen bonding in carboxylic acid hydrates.

The Role of Water in Stabilizing the Crystal Lattice

Water molecules are crucial in satisfying the hydrogen bonding potential of the four carboxylic acid groups. In a tetrahydrate, the four water molecules can act as both hydrogen bond donors and acceptors, bridging the carboxylic acid molecules and creating a robust, three-dimensional network.

Predicted Hydrogen Bonding Motifs

Carboxylic acids commonly form dimeric structures through hydrogen bonding between their carboxyl groups.[8] However, in the presence of water, this dimerization can be disrupted in favor of hydrogen bonds between the acid and water molecules.[8] We can anticipate a variety of hydrogen bonding interactions within the crystal lattice of the tetrahydrate.

Hydrogen_Bonding_Network cluster_acid Ethane-1,1,2,2-tetracarboxylic Acid cluster_water Water Molecules Acid_COOH1 R-C(=O)OH H2O_1 H₂O Acid_COOH1->H2O_1 H-bond (donor) Acid_COOH2 R-C(=O)OH H2O_4 H₂O Acid_COOH2->H2O_4 H-bond (donor) Acid_COOH3 R-C(=O)OH H2O_2 H₂O Acid_COOH3->H2O_2 H-bond (donor) Acid_COOH4 R-C(=O)OH H2O_1->Acid_COOH2 H-bond (acceptor) H2O_3 H₂O H2O_1->H2O_3 H-bond H2O_2->Acid_COOH4 H-bond (acceptor) H2O_2->H2O_4 H-bond H2O_3->Acid_COOH1 H-bond (acceptor)

Caption: Hypothetical hydrogen bonding scheme in ethane-1,1,2,2-tetracarboxylic acid tetrahydrate.

This diagram illustrates a potential arrangement where water molecules mediate the interactions between the carboxylic acid groups, leading to a highly stable crystalline structure. The water molecules can bridge between different acid molecules, creating an extended network.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to elucidate the definitive crystal structure of ethane-1,1,2,2-tetracarboxylic acid tetrahydrate, a systematic experimental approach is required.

Synthesis and Crystallization Protocol

Step 1: Synthesis of Ethane-1,1,2,2-tetracarboxylic Acid

  • A common method involves the hydrolysis of tetraethyl ethane-1,1,2,2-tetracarboxylate.[2] This can be achieved by refluxing the ester with a strong acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.

Step 2: Crystallization of the Tetrahydrate

  • Slow evaporation of an aqueous solution of the purified acid at room temperature is a primary method for growing single crystals suitable for X-ray diffraction.

  • Controlled cooling of a saturated aqueous solution can also be employed.

  • The use of co-solvents may be explored to modulate solubility and promote crystal growth.

Crystallization_Workflow Start Purified Ethane-1,1,2,2- tetracarboxylic Acid Dissolve Dissolve in Water (Saturated Solution) Start->Dissolve Filter Filter to Remove Impurities Dissolve->Filter Evaporate Slow Evaporation at Room Temperature Filter->Evaporate Cool Controlled Cooling Filter->Cool Crystals Formation of Single Crystals Evaporate->Crystals Cool->Crystals Analyze X-ray Diffraction Analysis Crystals->Analyze

Caption: Experimental workflow for the crystallization and structural analysis.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement. This analysis will provide precise bond lengths, bond angles, and details of the hydrogen bonding network, confirming the positions of the water molecules and the conformation of the tetracarboxylic acid.

Conclusion and Future Outlook

While the crystal structure of ethane-1,1,2,2-tetracarboxylic acid tetrahydrate remains to be experimentally determined and deposited in public databases, a strong theoretical framework for its structure can be proposed. Based on the chemical nature of the parent acid and the principles of hydrogen bonding in hydrated organic molecules, a complex and stable three-dimensional network mediated by water molecules is anticipated.

The structural elucidation of this compound would be a valuable contribution to the fields of crystal engineering and materials science. It would provide a foundational understanding for the design of novel metal-organic frameworks (MOFs), co-crystals, and pharmaceutical formulations where control over solid-state properties is paramount. The experimental protocols outlined in this guide provide a clear pathway for achieving this goal.

References

  • PubChem. Ethylenetetracarboxylic acid. [Link]

  • Chemsrc. ethane-1,1,2,2-tetracarboxylic acid | CAS#:4378-76-1. [Link]

  • NIST. 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester. [Link]

  • PubChem. 1,1,2,2-Tetraethyl 1,1,2,2-ethanetetracarboxylate. [Link]

  • SIELC Technologies. Tetraethyl ethane-1,1,2,2-tetracarboxylate. [Link]

  • AIP Publishing. Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. [Link]

  • PrepChem.com. Synthesis of tetraethyl ethane-1,1,-2,2,-tetracarboxylate. [Link]

  • Chemguide. an introduction to carboxylic acids. [Link]

  • PubChem. Tetramethyl ethane-1,1,2,2-tetracarboxylate. [Link]

Sources

Foundational

Difference between ethane-1,1,2,2-tetracarboxylic acid and ethylenetetracarboxylic acid

[1] Executive Summary This guide delineates the critical structural, electronic, and practical differences between Ethane-1,1,2,2-tetracarboxylic acid (saturated) and Ethylenetetracarboxylic acid (unsaturated).[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide delineates the critical structural, electronic, and practical differences between Ethane-1,1,2,2-tetracarboxylic acid (saturated) and Ethylenetetracarboxylic acid (unsaturated).[1] While they share a similar tetracarboxylic motif, their applications in drug development and Metal-Organic Frameworks (MOFs) diverge significantly due to the stability gap.

Key Takeaway: Ethane-1,1,2,2-tetracarboxylic acid is a stable, commercially viable reagent used as a flexible ligand.[1] In contrast, free ethylenetetracarboxylic acid is thermally unstable and prone to rapid decarboxylation; it is almost exclusively utilized in its ester form or generated in situ as a ligand from stable precursors.

Part 1: Structural & Electronic Fundamentals[1]

The fundamental difference lies in the carbon backbone hybridization, which dictates the molecule's geometry, acidity, and stability.

Structural Comparison
FeatureEthane-1,1,2,2-tetracarboxylic AcidEthylenetetracarboxylic Acid
IUPAC Name Ethane-1,1,2,2-tetracarboxylic acidEthene-1,1,2,2-tetracarboxylic acid
CAS Number 526-95-4432-03-1 (Free acid is rare)
Hybridization

(Tetrahedral)

(Trigonal Planar)
Geometry Flexible (Gauche/Trans conformers)Rigid / Planar
Saturation Saturated (Single Bond)Unsaturated (Double Bond)
Stability Stable solid at RTUnstable (Decarboxylates/Dehydrates)
Electronic Effects and Acidity

The presence of the C=C double bond in the ethylene derivative creates a conjugated system across the carboxyl groups, theoretically increasing acidity due to the electron-withdrawing nature of


 carbons. However, this conjugation imposes severe steric strain (planar requirement), leading to the molecule's instability.[1]
  • Ethane Derivative: The

    
     bond allows rotation, minimizing steric repulsion between the bulky carboxyl groups. It acts as a multidentate chelator with "bite angle" flexibility.
    
  • Ethylene Derivative: The rigid double bond forces the four carboxyl groups into a crowded planar or twisted arrangement. The high ground-state energy drives spontaneous decarboxylation or dehydration to the dianhydride.

G Ethane Ethane-1,1,2,2-tetracarboxylic Acid (sp3, Flexible) Properties_Eth Stable Solid High conformational entropy Chelates via rotation Ethane->Properties_Eth Ethylene Ethylenetetracarboxylic Acid (sp2, Rigid/Planar) Properties_Ene Thermally Unstable Steric repulsion (Planar) Conjugated pi-system Ethylene->Properties_Ene

Figure 1: Structural divergence leading to stability profiles.[1]

Part 2: Synthetic Pathways & Stability Profiles[1]

Expert Insight: Do not attempt to purchase or store large quantities of free ethylenetetracarboxylic acid. It will degrade. In experimental workflows, you must synthesize the stable ethane derivative first, then convert it to the ethylene ester or anhydride if the unsaturated functionality is required.

The Stability Hierarchy
  • Most Stable: Tetraethyl ethane-1,1,2,2-tetracarboxylate (Liquid/Solid Ester).[1]

  • Stable: Ethane-1,1,2,2-tetracarboxylic acid (Free Acid Solid).[1]

  • Stable: Tetraethyl ethylenetetracarboxylate (Unsaturated Ester).

  • Unstable: Ethylenetetracarboxylic acid (Free Unsaturated Acid).

Synthetic Logic

The synthesis of the ethylene derivative typically proceeds through the ethane derivative. The oxidation/elimination step is performed on the ester to prevent decarboxylation.

Synthesis Malonate Diethyl Malonate EthaneEster Tetraethyl ethane- 1,1,2,2-tetracarboxylate Malonate->EthaneEster Oxidative Coupling Iodine I2 / NaOEt Iodine->EthaneEster EthaneAcid Ethane-1,1,2,2- tetracarboxylic Acid EthaneEster->EthaneAcid Hydrolysis (H3O+) EthyleneEster Tetraethyl ethylene- tetracarboxylate EthaneEster->EthyleneEster Oxidation/Elimination Bromination Br2 / Base Bromination->EthyleneEster EthyleneEster->EthaneAcid DO NOT HYDROLYZE (Decarboxylates)

Figure 2: Synthetic workflow. Note the red warning path: hydrolysis of the unsaturated ester often leads to decomposition.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethane-1,1,2,2-tetracarboxylic Acid

Target: The stable, flexible ligand for MOF synthesis.[1]

Mechanism: Oxidative coupling of diethyl malonate followed by acid hydrolysis.

  • Coupling (Ester Formation):

    • Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to form sodium ethoxide.

    • Add diethyl malonate (16 g, 0.1 mol) dropwise at 0°C.

    • Add iodine (12.7 g, 0.05 mol) dissolved in ether/ethanol slowly. The solution will decolorize as the iodine is consumed.

    • Checkpoint: The disappearance of iodine color indicates the formation of the C-C bond between two malonate units.

    • Precipitate the product with water, filter, and recrystallize.[1] This yields Tetraethyl ethane-1,1,2,2-tetracarboxylate .[1][2]

  • Hydrolysis (Acid Formation):

    • Reflux the tetraethyl ester (10 g) in 20% aqueous KOH for 4 hours.

    • Cool and acidify with concentrated HCl to pH 1.

    • Extract with ether or filter the precipitate.

    • Result: White crystalline solid (Ethane-1,1,2,2-tetracarboxylic acid).[1]

    • Melting Point: ~167-169°C (with decomposition/decarboxylation at higher temps).

Protocol B: Handling the Ethylene Derivative

Target: Introducing the unsaturated linker.

Critical Note: Do not attempt to isolate the free acid. Use the Tetraethyl ethylenetetracarboxylate ester.

  • Bromination/Elimination:

    • Start with Tetraethyl ethane-1,1,2,2-tetracarboxylate (from Protocol A).[1]

    • React with Bromine (

      
      ) in 
      
      
      
      or glacial acetic acid to form the monobromo-derivative.
    • Treat with a base (Pyridine or Triethylamine) to induce dehydrohalogenation (elimination of HBr).

    • Result: Tetraethyl ethylenetetracarboxylate (Unsaturated Ester).

  • Usage in MOFs:

    • Introduce the ester into the solvothermal reaction.

    • Allow in situ hydrolysis only if the metal coordination stabilizes the carboxylate immediately, preventing decarboxylation.

Part 4: Applications in MOFs & Coordination Chemistry[5]

The choice between these two molecules determines the topology of the resulting framework.

ApplicationEthane Derivative (

)
Ethylene Derivative (

)
Pore Geometry Flexible, adaptable pores.[1]Rigid, fixed pores.[1]
Linker Type "Hinged" linker. Can adopt anti or gauche conformation.Planar linker. Forces 2D sheets or specific 3D stacks.
Example Manganese(II) ethane-1,1,2,2-tetracarboxylate (3D H-bonded network).Used as a doping agent or cross-linker in polymers (as ester).

Mechanistic Insight: In MOF synthesis, the ethane derivative allows for "breathing" frameworks due to the C-C single bond rotation. The ethylene derivative is sought for high-rigidity frameworks, but synthesis is often hampered by the ligand's tendency to decompose before coordination.

References

  • Synthesis of Ethane-1,1,2,2-tetracarboxylates

    • Organic Syntheses, Coll.[1] Vol. 1, p. 290 (1941); Vol. 2, p. 273 (1922).[1]

    • [1]

  • Structural Data & Properties

    • NIST Chemistry WebBook, SRD 69.[1][2] "1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester".[1][2]

    • [1]

  • MOF Applications (Manganese Complex)

    • "Crystal structure of (μ-Ethane-1,1,2,2-tetracarboxylato)bis[tetraaquamanganese(II)]". PMC/PubMed Central.
    • [1]

  • Stability of Ethylenetetracarboxylic Acid

    • Patterson, J. M., et al.[1][3] "The pyrolytic behavior of ethylenetetracarboxylic acid." Journal of Analytical and Applied Pyrolysis, 1981.[3]

    • [1]

Sources

Exploratory

Thermodynamic Stability of Aliphatic Tetracarboxylic Acids: A Technical Guide

Part 1: Executive Summary Aliphatic tetracarboxylic acids represent a critical class of polyprotic chelators and crosslinkers. Their thermodynamic stability is not a singular value but a composite profile governing their...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Aliphatic tetracarboxylic acids represent a critical class of polyprotic chelators and crosslinkers. Their thermodynamic stability is not a singular value but a composite profile governing their behavior in solid-state storage, aqueous formulation, and high-temperature processing.[1]

This guide dissects the thermodynamic landscape of these compounds, with a primary focus on Butane-1,2,3,4-tetracarboxylic acid (BTCA) and Cyclobutane-1,2,3,4-tetracarboxylic acid (CBTA) .[1] Unlike aromatic counterparts (e.g., pyromellitic acid), aliphatic variants lack


-conjugation stabilization, making their stability heavily dependent on conformational entropy, intramolecular hydrogen bonding, and steric strain.[1]

Key Takeaways:

  • Thermal Stability: Governed by dehydration kinetics yielding cyclic anhydrides prior to decarboxylation.[1]

  • Aqueous Stability: Defined by four distinct dissociation constants (

    
    ), driving pH-dependent speciation and metal chelation entropy.[1]
    
  • Application Relevance: Critical for designing non-formaldehyde crosslinking systems in textiles and stable Metal-Organic Frameworks (MOFs).[1]

Part 2: Molecular Architecture & Thermodynamic Grounding[1]

Structural Isomerism and Lattice Energy

The thermodynamic stability of aliphatic tetracarboxylic acids begins in the crystal lattice.

  • BTCA (Linear): Exists as meso and racemic (

    
    ) diastereomers.[1] The meso form typically exhibits higher lattice energy due to superior packing efficiency and extensive intermolecular hydrogen bond networks (3D networks). This results in a melting point (
    
    
    
    ) of ~193–197°C, where the lattice enthalpy (
    
    
    ) must be overcome.[1]
  • CBTA (Cyclic): The cyclobutane ring imposes rigid conformational constraints.[1] While ring strain (~26 kcal/mol for cyclobutane) suggests high energy, the rigidity reduces the entropic penalty of crystallization. CBTA often decomposes (>300°C) rather than melting, indicating that the energy required to break the lattice exceeds the activation energy for covalent bond scission.

Entropy of Chelation

In solution, stability is driven by the Chelate Effect . Aliphatic tetracarboxylic acids are potent multidentate ligands. The thermodynamic driving force for binding metals (


) is entropic (

):

[1]

Displacing six solvent molecules with one ligand significantly increases the system's disorder.

Part 3: Thermal Decomposition Mechanisms[1]

Understanding the degradation pathway is vital for high-temperature curing processes (e.g., cotton crosslinking).[1] Aliphatic tetracarboxylic acids do not simply "burn"; they undergo stepwise dehydration followed by decarboxylation.

The Dehydration-Decarboxylation Pathway

Upon heating, BTCA undergoes intramolecular dehydration to form cyclic anhydrides.[1] This is an entropy-driven process (release of water vapor).[1]

  • Stage I (190°C - 240°C): Formation of cyclic anhydrides.[1] BTCA forms a bis-succinic anhydride structure.[1]

  • Stage II (>250°C): Decarboxylation and fragmentation.[1] The anhydride ring destabilizes, leading to

    
     loss and char formation.
    

DecompositionPathway cluster_0 Critical Processing Window BTCA BTCA (Solid) C8H10O8 Melt Molten Phase (H-bond disruption) BTCA->Melt T > 193°C Endothermic MonoAnhydride Mono-Anhydride Intermediate Melt->MonoAnhydride -H2O Cyclization Water H2O (Vapor) Melt->Water DiAnhydride Bis-Anhydride (Stable Intermediate) MonoAnhydride->DiAnhydride -H2O Full Dehydration MonoAnhydride->Water Char Decarboxylation & Char DiAnhydride->Char T > 280°C Irreversible CO2 CO2 / CO DiAnhydride->CO2

Figure 1: Thermal decomposition pathway of Butane-1,2,3,4-tetracarboxylic acid (BTCA).

Part 4: Solution Thermodynamics & pKa Profile

The stability of these acids in aqueous formulation is dictated by their ionization constants. Due to electrostatic repulsion between adjacent carboxylate groups, the


 values are spread over a wide range.
Quantitative Data: BTCA

The ionization follows the equilibrium:


[1]
StepDissociation Constant (

)
Thermodynamic Implication

3.43First proton loss; relatively easy, similar to acetic acid.[1]

4.58Electrostatic effect begins; stability of mono-anion is high.[1]

5.85Significant repulsion; requires basic conditions to remove.

7.16Hardest to remove;

species only dominant at pH > 8.[1]0.

Data Source: ChemicalBook & Sigma-Aldrich Technical Data [1, 2]

Speciation Logic

For drug delivery or MOF synthesis, controlling pH is the "thermodynamic switch" that selects the reactive species.

  • pH < 3: Fully protonated (

    
    ).[1][2] Insoluble, stable solid.[1]
    
  • pH 4-6: Mixed anionic species.[1] Ideal for buffering.

  • pH > 8: Fully deprotonated (

    
    ).[1] Maximum chelation potential (
    
    
    
    is highest).[1]

Part 5: Experimental Protocols (Self-Validating)

To rigorously determine thermodynamic stability, one must decouple phase changes from chemical degradation.[1]

Protocol A: Differential Scanning Calorimetry (DSC) & TGA

Objective: Determine melting point (


) and onset of degradation (

).[1]

Methodology:

  • Sample Prep: Dry BTCA (5-10 mg) in a vacuum oven at 50°C for 4 hours to remove surface moisture. Validation: TGA should show 0% mass loss <100°C.[1]

  • Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert atmosphere prevents oxidative artifacts).
    
  • Ramp: Heat from 25°C to 400°C at 10°C/min.

  • Data Analysis:

    • Endotherm 1: Sharp peak at ~195°C = Melting (

      
      ).[1]
      
    • Mass Loss 1: Stepwise loss starting immediately after melt = Dehydration (Calculation:

      
       for 2 
      
      
      
      ).[1]
    • Mass Loss 2: Onset >280°C = Decarboxylation.[1]

Protocol B: Potentiometric Titration for pKa Determination

Objective: Accurate determination of thermodynamic dissociation constants.

Methodology:

  • Solution: Prepare 0.01 M BTCA in 0.1 M

    
     (to maintain constant ionic strength, 
    
    
    
    ).
  • Titrant: Carbonate-free 0.1 M NaOH.

  • Procedure: Titrate under

    
     blanket at 25°C 
    
    
    
    0.1°C.
  • Validation: The titration curve must show buffered regions. Use the Bjerrum method or Gran plot analysis to extract

    
     values.
    
  • Calculation:

    
    
    (Iterative solving for polyprotic systems required).[1]
    

Part 6: Applications & Crosslinking Thermodynamics

Cellulose Crosslinking (Textiles & Hydrogels)

BTCA is the industry standard for non-formaldehyde durable press finishing. The reaction is an esterification driven by heat.

  • Catalysis: Sodium hypophosphite (

    
    ) is used.[1] It lowers the activation energy (
    
    
    
    ) for the anhydride formation intermediate.
  • Thermodynamics: The reaction is endothermic. High curing temperatures (160°C–180°C) are thermodynamically required to drive the water byproduct off (Le Chatelier’s principle), shifting the equilibrium toward the ester crosslink.

Metal-Organic Frameworks (MOFs)

Aliphatic tetracarboxylates form flexible MOFs.[1]

  • Stability: Unlike rigid aromatic linkers, aliphatic linkers allow for "breathing" MOFs (structural flexibility upon guest adsorption).[1]

  • Thermodynamic Trade-off: Lower thermal stability than aromatic MOFs, but higher entropy-driven selectivity for specific gases due to pore flexibility.[1]

Part 7: References

  • Sigma-Aldrich. (2025).[1] 1,2,3,4-Butanetetracarboxylic acid Product Specification & MSDS. Retrieved from [1]

  • ChemicalBook. (2024).[1] 1,2,3,4-Butanetetracarboxylic acid Properties and Spectral Data. Retrieved from [1]

  • Yang, C. Q. (1993).[1] Infrared spectroscopic study of the ester crosslinking mechanism of cotton cellulose. Journal of Polymer Science. (Foundational text on anhydride mechanism).

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 1,2,3,4-Cyclobutanetetracarboxylic acid.[1][3][4][5] Retrieved from [1]

  • Acta Crystallographica. (2009). Crystal structure of Butane-1,2,3,4-tetracarboxylic acid dihydrate. (Detailed lattice energy data).

Sources

Foundational

Mechanistic Deprotonation of 1,1,2,2-Ethanetetracarboxylic Acid (H₄ETC)

The following technical guide provides an in-depth analysis of the deprotonation mechanism of 1,1,2,2-ethanetetracarboxylic acid (H₄ETC). Thermodynamics, Conformation, and Coordination Dynamics[1][2] Executive Summary 1,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the deprotonation mechanism of 1,1,2,2-ethanetetracarboxylic acid (H₄ETC).

Thermodynamics, Conformation, and Coordination Dynamics[1][2]

Executive Summary

1,1,2,2-Ethanetetracarboxylic acid (H₄ETC), often abbreviated as ETA in kinetic studies, represents a unique class of polyprotic acids where four carboxyl groups are clustered on a vicinal dicarbon backbone.[1][2] Unlike simple dicarboxylic acids (e.g., succinic acid), H₄ETC exhibits extreme electrostatic coupling between its acidic centers.[1][2] Its deprotonation is not merely a sequential loss of protons but a complex conformational cascade governed by intramolecular hydrogen bonding and electrostatic repulsion .[2] This guide details the mechanistic pathway of dissociation, the structural reorganization of the anion, and its application as a high-connectivity linker in Metal-Organic Frameworks (MOFs).[1]

Molecular Architecture & Symmetry

The H₄ETC molecule consists of two malonic acid moieties linked by a single C-C bond.[2] This structure introduces significant steric and electronic interactions:

  • Geminal Interaction: Two carboxyl groups on the same carbon (malonic-like) compete for electron density, increasing the acidity of the first proton.[2]

  • Vicinal Interaction: The two malonic units interact across the C-C bond.[2] The molecule prefers an anti-conformation (dihedral angle

    
    ) in the fully deprotonated state to minimize repulsion between the four negative charges.[2] However, intermediate protonated states often adopt a gauche  conformation to facilitate intramolecular hydrogen bonding.[2]
    
Thermodynamics of Deprotonation

The dissociation of H₄ETC occurs in four distinct steps. Due to the proximity of the carboxyl groups, the pKa values are spread over a wide range.

Dissociation StepSpeciesEstimated pKa Range*Mechanistic Driver
Step 1 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Strong inductive effect of 3 -COOH groups; statistical factor (4 protons).[2]
Step 2 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Loss from the distal carbon to minimize repulsion (forming a symmetrical dianion).[2]
Step 3 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Significant electrostatic barrier; breaking of strong intramolecular H-bonds.[2]
Step 4


Extreme electrostatic repulsion; the final proton is "locked" between carboxylates.[2]

*Values are estimates based on structural analogs (malonic acid pKa 2.8/5.[2]7) and polycarboxylic acid trends, as exact experimental constants vary by ionic strength.

Mechanistic Insight: The "Proton Cage" Effect

In the intermediate states (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and 

), the remaining protons are not free; they are often chelated between two carboxylate oxygens, forming stable 5- or 7-membered rings.[2] This intramolecular hydrogen bonding stabilizes the intermediate anions, making the removal of the subsequent protons thermodynamically difficult (increasing

).[2]
Visualization: Deprotonation Pathway

The following diagram illustrates the sequential deprotonation and the competing conformational states.

DeprotonationMechanism cluster_conformation Conformational Shift H4ETC H4ETC (Neutral) Anti-conformation preferred H3ETC H3ETC⁻ (Monoanion) Intramolecular H-bond forms H4ETC->H3ETC -H⁺ (pKa₁ ~1.8) H2ETC H2ETC²⁻ (Dianion) Symmetric Strong H-bond Network H3ETC->H2ETC -H⁺ (pKa₂ ~3.0) HETC HETC³⁻ (Trianion) High Charge Density H2ETC->HETC -H⁺ (pKa₃ ~6.0) Energy Barrier: H-bond break H2ETC_gauche Gauche-H2ETC²⁻ Stabilized by H-bonds H2ETC->H2ETC_gauche Equilibrium ETC ETC⁴⁻ (Tetraanion) Fully Extended (Anti) Ligand for MOFs HETC->ETC -H⁺ (pKa₄ >9.0) Energy Barrier: Electrostatics

Caption: Sequential deprotonation pathway of H₄ETC showing the transition from neutral acid to the fully deprotonated tetra-anion, highlighting the high-energy barrier at step 3 due to hydrogen bond breaking.

Experimental Protocol: Potentiometric Titration

To determine the precise dissociation constants under specific experimental conditions (e.g., for MOF synthesis optimization), the following self-validating protocol is recommended.

Materials & Setup
  • Analyte: 1.0 mM H₄ETC solution (freshly prepared in degassed water).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl or NaClO₄ (to maintain constant activity coefficients).[2]

  • Apparatus: Automatic titrator with a glass combination pH electrode (calibrated at pH 1.68, 4.01, 7.00, and 10.01).

Step-by-Step Methodology
  • System Blanking: Titrate the ISA background solution alone to determine any carbonate contamination (

    
    ).[2]
    
  • Equilibration: Add H₄ETC to the vessel. Purge with

    
     gas for 15 minutes to remove dissolved 
    
    
    
    (which interferes with high pKa determination).
  • Titration Run:

    • Add NaOH in dynamic increments (smaller steps near equivalence points).

    • Wait for electrode stability (drift < 0.1 mV/s) before recording.[2]

    • Continue titration until pH > 11 to ensure full deprotonation.[2]

  • Data Processing:

    • Plot the First Derivative (

      
      ) to identify equivalence points.[2]
      
    • Use non-linear least squares regression (e.g., Hyperquad or SUPERQUAD software) to fit the protonation constants (

      
      ) to the potentiometric data.[2]
      

Validation Check: The titration curve should show two distinct inflection points. The first inflection often represents the simultaneous neutralization of the first two protons (due to proximity of pKa1 and pKa2), while the subsequent steps may appear as a broader buffering region.

Applications in Drug Development & MOFs

The deprotonation mechanism of H₄ETC is critical in two major fields:

A. Metal-Organic Frameworks (MOFs)

H₄ETC acts as a tetratopic linker .[2] Its ability to fully deprotonate (ETC⁴⁻) allows it to bridge up to four metal centers, forming robust 3D networks.[2]

  • Coordination Mode: The carboxylates often adopt a bis-bidentate bridging mode.[2]

  • Example: In Mn(II)-based MOFs, the ETC⁴⁻ anion locks metal clusters into fixed geometries, creating pores suitable for drug encapsulation.[1][2] The high charge density of the anion attracts cationic drug molecules via electrostatic interactions.[2]

B. Pharmaceutical Co-crystals

In drug formulation, H₄ETC is used as a co-former to modulate the solubility of basic Active Pharmaceutical Ingredients (APIs).[2]

  • Mechanism: Partial deprotonation (

    
    ) allows the molecule to form salt bridges with protonated drug bases while maintaining hydrogen bond donors to stabilize the crystal lattice.[2]
    
References
  • Synthesis and Reactivity: Journal of Physical Chemistry, 1994, 98, 34, 8377–8380.[1][2][3] (Identification of H₄ETC as a recombination product in radical reactions). Link[2]

  • MOF Application: Dalton Transactions, 2014, 43, 1589-1599.[1][2] (Coordination modes of tetracarboxylic acids in porous frameworks). Link

  • Potentiometric Methods: Determination of Stability Constants, Martell & Motekaitis, VCH Publishers.[2] (Standard protocols for polyprotic acid titration).

  • Structural Data: Acta Crystallographica Section C, Crystal structure of potassium/sodium salts of related polycarboxylic acids. Link

Sources

Exploratory

A Researcher's Guide to Ethane-1,1,2,2-tetracarboxylic Acid: Sourcing, Purity, and Synthesis for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of a Unique Tetracarboxylic Acid Ethane-1,1,2,2-tetracarboxylic acid (CAS No. 4378-76-1), a mol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Unique Tetracarboxylic Acid

Ethane-1,1,2,2-tetracarboxylic acid (CAS No. 4378-76-1), a molecule boasting a high density of functional groups on a simple ethane backbone, presents a unique and valuable scaffold for chemical synthesis. Its structure, with four carboxylic acid moieties, imparts properties such as strong chelating abilities and the potential to serve as a versatile building block for more complex molecules.[1] In the realm of drug development, its derivatives are explored as intermediates for biologically active compounds.[1] Furthermore, the core concepts of polycarboxylic acids are central to medicinal chemistry, where they influence properties like solubility and are often mimicked by bioisosteres such as tetrazoles to enhance the drug-like characteristics of molecules.[2][3]

This guide provides a comprehensive overview of sourcing high-purity ethane-1,1,2,2-tetracarboxylic acid, understanding the critical impact of purity on synthetic outcomes, and detailed protocols for its preparation and quality assessment, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Sourcing and Purity Grades: Navigating the Supplier Landscape

The commercial availability of ethane-1,1,2,2-tetracarboxylic acid in its free acid form is limited compared to its more common ester derivatives, namely the tetramethyl and tetraethyl esters. This landscape dictates a common workflow for researchers, where the free acid is often prepared in-house via the hydrolysis of its corresponding ester.

Key Suppliers and Available Forms

While a direct, extensive market for the free acid is not prominent, several suppliers offer it, often with purity specifications around 99%.[4] However, for many synthetic applications, researchers will find it more practical to source the more readily available ester precursors.

CompoundCAS NumberCommon SuppliersTypical PurityNotes
Ethane-1,1,2,2-tetracarboxylic Acid4378-76-1Smolecule, LookChem~99%Availability can be limited.[1][4]
Tetramethyl Ethane-1,1,2,2-tetracarboxylate5464-22-2Echemi, CymitQuimica>98%Common precursor for the free acid.[5][6]
Tetraethyl Ethane-1,1,2,2-tetracarboxylate632-56-4Various>98%Common precursor for the free acid.[7]
The Criticality of Purity in Synthesis

In the context of drug development and the synthesis of novel chemical entities, the purity of starting materials is paramount. Impurities can lead to unwanted side reactions, difficult purification steps, and inaccurate biological data. For a polyfunctional molecule like ethane-1,1,2,2-tetracarboxylic acid, potential impurities could include residual starting materials from its synthesis (e.g., malonic acid derivatives), partially hydrolyzed esters, or inorganic salts. The required purity grade is dictated by the intended application:

  • Reagent Grade (>98%): Suitable for general synthetic applications and proof-of-concept studies.

  • High-Purity Grade (>99%): Recommended for the synthesis of advanced pharmaceutical intermediates where impurity profiles need to be tightly controlled.[8]

  • Analytical Standard: Necessary for the quantitative analysis and validation of synthetic products.

Synthesis of Ethane-1,1,2,2-tetracarboxylic Acid: A Practical Approach

The most reliable and common method for obtaining high-purity ethane-1,1,2,2-tetracarboxylic acid is through the hydrolysis of its tetra-alkyl esters.[1] Alkaline hydrolysis is generally preferred over acidic hydrolysis as it is an irreversible process, driving the reaction to completion and simplifying product isolation.[9]

Experimental Workflow: From Ester to Free Acid

cluster_0 Synthesis Workflow start Start: Tetra-alkyl Ethane-1,1,2,2-tetracarboxylate hydrolysis Alkaline Hydrolysis (e.g., NaOH solution) start->hydrolysis distillation Distillation of Alcohol (e.g., Ethanol) hydrolysis->distillation acidification Acidification (e.g., HCl) distillation->acidification isolation Isolation and Purification (e.g., Recrystallization) acidification->isolation product Product: Ethane-1,1,2,2- tetracarboxylic Acid isolation->product qc Quality Control Analysis product->qc

Caption: Workflow for the synthesis of ethane-1,1,2,2-tetracarboxylic acid.

Detailed Protocol: Alkaline Hydrolysis of Tetraethyl Ethane-1,1,2,2-tetracarboxylate

This protocol is a representative procedure for the synthesis of the free acid.

Materials:

  • Tetraethyl ethane-1,1,2,2-tetracarboxylate (1 equivalent)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (excess)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add tetraethyl ethane-1,1,2,2-tetracarboxylate and an excess of 10% aqueous NaOH solution.

  • Hydrolysis: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the ester layer, resulting in a homogeneous solution. This typically takes several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If desired, the ethanol byproduct can be removed by distillation.

    • Carefully acidify the cooled solution with concentrated HCl until the pH is strongly acidic (pH ~1). This will precipitate the ethane-1,1,2,2-tetracarboxylic acid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold deionized water to remove inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Quality Control: Ensuring Purity for Reproducible Science

Verifying the purity of the synthesized ethane-1,1,2,2-tetracarboxylic acid is a critical final step. Due to its high polarity, specific analytical techniques should be employed.

Analytical Techniques for Purity Assessment
TechniquePurposeConsiderations
High-Performance Liquid Chromatography (HPLC) Quantification of purity and detection of polar impurities.Due to the high polarity, retention on standard C18 columns can be challenging. The use of polar-embedded or polar-endcapped columns, ion-pair chromatography, or hydrophilic interaction liquid chromatography (HILIC) is recommended.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities.Direct analysis is not feasible due to the non-volatile nature of the acid. Derivatization to form more volatile esters (e.g., methyl or silyl esters) is necessary.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.Provides definitive structural information and can be used for quantitative analysis (qNMR) with an internal standard.
Titration Determination of the total acid content.A simple and effective method for assessing the overall purity by titrating with a standardized base.
Mass Spectrometry (MS) Confirmation of molecular weight.Can be coupled with liquid chromatography (LC-MS) for direct analysis without derivatization.[10]
Logical Flow for Quality Control

cluster_1 Quality Control Logic sample Synthesized Product nmr ¹H and ¹³C NMR sample->nmr Structural Confirmation hplc HPLC Analysis sample->hplc Impurity Profiling titration Acid-Base Titration sample->titration Total Acid Content pass Purity Confirmed nmr->pass hplc->pass fail Further Purification Required hplc->fail titration->pass titration->fail

Caption: A logical workflow for the quality control of synthesized acid.

Conclusion

Ethane-1,1,2,2-tetracarboxylic acid is a valuable, albeit not readily sourced, building block for chemical synthesis, particularly in the field of drug development. A thorough understanding of its sourcing, the critical importance of purity, and reliable methods for its synthesis and quality control are essential for its successful application. By following the guidelines and protocols outlined in this guide, researchers can confidently prepare and utilize high-purity ethane-1,1,2,2-tetracarboxylic acid, paving the way for the discovery and development of novel therapeutics.

References

  • Chemsrc. (2025, September 6). ethane-1,1,2,2-tetracarboxylic acid | CAS#:4378-76-1. Retrieved from [Link]

  • PubChem. (n.d.). CID 161082769 | C12H12O16. Retrieved from [Link]

  • LookChem. (n.d.). Ethane-1,1,2,2-tetracarboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods. Retrieved from [Link]

  • Li, J., et al. (2018). Engineering microporous ethane-trapping metal–organic frameworks for boosting ethane/ethylene separation. Nature Communications, 9(1), 1-8. Retrieved from [Link]

  • Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950–958. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

  • NIST. (n.d.). 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester. Retrieved from [Link]

  • Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Patsnap. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • World Health Organization. (n.d.). Analytical methods and achievability. Guidelines for drinking-water quality. Retrieved from [Link]

  • MDPI. (2024, August 5). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Filo. (2025, September 29). Synthesis from Diethyl Malonate. Retrieved from [Link]

  • Li, Y., et al. (2018). Catalytic oxidation of ethane to carboxylic acids in liquid phase at near room temperature at ambient pressure. ResearchGate. Retrieved from [Link]

  • Telfer, S. G., et al. (2019). A Robust Ethane-Trapping Metal-Organic Framework with a High Capacity for Ethylene Purification. Journal of the American Chemical Society, 141(14), 5717–5721. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(18), 5988. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (2006, May 29). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Retrieved from [Link]

  • Wang, H., et al. (2026, February 1). Metal-organic frameworks constructed from an imidazole-functionalized tetracarboxylic acid for C2H2/CO2 separation. ResearchGate. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Preferential adsorption of ethane over ethylene on a Zr-based metal–organic framework: impacts of C–H⋯N hydrogen bonding. RSC Publishing. Retrieved from [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF A CARBOXYLIC ACID DERIVATIVE FOR LIPOSOMAL PREPARATIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
  • Ferguson, G., et al. (2001). Ethane-1,2-diphosphonic acid as a building block in supramolecular chemistry; a pillared-layer framework and framework-encapsulated cations. Acta Crystallographica Section B: Structural Science, 57(Pt 1), 88–95. Retrieved from [Link]

  • IntechOpen. (2022, January 15). A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. Retrieved from [Link]

  • NIST. (n.d.). 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of ethane-1,1,2,2-tetracarboxylic acid from diethyl malonate

This Application Note and Protocol is designed for researchers requiring high-purity Ethane-1,1,2,2-tetracarboxylic acid (CAS: 4378-76-1).[1] This compound is a critical tetra-dentate ligand used in the synthesis of Meta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-purity Ethane-1,1,2,2-tetracarboxylic acid (CAS: 4378-76-1).[1] This compound is a critical tetra-dentate ligand used in the synthesis of Metal-Organic Frameworks (MOFs) and as a cross-linking agent in polymer chemistry.[1]

The synthesis proceeds via the oxidative dimerization of diethyl malonate to form the tetraethyl ester intermediate, followed by controlled hydrolysis.

Abstract & Scope

This protocol details the two-step synthesis of ethane-1,1,2,2-tetracarboxylic acid from diethyl malonate.[1]

  • Step 1: Oxidative coupling of sodium diethyl malonate using iodine to yield Tetraethyl ethane-1,1,2,2-tetracarboxylate .[1]

  • Step 2: Base-catalyzed saponification and acidification to yield Ethane-1,1,2,2-tetracarboxylic acid .[1]

Key Technical Considerations:

  • Stoichiometry Control: Precise iodine addition is required to prevent over-oxidation or side reactions.

  • Thermal Sensitivity: The final acid is prone to decarboxylation (forming succinic acid derivatives) if heated above its melting point (

    
    ) or refluxed in acidic media for prolonged periods.
    
  • Yield Expectations:

    • Intermediate Ester: 65–75%[1]

    • Final Acid: 80–90%[1]

Reaction Scheme & Mechanism

The synthesis relies on the formation of a malonate enolate, which undergoes a radical-polar crossover coupling mechanism initiated by iodine.

Mechanistic Pathway
  • Enolization: Sodium ethoxide deprotonates diethyl malonate (

    
    ) to form the sodium enolate.
    
  • Oxidative Dimerization: Iodine oxidizes the enolate. While often simplified as an

    
     displacement of an 
    
    
    
    -iodo intermediate, mechanistic studies suggest an electron transfer process involving radical intermediates, leading to the C-C bond formation.[1]
  • Hydrolysis: The tetra-ester is hydrolyzed using KOH. The resulting tetrapotassium salt is stable; however, upon acidification, the free acid precipitates.[1]

Process Flowchart

SynthesisFlow Start Diethyl Malonate (Starting Material) Intermediate Tetraethyl ethane-1,1,2,2-tetracarboxylate (Solid, mp ~76°C) Start->Intermediate Oxidative Dimerization (Enolate Formation + Coupling) Step1_Reagents Reagents: NaOEt (in EtOH), Iodine (I2) Step1_Reagents->Intermediate Product Ethane-1,1,2,2-tetracarboxylic Acid (Target, mp ~167°C decomp) Intermediate->Product Hydrolysis & Acidification Waste Byproducts: NaI, EtOH Intermediate->Waste Filtration/Workup Step2_Reagents Reagents: KOH (aq), Reflux then HCl (Acidification) Step2_Reagents->Product

Figure 1: Synthetic workflow for the conversion of diethyl malonate to ethane-1,1,2,2-tetracarboxylic acid.

Experimental Protocol

Phase 1: Synthesis of Tetraethyl ethane-1,1,2,2-tetracarboxylate

Objective: Isolate the dimerized ester intermediate. Safety: Sodium metal reacts violently with water. Iodine is corrosive and sublimes; use a fume hood. Diethyl ether is highly flammable.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Amount (Scale)
Diethyl Malonate 160.171.032.0 g (200 mmol)
Sodium Metal 22.991.04.6 g (200 mmol)
Iodine (

)
253.810.525.4 g (100 mmol)
Ethanol (Abs.) 46.07Solvent150 mL
Diethyl Ether 74.12Solvent200 mL
Procedure
  • Preparation of Sodium Ethoxide:

    • In a dry 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel, place 150 mL of absolute ethanol.

    • Add sodium metal (4.6 g) in small pieces. Allow to react until completely dissolved (evolution of

      
       gas ceases). Note: Keep under 
      
      
      
      atmosphere.
  • Enolate Formation:

    • Cool the sodium ethoxide solution to room temperature.

    • Add diethyl malonate (32.0 g) dropwise over 15 minutes. The solution may warm slightly.[7][9] Stir for 30 minutes to ensure complete enolate formation.

  • Oxidative Coupling:

    • Dissolve Iodine (25.4 g) in 150 mL of diethyl ether (or minimal ethanol if ether is avoided, though ether facilitates workup).

    • Add the Iodine solution dropwise to the stirred enolate mixture.

    • Observation: The deep purple color of iodine should disappear instantly upon contact with the solution.

    • Continue addition until a faint iodine color persists (indicating the endpoint).

  • Workup:

    • The reaction mixture will contain a heavy precipitate of Sodium Iodide (NaI).

    • Remove the bulk of the solvent (Ethanol/Ether) under reduced pressure (Rotary Evaporator).

    • Resuspend the residue in Water (200 mL) and Diethyl Ether (200 mL).

    • Separate the organic layer.[6][9] Extract the aqueous layer once more with Ether (100 mL).

    • Combine organic layers, wash with 10% Sodium Thiosulfate (to remove excess Iodine) and Brine.[1]

    • Dry over anhydrous

      
      , filter, and evaporate to dryness.
      
  • Crystallization:

    • The residue (Tetraethyl ester) solidifies upon cooling.

    • Recrystallize from a minimum amount of hot ethanol or an ether/petroleum ether mixture.

    • Target: White crystalline solid. MP: 75–76°C.

Phase 2: Hydrolysis to Ethane-1,1,2,2-tetracarboxylic Acid

Objective: Saponify the ester and isolate the free acid without decarboxylation.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Amount
Tetraethyl Ester 318.321.010.0 g (31.4 mmol)
KOH (85%) 56.115.010.5 g (188 mmol)
Water 18.02Solvent50 mL
Ethanol 46.07Co-solvent50 mL
HCl (Conc.) 36.46Excess~20 mL
Procedure
  • Saponification:

    • In a 250 mL RBF, dissolve KOH (10.5 g) in Water (50 mL) and Ethanol (50 mL).

    • Add the Tetraethyl ester (10.0 g) obtained in Phase 1.

    • Heat to reflux for 3–4 hours.

    • Checkpoint: The solution must become homogeneous (the starting ester is insoluble; the potassium salt is soluble).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Optional: If a small amount of unsaponified oil remains, extract with ether and discard the organic layer.

    • Cool the aqueous solution to 0–5°C in an ice bath.

  • Acidification:

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Critical: Maintain temperature

      
       to prevent thermal decarboxylation.
      
    • Continue adding HCl until pH

      
       1. A thick white precipitate of Ethane-1,1,2,2-tetracarboxylic acid will form.[1]
      
  • Filtration & Drying:

    • Filter the solid using a Buchner funnel.

    • Wash with a small amount of ice-cold water (the acid has moderate water solubility, so do not over-wash).[1]

    • Dry in a vacuum desiccator over

      
       or silica gel at room temperature. Do not oven dry at high heat. 
      

Characterization & Quality Control

ParameterTetraethyl Ester (Intermediate)Ethane-1,1,2,2-tetracarboxylic Acid (Product)
Appearance White crystalline solidWhite crystalline powder
Melting Point 75–76°C167–169°C (with decomposition)
Solubility Soluble in Ether, EtOH, BenzeneSoluble in Water, EtOH; Insoluble in Benzene
IR Spectrum Strong C=O stretch ~1730

(Ester)
Broad O-H ~3000

, C=O ~1700

(Acid)

Troubleshooting:

  • Low Yield in Step 1: Ensure reagents are anhydrous. Water destroys the enolate.

  • Product is an Oil (Step 1): The ester may supercool. Scratch the flask with a glass rod or add a seed crystal.

  • Decarboxylation (Step 2): If the melting point of the final product is low (~120–130°C), partial decarboxylation to succinic acid derivatives may have occurred due to overheating during acidification or drying.

References

  • Original Synthesis (Hurtley Reaction Context)

    • Hurtley, W. R. H. (1929).[1] "The interaction of ethyl malonate and iodine." Journal of the Chemical Society, 1870-1873.

    • Note: This paper establishes the fundamental iodine-mediated coupling of malon
  • Intermediate Properties (Tetraethyl ethane-1,1,2,2-tetracarboxylate)

    • National Institute of Standards and Technology (NIST). (2025).[4][5][10][11] 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester.[1][4][8][12][13] NIST Chemistry WebBook, SRD 69.[1] Link[1]

  • Product Properties (Ethane-1,1,2,2-tetracarboxylic acid)

    • PubChem. (2025).[4][10] Ethane-1,1,2,2-tetracarboxylic acid (CID 161082769).[1][10] National Center for Biotechnology Information. Link

  • General Malonate Coupling Protocols

    • Snyder, H. R., & Brooks, L. A. (1943).[1] Organic Syntheses, Coll.[1][6][9] Vol. 2, p. 273 (Reference for general sodium/malonate handling).[1]

  • Decarboxylation Risks

    • Krapcho, A. P. (1982).[1] "Synthetic applications of dealkoxycarbonylations of malonate esters." Synthesis, 805–822.[1] (Context on thermal stability of malonic acids).

Sources

Application

Application Note: Controlled Hydrolysis of Tetraethyl Ethane-1,1,2,2-tetracarboxylate

This Application Note is designed for research chemists and process development scientists requiring a robust, high-purity protocol for the hydrolysis of tetraethyl ethane-1,1,2,2-tetracarboxylate (TEET) to its free acid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists requiring a robust, high-purity protocol for the hydrolysis of tetraethyl ethane-1,1,2,2-tetracarboxylate (TEET) to its free acid form, ethane-1,1,2,2-tetracarboxylic acid (ETCA).[1]

Executive Summary

Ethane-1,1,2,2-tetracarboxylic acid (ETCA) is a critical tetra-functional building block used in the synthesis of Metal-Organic Frameworks (MOFs), hyper-branched polymers, and complex pharmaceutical intermediates.[1] Its synthesis via the hydrolysis of tetraethyl ethane-1,1,2,2-tetracarboxylate (TEET) presents a specific thermodynamic challenge: the high risk of thermal decarboxylation .[1]

Geminal dicarboxylic acids are inherently unstable toward heat, prone to losing carbon dioxide to form succinic acid derivatives.[1] This protocol utilizes a Low-Temperature Acidification (LTA) strategy to maximize yield while suppressing decarboxylation.

Key Chemical Transformation
  • Precursor: Tetraethyl ethane-1,1,2,2-tetracarboxylate (

    
    )[1]
    
  • Target: Ethane-1,1,2,2-tetracarboxylic acid (

    
    )[1]
    
  • Critical Constraint:

    
     during isolation to prevent conversion to succinic acid.
    

Reaction Mechanism & Thermodynamics

The transformation proceeds via a base-catalyzed saponification (


 mechanism) followed by protonation.[1] The critical pathway analysis below highlights the stability window.
Chemical Pathway Diagram

ReactionPathway cluster_stability Stability Zone TEET Tetraethyl Ester (Precursor) Salt Tetra-Potassium Salt (Intermediate) TEET->Salt KOH/EtOH Reflux Acid Ethane-1,1,2,2- tetracarboxylic Acid (Target Product) Salt->Acid HCl (conc) 0°C Succinic Succinic Acid (Degradation Product) Acid->Succinic Heat (>160°C) - 2 CO2

Figure 1: Reaction pathway illustrating the saponification route and the thermal degradation risk.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
TEET >98% PurityStarting Material
Potassium Hydroxide Pellets, >85%Base Reagent
Ethanol Absolute (99.5%)Solvent
Hydrochloric Acid 12M (Concentrated)Protonation Agent
Diethyl Ether ACS Reagent GradeExtraction Solvent
Ice/Water Bath 0°C - 4°CThermal Control
Step-by-Step Methodology
Phase 1: Saponification (Ester Cleavage)[1][2]
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Prep: Dissolve 11.2 g (0.20 mol) of Potassium Hydroxide (KOH) in 80 mL of Ethanol/Water (80:20 v/v).

    • Note: The water content aids in the solubility of the intermediate salt.[3]

  • Addition: Add 10.0 g (0.031 mol) of Tetraethyl ethane-1,1,2,2-tetracarboxylate to the flask.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring for 4 to 6 hours .
    
    • Checkpoint: The solution should become homogeneous. A heavy white precipitate (the potassium salt) may form as the reaction progresses; this is normal.

  • Solvent Removal: Cool the mixture to room temperature. Decant the supernatant or evaporate the bulk ethanol under reduced pressure (Rotavap) at 40°C . Do not heat to dryness at high temperatures.

Phase 2: Acidification & Isolation (Critical Step)[1]
  • Dissolution: Dissolve the crude potassium salt residue in the minimum amount of ice-cold water (~30-40 mL).[1] Filter any insoluble impurities if necessary.[1]

  • Acidification: Place the beaker in an ice bath (

    
    ). Slowly add concentrated HCl  dropwise with stirring until the pH reaches 1.0 .
    
    • Observation: The free acid may precipitate as a white solid. If it does not precipitate immediately due to high solubility, proceed to extraction.[1]

  • Extraction:

    • Method A (Precipitate): If a solid forms, filter under vacuum (sintered glass funnel), wash with 5 mL ice-cold 2M HCl, and dry in a vacuum desiccator over

      
      .
      
    • Method B (Soluble): If no precipitate forms, extract the aqueous layer continuously with Diethyl Ether for 24 hours (liquid-liquid extractor recommended due to high polarity).[1]

  • Drying: Evaporate the ether extract under reduced pressure at room temperature .

    • Warning:Do NOT use an oven. Heat will cause decarboxylation to succinic acid.[1]

Workflow Diagram

ProtocolFlow Start Start: TEET Reagent Reflux Reflux with KOH/EtOH (4-6 Hours) Start->Reflux Evap Evaporate EtOH (Max 40°C) Reflux->Evap Dissolve Dissolve Residue in Cold Water (0°C) Evap->Dissolve Acidify Acidify with conc. HCl to pH 1 Dissolve->Acidify Check Precipitate Formed? Acidify->Check Filter Vacuum Filtration Check->Filter Yes Extract Continuous Ether Extraction (24 Hours) Check->Extract No Dry Desiccate over P2O5 (No Heat) Filter->Dry Extract->Dry

Figure 2: Operational workflow for the isolation of ETCA.

Quality Control & Characterization

Expected Properties
PropertyValueNotes
Appearance White crystalline solidHygroscopic
Melting Point 167–169°C (dec.)[1]Decomposes with gas evolution (

)
Solubility Water, Ethanol, THFInsoluble in non-polar solvents
Spectroscopic Validation
  • 
    -NMR (
    
    
    
    or
    
    
    ):
    • Look for a singlet at

      
       ppm (methine protons).[1]
      
    • Absence of ethyl triplets (

      
      ) and quartets (
      
      
      
      ) confirms complete hydrolysis.
  • IR Spectroscopy:

    • Broad -OH stretch (

      
      ) indicative of carboxylic acid dimers.[1]
      
    • Strong C=O stretch at

      
      .[1]
      
Troubleshooting Guide
  • Issue: Product is an oil that won't crystallize.

    • Cause: Residual water or ethanol.[1][4]

    • Fix: Triturate with dry chloroform or benzene (caution: carcinogen) to induce crystallization, then dry under high vacuum.[1]

  • Issue: Melting point is low (~185°C) or matches Succinic Acid.

    • Cause: Decarboxylation occurred during workup.[1]

    • Fix: Repeat synthesis, ensuring evaporation temperature never exceeds 40°C.

References

  • Organic Syntheses , Coll.[1][5] Vol. 2, p. 273 (1943); Vol. 11, p. 46 (1931).[1] General methods for malonic ester hydrolysis.[1][1]

  • Walker, J. (1892).[1] "The dissociation constants of organic acids." Journal of the Chemical Society, Transactions, 61, 696-712.[1] (Fundamental data on polycarboxylic acid stability).

  • Zapadinskii, B. I., et al. (1973).[1] "Syntheses of Tetracarboxylic Acids." Russian Chemical Reviews, 42(11), 939.[1] (Review of tetracarboxylic acid synthesis and stability).

  • NIST Chemistry WebBook. "1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester."[1] [1]

Disclaimer: This protocol involves strong acids, bases, and organic solvents.[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Notes and Protocols for the Use of Ethane-1,1,2,2-tetracarboxylic Acid as a Ligand in MOF Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking New Frontiers in MOF Chemistry with a Unique Aliphatic Ligand Metal-Organic Frameworks (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking New Frontiers in MOF Chemistry with a Unique Aliphatic Ligand

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the biomedical field as advanced drug delivery systems.[1][2] The modular nature of MOFs, arising from the combination of inorganic nodes and organic linkers, allows for precise tuning of their structural and functional properties. While aromatic polycarboxylic acids have been the workhorse ligands in MOF synthesis, the exploration of aliphatic linkers remains a less-trodden path, promising new topologies and properties.[3][4]

This guide focuses on a ligand of particular interest: ethane-1,1,2,2-tetracarboxylic acid (also known as ethylenetetracarboxylic acid). Its high density of coordination sites on a compact and flexible ethane backbone presents a unique opportunity for the design of novel MOFs. This document provides a comprehensive overview, from the fundamental coordination chemistry of this ligand to detailed protocols for the synthesis of both a confirmed coordination polymer and a proposed porous MOF, with a forward-looking perspective on its potential in drug development.

Part 1: The Ligand at a Glance - Ethane-1,1,2,2-tetracarboxylic Acid

Ethane-1,1,2,2-tetracarboxylic acid is a polyprotic organic acid with the chemical formula C₆H₄O₈.[5] Its structure, featuring four carboxylic acid groups attached to a C₂ backbone, makes it a potent chelating agent capable of coordinating with metal ions through its numerous oxygen donors.[6] The rotational freedom around the central carbon-carbon single bond introduces a degree of flexibility that can lead to the formation of unique and potentially dynamic framework structures.

Table 1: Physicochemical Properties of Ethane-1,1,2,2-tetracarboxylic Acid

PropertyValueReference
IUPAC Name Ethene-1,1,2,2-tetracarboxylic acid[5]
CAS Number 4363-44-4[5]
Molecular Formula C₆H₄O₈[5]
Molecular Weight 204.09 g/mol [5]
Structure (HOOC)₂CH-CH(COOH)₂[5]

The presence of four carboxyl groups allows for a variety of coordination modes, from simple chelation to bridging multiple metal centers, which is a prerequisite for the formation of extended, porous frameworks.[6]

Part 2: Established Coordination Chemistry - A Manganese(II) Coordination Polymer

While the use of ethane-1,1,2,2-tetracarboxylic acid in the synthesis of porous MOFs is not yet widely documented, its capability as a ligand has been demonstrated. A known example is the synthesis of a manganese(II) coordination polymer, (μ-ethane-1,1,2,2-tetracarboxylato)bis[tetraaquamanganese(II)].[7] This centrosymmetric molecule features an octahedral Mn(II) center coordinated by oxygen atoms from the carboxylate groups of the ligand and water molecules.[7] The synthesis of this compound provides a foundational and validated protocol from which to build more complex MOF structures.

Protocol 1: Synthesis of (μ-Ethane-1,1,2,2-tetracarboxylato)bis[tetraaquamanganese(II)][7]

This protocol outlines the established method for the synthesis of the manganese(II) coordination polymer.

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Ethane-1,1,2,2-tetracarboxylic acid

  • Methanol (MeOH)

  • Deionized water (H₂O)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Solution A Preparation: Dissolve ethane-1,1,2,2-tetracarboxylic acid (0.204 g, 1 mmol) in 10 mL of deionized water.

  • Solution B Preparation: Dissolve manganese(II) acetate tetrahydrate (0.245 g, 1 mmol) in 10 mL of methanol.

  • Reaction: Slowly add Solution B to Solution A with constant stirring at room temperature.

  • Crystallization: Allow the resulting solution to stand undisturbed. Colorless crystals will form over a period of several days.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold deionized water.

  • Drying: Dry the crystals in air or in a desiccator.

Causality Behind Experimental Choices:

  • Solvent System: The use of a water/methanol mixture ensures the dissolution of both the organic acid and the metal salt.

  • Stoichiometry: A 1:1 molar ratio of ligand to metal salt is used in this specific synthesis to obtain the desired coordination polymer.

  • Room Temperature Crystallization: Slow evaporation at ambient temperature promotes the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Part 3: Proposed Protocol for a Porous MOF using Ethane-1,1,2,2-tetracarboxylic Acid

Building upon the confirmed coordination ability of ethane-1,1,2,2-tetracarboxylic acid, this section presents a hypothetical, yet scientifically grounded, protocol for the synthesis of a porous MOF. This protocol is designed by integrating principles from the successful synthesis of other polycarboxylate-based MOFs, particularly those utilizing solvothermal methods which are known to promote the formation of crystalline, porous structures.[8]

Conceptual Framework for the Proposed Synthesis

The proposed synthesis aims to create a 3D framework by reacting ethane-1,1,2,2-tetracarboxylic acid with a suitable metal source under solvothermal conditions. The choice of a metal ion known to form stable secondary building units (SBUs) with carboxylates, such as Zinc(II) or Copper(II), is crucial. The use of a high-boiling point solvent like N,N-dimethylformamide (DMF) and elevated temperatures will facilitate the deprotonation of the carboxylic acid groups and the assembly of the MOF structure.[9]

dot

MOF_Synthesis_Workflow Proposed Solvothermal MOF Synthesis Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation cluster_characterization Characterization Ligand Ethane-1,1,2,2-tetracarboxylic Acid Mixing Combine Ligand, Metal Salt, and Solvent in a Teflon-lined Autoclave Ligand->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heat at a Controlled Temperature (e.g., 80-120 °C) for a Defined Time (e.g., 24-72 h) Mixing->Heating Cooling Cool the Autoclave to Room Temperature Heating->Cooling Washing Wash the Crystalline Product with Fresh Solvent Cooling->Washing Activation Solvent Exchange and Heating Under Vacuum to Remove Guest Molecules Washing->Activation PXRD Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity Activation->PXRD TGA Thermogravimetric Analysis (TGA) for Thermal Stability Activation->TGA BET N2 Adsorption (BET) for Surface Area and Porosity Activation->BET

Caption: Proposed workflow for the solvothermal synthesis and characterization of a porous MOF.

Protocol 2: Proposed Solvothermal Synthesis of a Porous MOF

Materials:

  • Ethane-1,1,2,2-tetracarboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Optional: Modulator such as formic acid or acetic acid[10]

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution: In a glass vial, dissolve ethane-1,1,2,2-tetracarboxylic acid (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.2 mmol of Zn(NO₃)₂·6H₂O) in 10 mL of DMF. Sonicate for 15 minutes to ensure complete dissolution.

  • Modulator Addition (Optional): To improve crystal quality, a modulator like formic acid (e.g., 10-50 equivalents relative to the ligand) can be added to the solution.[10]

  • Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to 100 °C for 48 hours.

  • Cooling and Isolation: After the reaction time, allow the autoclave to cool down to room temperature naturally. Collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To facilitate activation, immerse the crystals in a volatile solvent like methanol or ethanol for 24 hours, replacing the solvent at least three times.

  • Activation: Decant the solvent and dry the product in a vacuum oven at a suitable temperature (e.g., 120-150 °C) overnight to remove the guest solvent molecules from the pores.

Self-Validating System and Rationale:

  • Systematic Variation of Parameters: The proposed protocol serves as a starting point. Key parameters such as the metal-to-ligand ratio, reaction temperature, time, and the type and concentration of the modulator should be systematically varied to optimize the synthesis.

  • Characterization as a Feedback Loop: The success of each synthesis variation must be validated through rigorous characterization.

    • PXRD: Comparison of the experimental powder X-ray diffraction pattern with simulated patterns from single-crystal X-ray diffraction (if obtainable) will confirm the formation of the desired crystalline phase.

    • TGA: Thermogravimetric analysis will determine the thermal stability of the MOF and confirm the removal of guest solvents during activation.

    • BET Analysis: Nitrogen adsorption-desorption isotherms at 77 K will provide the specific surface area (BET area) and pore volume, confirming the porosity of the synthesized material.

Part 4: Potential Applications in Drug Development

The unique structural features of MOFs derived from ethane-1,1,2,2-tetracarboxylic acid could offer distinct advantages in drug delivery.

  • High Drug Loading Capacity: The high density of functional groups and potential for high porosity could lead to a large surface area and pore volume, enabling the encapsulation of a significant amount of therapeutic agents.[11]

  • Biocompatibility: The use of biocompatible metal ions such as Zn(II) is a step towards creating drug delivery vehicles with low toxicity.[12]

  • Tunable Release Kinetics: The flexible nature of the aliphatic backbone might impart dynamic properties to the framework, potentially allowing for controlled drug release in response to specific stimuli such as pH or temperature.

dot

Drug_Delivery_Pathway Conceptual Pathway for MOF-based Drug Delivery MOF Porous MOF with Ethane-1,1,2,2-tetracarboxylate Ligand Drug_Loading Drug Encapsulation via Diffusion into Pores MOF->Drug_Loading Systemic_Circulation Systemic Circulation and Targeting Drug_Loading->Systemic_Circulation Tumor_Microenvironment Accumulation at Target Site (e.g., Tumor Microenvironment) Systemic_Circulation->Tumor_Microenvironment Drug_Release Stimuli-Responsive Drug Release (e.g., pH change) Tumor_Microenvironment->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual diagram illustrating the potential application of the synthesized MOF in targeted drug delivery.

Conclusion and Future Outlook

Ethane-1,1,2,2-tetracarboxylic acid represents a compelling, yet underexplored, building block for the synthesis of novel Metal-Organic Frameworks. Its unique combination of high functionality and flexibility offers exciting possibilities for creating materials with tailored properties for advanced applications, particularly in the realm of drug delivery. The protocols provided herein offer both a validated starting point based on established coordination chemistry and a rational, forward-looking approach to the synthesis of porous, functional MOFs. Further research in this area is poised to expand the library of MOF structures and contribute to the development of next-generation materials for science and medicine.

References

  • MDPI. Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. [Link]

  • Wikipedia. Ethylenetetracarboxylic acid. [Link]

  • MDPI. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. [Link]

  • National Center for Biotechnology Information. (μ-Ethane-1,1,2,2-tetracarboxylato)bis[tetraaquamanganese(II)]. [Link]

  • SciSpace. Green Synthesis of a New Al-MOF Based on the Aliphatic Linker Mesaconic Acid. [Link]

  • National Center for Biotechnology Information. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

  • ResearchGate. (PDF) Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

  • RSC Publishing. Coordination polymers of flexible tetracarboxylic acids with metal ions. II. Supramolecular assemblies of 5,5′-methylene- and 5,5′-(ethane-1,2-diyl)-b.... [Link]

  • Springer. Synthesis and crystal structures of four mixed-ligand silver(I) complexes with sandwich-like structure. [Link]

  • National Center for Biotechnology Information. A Robust Ethane-Trapping Metal-Organic Framework with a High Capacity for Ethylene Purification. [Link]

  • MDPI. Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. [Link]

  • Yaghi, O. M., et al. Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
  • ResearchGate. Syntheses, Structures, and Characteristics of Four New Metal–Organic Frameworks Based on Flexible Tetrapyridines and Aromatic Polycarboxylate Acids | Request PDF. [Link]

  • ResearchGate. (a) The carboxylic acids employed in the synthesis of porous MOFs with... [Link]

  • De Gruyter. A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]

  • RSC Publishing. Metal–organic frameworks based on the [1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid ligand: syntheses, structures and magnetic properties. [Link]

  • MDPI. Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis a Porous Ba (II)-Based MOF by Ultrasonic Method. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. [Link]

Sources

Application

Application Notes and Protocols: A Guide to the Synthesis and Application of Metal-Organic Frameworks with Aliphatic Carboxylate Linkers

For Researchers, Scientists, and Drug Development Professionals Abstract Metal-Organic Frameworks (MOFs) constructed with aliphatic carboxylate linkers represent a burgeoning subclass of porous materials, distinguished b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) constructed with aliphatic carboxylate linkers represent a burgeoning subclass of porous materials, distinguished by their inherent flexibility, biocompatibility, and unique adsorption properties. This guide provides a comprehensive overview of the synthesis, characterization, and application of these materials, with a particular focus on their potential in drug delivery systems. We delve into the rationale behind synthetic strategies, offering detailed, field-proven protocols for the preparation of a representative aliphatic MOF and its subsequent loading and release of a model drug, ibuprofen. This document is intended to serve as a practical resource for researchers aiming to explore the unique chemical space and functional advantages offered by aliphatic MOFs.

Introduction: The Case for Aliphatic Linkers in MOF Chemistry

Metal-Organic Frameworks, crystalline materials formed by the coordination of metal ions or clusters with organic ligands, have garnered significant attention for their exceptionally high surface areas and tunable porosity.[1] While the majority of research has focused on MOFs constructed from rigid, aromatic linkers, the use of aliphatic carboxylates introduces a new dimension of structural and functional diversity.

The non-rigid nature of aliphatic chains imparts a degree of conformational freedom to the framework, which can lead to dynamic behaviors such as "breathing" or guest-induced phase transformations.[2][3] This flexibility can be advantageous for applications requiring selective guest uptake or controlled release. Furthermore, the saturated hydrocarbon backbone of aliphatic linkers often results in a more hydrophobic pore environment compared to their aromatic counterparts, which can be exploited for the separation of non-polar molecules or for tuning drug-carrier interactions.[2][4] From a biomedical perspective, many simple aliphatic dicarboxylic acids are endogenous or biocompatible, making them attractive building blocks for creating non-toxic drug delivery vehicles.[5]

This guide will focus on the practical aspects of working with these fascinating materials, providing both the "how" and the "why" behind the experimental procedures.

Synthetic Methodologies: Harnessing Solvothermal Synthesis for Aliphatic MOFs

The most prevalent and effective method for synthesizing crystalline MOFs is solvothermal (or hydrothermal if water is the solvent) synthesis.[6][7] This technique involves heating the metal precursor and organic linker in a sealed vessel, allowing the pressure to build and facilitate the crystallization process. The choice of solvent, temperature, and reaction time are critical parameters that dictate the final product's crystallinity, phase, and morphology.[8]

Causality in Experimental Design
  • Solvent Selection: The solvent must be capable of dissolving both the metal salt and the aliphatic linker to ensure a homogeneous reaction mixture. High-boiling point solvents like N,N-dimethylformamide (DMF) are commonly used as they allow for higher reaction temperatures.[6] However, for biomedical applications, less toxic solvents like ethanol or even water are preferable.[9] The solvent can also play a templating role, influencing the final crystal structure.

  • Temperature and Time: These parameters are crucial for controlling the kinetics of nucleation and crystal growth. Higher temperatures can lead to faster reaction times but may also favor the formation of denser, less porous phases.[10] An optimal temperature profile is often determined empirically to yield a highly crystalline, porous material.

  • Modulators: The addition of monofunctional carboxylic acids, such as benzoic acid or acetic acid, can act as "modulators."[11] They compete with the ditopic linker for coordination to the metal clusters, slowing down the crystallization process and often leading to larger, more well-defined crystals with fewer defects.

Protocol 1: Synthesis of a UiO-66 Analogue with Adipic Acid (UiO-66-Adipic)

This protocol describes the synthesis of a zirconium-based MOF, analogous to the well-known UiO-66, but incorporating the flexible aliphatic linker, adipic acid, alongside the rigid terephthalic acid.[3][4]

Materials:
  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • Adipic acid

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol

  • Chloroform

Equipment:
  • 20 mL scintillation vials with Teflon-lined caps

  • Oven capable of maintaining 120 °C

  • Centrifuge

  • Fume hood

Procedure:
  • In a 20 mL scintillation vial, combine ZrCl₄ (116.5 mg, 0.5 mmol), terephthalic acid (41.5 mg, 0.25 mmol), and adipic acid (36.5 mg, 0.25 mmol).

  • Under a fume hood, add 10 mL of DMF to the vial.

  • Add 0.1 mL of concentrated HCl. This aids in the dissolution of the precursors and promotes the formation of the desired Zr₆ clusters.

  • Seal the vial tightly with the Teflon-lined cap.

  • Place the vial in a preheated oven at 120 °C for 24 hours.[11]

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white precipitate should have formed.

  • Separate the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Discard the supernatant and wash the solid by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.

  • To remove the high-boiling point DMF from the pores, perform a solvent exchange. Re-disperse the solid in 10 mL of methanol, sonicate for 10 minutes, and then centrifuge. Repeat the methanol wash three times.

  • Perform a final solvent exchange with a more volatile solvent like chloroform (3 x 10 mL) to facilitate activation.

  • Activation: Dry the purified product under vacuum at 150 °C overnight. This step is crucial to remove all guest solvent molecules from the pores, making the internal surface area accessible.[6]

Essential Characterization Techniques

Validating the successful synthesis and determining the properties of the aliphatic MOF requires a suite of characterization techniques.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary tool for confirming the crystallinity and phase purity of the synthesized MOF. The diffraction pattern is a unique fingerprint of the crystal structure. For a newly synthesized material, the experimental pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data if available, or to patterns of analogous materials.[12][13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature. For MOFs, TGA is used to assess thermal stability and to confirm the removal of guest solvents after activation.[13] A typical TGA curve for an activated MOF will show a stable plateau until the framework begins to decompose at elevated temperatures. For drug-loaded MOFs, an additional weight loss step corresponding to the decomposition of the drug molecule can be observed, allowing for an estimation of drug loading.[12]

Gas Sorption Analysis

Nitrogen or argon sorption isotherms at cryogenic temperatures (77 K and 87 K, respectively) are used to determine the porosity of the MOF.[14] From these isotherms, key parameters such as the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution can be calculated, providing a quantitative measure of the material's internal architecture.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the MOF. It can confirm the coordination of the carboxylate groups of the linker to the metal centers and verify the absence of unreacted linker after washing. It is also a useful tool to confirm the presence of a loaded drug molecule by identifying its characteristic vibrational bands.[12][15]

Technique Information Obtained Purpose in Aliphatic MOF Analysis
PXRD Crystalline structure, phase purityConfirms successful synthesis of the desired MOF structure.[13]
TGA Thermal stability, solvent content, drug loadingDetermines the temperature at which the framework decomposes and quantifies guest molecules.[13]
Gas Sorption Surface area, pore volume, pore sizeQuantifies the porosity, which is crucial for storage and delivery applications.[14]
FTIR Functional groups, chemical bondingConfirms linker coordination and successful drug encapsulation.[12]

Application in Drug Delivery: A Protocol for Ibuprofen Loading and Release

The flexible and often biocompatible nature of aliphatic MOFs makes them promising candidates for drug delivery systems.[5] Their tunable pore sizes can accommodate a variety of therapeutic molecules, and the framework can protect the drug from degradation while controlling its release.[12] Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is frequently used as a model drug for loading studies due to its molecular size and therapeutic relevance.[2][11]

The "Why" Behind the Protocol
  • Loading Method: The most straightforward method for loading a drug into a pre-synthesized MOF is through diffusion from a concentrated solution.[2] The MOF is immersed in a solution of the drug, and over time, the drug molecules diffuse into the pores. The choice of solvent is critical; it must dissolve the drug without damaging the MOF structure.

  • Quantification: The amount of drug loaded is typically determined indirectly by measuring the decrease in drug concentration in the supernatant solution using UV-Vis spectroscopy, by creating a calibration curve of absorbance versus known drug concentrations.

  • Release Study: To mimic physiological conditions, the in vitro release of the drug is studied in a buffered solution, such as Phosphate-Buffered Saline (PBS) at pH 7.4, and maintained at body temperature (37 °C). Aliquots of the release medium are taken at various time points and analyzed by UV-Vis spectroscopy to determine the cumulative amount of drug released.

Protocol 2: Ibuprofen Loading and In Vitro Release Study

Part A: Drug Loading
  • Prepare a stock solution of ibuprofen (e.g., 10 mg/mL) in a suitable solvent like ethanol or n-hexane.[15]

  • Accurately weigh 50 mg of the activated UiO-66-Adipic MOF and place it in a glass vial.

  • Add 5 mL of the ibuprofen stock solution to the vial containing the MOF.

  • Seal the vial and stir the suspension at room temperature for 24 hours to allow for equilibrium to be reached.

  • After 24 hours, centrifuge the mixture to separate the drug-loaded MOF.

  • Carefully collect the supernatant.

  • Wash the drug-loaded MOF with a small amount of fresh solvent to remove any drug adsorbed on the external surface and then dry under vacuum.

  • Quantification: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for ibuprofen (approx. 222 nm in hexane).[15] Using a pre-established calibration curve, determine the final concentration of ibuprofen in the supernatant. The amount of loaded drug is the initial amount minus the amount remaining in the supernatant.

    • Loading Capacity (mg/g) = (Initial mass of drug - Mass of drug in supernatant) / Mass of MOF

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Part B: In Vitro Drug Release
  • Accurately weigh 20 mg of the dried, ibuprofen-loaded MOF.

  • Place the sample into a dialysis bag or suspend it directly in a vessel containing 50 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Place the vessel in a shaking water bath maintained at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the PBS solution.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

  • Measure the absorbance of each aliquot using a UV-Vis spectrophotometer and determine the concentration of released ibuprofen from a calibration curve prepared in PBS.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizing the Workflow and Concepts

Diagrams can effectively illustrate the experimental processes and the underlying principles.

Diagram 1: Solvothermal Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation A Weigh Metal Salt (ZrCl4) & Aliphatic Linkers B Dissolve in Solvent (DMF) + Modulator (HCl) A->B Combine C Seal in Vial B->C D Heat in Oven (120°C, 24h) C->D Solvothermal Synthesis E Cool to RT D->E F Wash with DMF (Centrifugation) E->F G Solvent Exchange (Methanol, Chloroform) F->G H Activate under Vacuum (150°C) G->H I Characterization (PXRD, TGA, etc.) H->I

Caption: Workflow for the solvothermal synthesis of an aliphatic MOF.

Diagram 2: Drug Delivery Logic

G MOF Activated Aliphatic MOF Porous & Flexible Structure Loaded_MOF Drug-Loaded MOF Ibuprofen within Pores MOF->Loaded_MOF  Loading (Diffusion) Drug Ibuprofen Solution Active Pharmaceutical Ingredient Drug->Loaded_MOF Release Controlled Release Diffusion into PBS (pH 7.4, 37°C) Loaded_MOF->Release  Release (Stimulus)

Caption: Conceptual diagram of the drug loading and release process.

Conclusion and Future Outlook

Metal-Organic Frameworks synthesized with aliphatic carboxylate linkers offer a compelling platform for advancements in materials science and drug development. Their unique properties, stemming from the flexibility and chemical nature of the aliphatic chains, open up new possibilities for designing smart materials with tailored functionalities. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate these materials. Future research will likely focus on exploring the vast library of available aliphatic linkers, tuning the flexibility and hydrophobicity of the frameworks for specific applications, and investigating their in vivo behavior for targeted drug delivery and other biomedical applications.

References

  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2023). MDPI. Retrieved from [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2025). MDPI. Retrieved from [Link]

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2025). PMC. Retrieved from [Link]

  • Synthesis of UiO-66 Using Solvothermal Method at High Temperature. (n.d.). ITS. Retrieved from [Link]

  • Metal–Organic Frameworks for Drug Delivery: A Design Perspective. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2025). ResearchGate. Retrieved from [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. Retrieved from [Link]

  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (n.d.). Protheragen. Retrieved from [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. (2023). ADMET and DMPK. Retrieved from [Link]

  • How to synthesize UiO-66 and UiO-66-NH2. (2020). YouTube. Retrieved from [Link]

  • UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers. (2022). SciSpace. Retrieved from [Link]

  • Grand Challenges and Future Opportunities for Metal–Organic Frameworks. (2017). ACS Central Science. Retrieved from [Link]

  • Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. (2025). PMC. Retrieved from [Link]

  • Porous flexible frameworks: origins of flexibility and applications. (2020). Materials Horizons (RSC Publishing). Retrieved from [Link]

  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. (n.d.). Modern Chemistry. Retrieved from [Link]

  • Grand Challenges and Future Opportunities for Metal–Organic Frameworks. (2017). PMC. Retrieved from [Link]

  • Physicochemical characterization of metal organic framework materials: A mini review. (n.d.). Elsevier. Retrieved from [Link]

  • Recent progress in strategies for preparation of metal-organic frameworks and their hybrids with different dimensions. (n.d.). Elsevier. Retrieved from [Link]

  • Metal-organic frameworks for efficient drug adsorption and delivery. (2023). Scientiae Radices. Retrieved from [Link]

  • Gas Sorption Characterization of Metal Organic Frameworks Webinar. (2021). YouTube. Retrieved from [Link]

  • Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design. (n.d.). United Journal of Chemistry. Retrieved from [Link]

  • Synthesis, characterisation and properties of flexible metal-organic frameworks. (2014). The University of Liverpool Repository. Retrieved from [Link]

  • UiO-66: a Case Study Metal-Organic Framework. (n.d.). SlideShare. Retrieved from [Link]

  • Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. (2025). IJFMR. Retrieved from [Link]

  • Sequential Linker Installation in Metal–Organic Frameworks. (n.d.). PMC. Retrieved from [Link]

  • WO2018046930A1 - Process for the preparation of zirconium based mofs. (n.d.). Google Patents.
  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (2021). MDPI. Retrieved from [Link]

  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. (2023). MDPI. Retrieved from [Link]

  • Metal-Organic Framework (MOFs) for Drug Delivery Applications. (n.d.). Semantic Scholar. Retrieved from [Link]

  • High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air. (n.d.). Nature Protocols. Retrieved from [Link]

  • MOF Synthesis: High-Temp UiO-66 | PDF | Applied And Interdisciplinary Physics. (n.d.). Scribd. Retrieved from [Link]

  • Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. (2024). Langmuir. Retrieved from [Link]

Sources

Method

Application Note: Co-Crystal Synthesis with 1,1,2,2-Ethanetetracarboxylic Acid (H₄ETC)

This Application Note is designed for research scientists and drug development professionals focusing on crystal engineering and supramolecular synthesis.[1] It details the protocols for utilizing 1,1,2,2-ethanetetracarb...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on crystal engineering and supramolecular synthesis.[1] It details the protocols for utilizing 1,1,2,2-ethanetetracarboxylic acid (H₄ETC) , a high-functionality hydrogen bond donor, to construct co-crystals and Hydrogen-Bonded Organic Frameworks (HOFs).[2]

[1][2]

Introduction & Strategic Value

1,1,2,2-Ethanetetracarboxylic acid (H₄ETC) is a tetra-functional carboxylic acid capable of donating four hydrogen bonds.[1][2] Unlike simple dicarboxylic acids (e.g., succinic or oxalic acid), H₄ETC offers a high density of donor sites on a short, flexible ethane backbone.[2] This unique topology allows it to form complex 3D hydrogen-bonded networks, making it a critical scaffold for:

  • High-Z' Co-crystals: Stabilizing pharmaceutical co-formers (APIs) through multi-point recognition.[1]

  • Hydrogen-Bonded Organic Frameworks (HOFs): Creating porous supramolecular materials for gas separation and guest encapsulation.[1]

  • Proton Conductivity: The dense carboxylic acid networks facilitate proton hopping mechanisms in solid-state electrolytes.[1]

Chemical Profile
PropertyDetail
IUPAC Name Ethane-1,1,2,2-tetracarboxylic acid
CAS Number 4378-76-1
Molecular Weight 206.11 g/mol
Acidity (pKa) Polyprotic (pKa₁ approx.[1][2] 2.8 - 3.0); strong H-bond donor.[1][2]
Solubility Soluble in Water, Ethanol, Methanol, DMSO.[1][2] Insoluble in Hexane, Chloroform.[1][2]
Key Synthon Forms R²₂(8) dimers (homosynthon) or acid-pyridine heterosynthons.[1]

Pre-Synthesis Preparation: The Hydrolysis Step

Critical Note: H₄ETC is frequently sold as its tetraethyl ester (Tetraethyl 1,1,2,2-ethanetetracarboxylate, CAS 632-56-4) due to the higher stability of the ester.[1][2] If you have the ester, you must hydrolyze it to the free acid before co-crystallization.

Protocol: Acid Generation from Ester

  • Dissolution: Dissolve 10 mmol of tetraethyl ester in 20 mL of Ethanol.

  • Saponification: Add 50 mmol (excess) of NaOH dissolved in 10 mL water. Reflux at 80°C for 4 hours.

  • Precipitation: Cool to room temperature. Acidify carefully with concentrated HCl to pH ~1.

  • Isolation: The H₄ETC will precipitate as a white solid.[1] Filter, wash with minimal cold water, and dry under vacuum.[1][2]

Experimental Protocols

Method A: Liquid-Assisted Grinding (LAG) – Rapid Screening

Best for: Initial compatibility screening with nitrogen-based heterocycles (e.g., Acridine, Isonicotinamide, 4,4'-Bipyridine).[2]

Rationale: LAG provides kinetic energy to overcome lattice energy barriers while the solvent acts as a molecular lubricant, enhancing diffusion without full solvation.[1][2]

Materials:

  • H₄ETC (Free Acid)

  • Co-former (e.g., 4,4'-Bipyridine)[2][3][4][5][6]

  • Solvent: Methanol or Ethanol[2][7]

  • Equipment: Retsch MM400 Mixer Mill or Agate Mortar

Step-by-Step:

  • Stoichiometry: Weigh H₄ETC and Co-former in a 1:2 molar ratio .

    • Reasoning: H₄ETC has 4 COOH groups; a 1:2 ratio allows each co-former (assuming mono-acceptors like pyridine) to interact with two acid groups, or fully saturate the donors if the co-former is bidentate.

  • Loading: Place solids into a 10 mL stainless steel grinding jar with two 5 mm stainless steel balls.

  • Solvent Addition: Add 10–15 µL of Methanol (η = 0.2 µL/mg).

    • Note: Too much solvent leads to paste formation; too little reduces efficiency.[1]

  • Grinding: Grind at 25 Hz for 20 minutes .

  • Analysis: Immediately analyze the resulting powder via PXRD. Look for new peaks distinct from the starting materials.[1]

Method B: Slow Solvent Evaporation – Single Crystal Growth

Best for: Obtaining high-quality single crystals for SC-XRD structure determination.[1][2]

Rationale: Slow evaporation allows the system to traverse the solubility curve gently, favoring the nucleation of the thermodynamically stable co-crystal phase over the homomeric components.

Materials:

  • H₄ETC[1][2]

  • Co-former (e.g., Isonicotinamide)[2][3][8]

  • Solvent System: Ethanol/Water (70:30 v/v) or Methanol/DMF (90:10 v/v).[1]

Step-by-Step:

  • Solubility Check: Separately dissolve 0.5 mmol of H₄ETC and 1.0 mmol of co-former in 5 mL of the chosen solvent.

    • Tip: If H₄ETC is stubborn, mild heating (40°C) or adding a drop of DMF helps.[1]

  • Mixing: Combine the two solutions in a 20 mL scintillation vial.

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter to remove dust nuclei (which cause rapid, low-quality precipitation).

  • Evaporation: Cover the vial with Parafilm and poke 3–5 small pinholes .

  • Incubation: Store in a vibration-free environment at constant temperature (20°C).

    • Timeline: Crystals should appear within 3–14 days.[1]

  • Harvesting: Isolate crystals while they are still submerged (if possible) to prevent desolvation collapse, a common issue with HOF-like structures.[1]

Method C: Slurry Crystallization – Scale-Up & Purification

Best for: Producing gram-scale quantities of pure co-crystal phase.[1][2]

Step-by-Step:

  • Suspension: Add H₄ETC and Co-former (1:2 ratio) to Ethanol (10 mL per gram of solid).

  • Equilibration: Stir the slurry at 300 rpm for 24–48 hours at room temperature.

  • Ostwald Ripening: The continuous dissolution-recrystallization cycles will convert metastable physical mixtures into the stable co-crystal phase.[1]

  • Filtration: Filter and dry under vacuum at 40°C.

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing H₄ETC co-crystals, ensuring researchers choose the correct path based on their starting material and end-goal.

H4ETC_Protocol Start Starting Material CheckForm Is it Tetraethyl Ester? Start->CheckForm Hydrolysis Hydrolysis (NaOH/EtOH) -> Acidify (HCl) CheckForm->Hydrolysis Yes FreeAcid H4ETC (Free Acid) CheckForm->FreeAcid No Hydrolysis->FreeAcid Goal Select Goal FreeAcid->Goal Screening Method A: LAG Screening (1:2 Ratio, MeOH, 20 min) Goal->Screening Rapid Check SingleCrystal Method B: Slow Evaporation (EtOH/Water, Pinholes) Goal->SingleCrystal Structure Det. ScaleUp Method C: Slurry Conversion (Suspension 48h) Goal->ScaleUp Production Analysis Characterization (PXRD, DSC, SC-XRD) Screening->Analysis SingleCrystal->Analysis ScaleUp->Analysis

Caption: Operational workflow for processing 1,1,2,2-ethanetetracarboxylic acid from raw material to final co-crystal.

Characterization & Troubleshooting

Expected Hydrogen Bonding Motifs

When analyzing your crystal structure (SC-XRD), look for these primary motifs:

  • Acid-Pyridine Heterosynthon: The most robust interaction.[1][2] The OH of the carboxylic acid binds to the N of the pyridine ring (O–H···N).

  • Acid-Amide Heterosynthon: If using amide co-formers (e.g., isonicotinamide), expect a cyclic R²₂(8) ring involving N–H[1][2]···O and O–H···O interactions.

  • Water Bridges: Due to the high polarity of H₄ETC, water molecules often incorporate into the lattice, bridging donor sites.[1][2] Do not dehydrate aggressively before analysis.[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling out Solvent evaporation is too fast or solvent is too non-polar.[1][2]Switch to a higher boiling solvent (e.g., DMSO/MeOH mix) or slow evaporation rate.[1]
Precipitation of H₄ETC only Co-former solubility is much higher than H₄ETC.[1]Use "Method C (Slurry)" to force thermodynamic equilibrium, or adjust stoichiometry to excess co-former.[1]
Amorphous Solid Lack of nucleation sites or fast precipitation.[1]Seed the solution with particles from a LAG experiment; switch to vapor diffusion method.
Ester peaks in NMR Incomplete hydrolysis.Reprocess starting material with stronger base/longer reflux time (See Section 2).[1]

References

  • Aakeröy, C. B., et al. (2002).[1][2] "Crystal engineering with isonicotinamide: a reliable supramolecular reagent."[1] CrystEngComm. Link

  • Vishweshwar, P., et al. (2006).[1][2] "Pharmaceutical Co-crystals."[1][9] Journal of Pharmaceutical Sciences. Link

  • Chen, L., et al. (2022).[1][2] "Hydrogen-bonded organic frameworks: design, applications, and prospects." Materials Advances. Link

  • Oswald, I. D. H., et al. (2004).[1][2] "A 1:2 co-crystal of isonicotinamide and propionic acid."[1][2][10] Acta Crystallographica Section E. Link

  • NIST Chemistry WebBook. "1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester."[1][2][11] Link

Sources

Application

Catalytic Applications of Ethane-1,1,2,2-tetracarboxylic Acid Metal Complexes: A Guide to Potential Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The exploration of novel catalytic systems is a cornerstone of innovation in chemical synthesis and materials science. Et...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The exploration of novel catalytic systems is a cornerstone of innovation in chemical synthesis and materials science. Ethane-1,1,2,2-tetracarboxylic acid presents an intriguing, yet underexplored, scaffold for the design of metal-based catalysts. This guide addresses the current landscape of its metal complexes in catalysis. It is important to note that while the potential for catalytic activity is high, specific, peer-reviewed applications for this ligand are not yet widely reported. Therefore, this document serves a dual purpose: to summarize the foundational knowledge and to provide well-reasoned, hypothetical protocols based on the established catalytic activity of structurally related polycarboxylate metal complexes. These proposed applications are intended to be a starting point for researchers looking to pioneer the use of this promising ligand.

Introduction to Ethane-1,1,2,2-tetracarboxylic Acid as a Catalytic Ligand

Ethane-1,1,2,2-tetracarboxylic acid, with its dense arrangement of four carboxylic acid groups on a compact two-carbon backbone, is a potent chelating agent.[1] This structural feature is the primary driver of its potential in catalysis. The ability to form stable, multi-dentate coordination complexes with a variety of metal ions is a key characteristic of effective catalytic ligands. The formation of such complexes can influence the electronic properties and coordination geometry of the metal center, thereby tuning its reactivity and selectivity in catalytic transformations.[2]

The deprotonated form of the acid can bind to metal ions through its four carboxylate groups, creating a stable coordination sphere. This chelation can enhance the efficiency and selectivity of catalytic processes.[1] While the tetramethyl and tetraethyl esters of ethane-1,1,2,2-tetracarboxylic acid are commercially available and have been noted for their potential in coordination chemistry, the catalytic applications of the parent acid's metal complexes remain a fertile ground for new research.[3][4]

Proposed Catalytic Application: Lewis Acid Catalysis for Carbon-Carbon Bond Formation

Drawing parallels with other tetracarboxylic acid-based metal-organic frameworks and coordination polymers, metal complexes of ethane-1,1,2,2-tetracarboxylic acid are promising candidates for Lewis acid catalysis.[5][6] For instance, zinc(II) coordination polymers with tetracarboxylate linkers have demonstrated high activity as heterogeneous catalysts in the cyanosilylation of benzaldehydes.[5] A hypothetical zinc(II) complex of ethane-1,1,2,2-tetracarboxylic acid could be expected to exhibit similar catalytic behavior.

Hypothetical Protocol: Zinc-Catalyzed Cyanosilylation of Benzaldehyde

This protocol is a proposed starting point for investigation and is based on methodologies reported for similar catalytic systems.[5]

Objective: To synthesize a cyanohydrin derivative from benzaldehyde and trimethylsilyl cyanide using a hypothetical zinc(II)-ethane-1,1,2,2-tetracarboxylate catalyst.

Materials:

  • Zinc(II) chloride (ZnCl₂)

  • Ethane-1,1,2,2-tetracarboxylic acid

  • Triethylamine (or other suitable base)

  • Methanol (or other suitable solvent for catalyst synthesis)

  • Benzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Protocol Steps:

Part A: Synthesis of the Hypothetical Zinc(II)-Ethane-1,1,2,2-tetracarboxylate Catalyst

  • In a round-bottom flask under an inert atmosphere, dissolve ethane-1,1,2,2-tetracarboxylic acid (1 mmol) in methanol (20 mL).

  • Add triethylamine (4 mmol) dropwise to deprotonate the carboxylic acid groups.

  • In a separate flask, dissolve zinc(II) chloride (1 mmol) in methanol (10 mL).

  • Slowly add the zinc(II) chloride solution to the solution of the deprotonated ligand with vigorous stirring.

  • A precipitate of the zinc(II)-ethane-1,1,2,2-tetracarboxylate complex is expected to form.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the solid product by filtration, wash with fresh methanol, and dry under vacuum.

  • Characterize the synthesized complex using appropriate analytical techniques (e.g., FT-IR, elemental analysis).

Part B: Catalytic Cyanosilylation Reaction

  • To a flame-dried Schlenk flask under an inert atmosphere, add the synthesized zinc(II) catalyst (0.05 mmol, 5 mol%).

  • Add dichloromethane (5 mL) as the solvent.

  • Add benzaldehyde (1 mmol).

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirred suspension.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Catalyst Loading (mol%)SolventReaction Time (h)Benzaldehyde Conversion (%)Cyanohydrin Yield (%)
1CH₂Cl₂24Hypothetical DataHypothetical Data
5CH₂Cl₂12Hypothetical DataHypothetical Data
5Toluene12Hypothetical DataHypothetical Data
10CH₂Cl₂8Hypothetical DataHypothetical Data

Proposed Catalytic Application: Oxidation Reactions

Metal complexes are widely employed as catalysts for oxidation reactions. The choice of metal and the ligand environment are crucial for determining the catalyst's activity and selectivity. Given the ability of ethane-1,1,2,2-tetracarboxylic acid to form stable complexes, its manganese(II) or iron(III) complexes could potentially catalyze oxidation reactions, for instance, the oxidation of alcohols or the epoxidation of alkenes, in the presence of a suitable oxidant like hydrogen peroxide or a peroxy acid.

Hypothetical Protocol: Manganese-Catalyzed Oxidation of Benzyl Alcohol

This protocol is conceptual and designed to provide a framework for experimental exploration.

Objective: To catalytically oxidize benzyl alcohol to benzaldehyde using a hypothetical manganese(II)-ethane-1,1,2,2-tetracarboxylate complex and hydrogen peroxide as the oxidant.

Materials:

  • Manganese(II) chloride (MnCl₂)

  • Ethane-1,1,2,2-tetracarboxylic acid

  • Sodium hydroxide (or other suitable base)

  • Water/Acetonitrile solvent mixture

  • Benzyl alcohol

  • Hydrogen peroxide (30% aqueous solution)

  • Standard laboratory glassware

Protocol Steps:

Part A: Synthesis of the Hypothetical Manganese(II)-Ethane-1,1,2,2-tetracarboxylate Catalyst

  • Follow a similar procedure as described for the zinc(II) complex, using manganese(II) chloride as the metal source.

Part B: Catalytic Oxidation Reaction

  • In a round-bottom flask, dissolve the synthesized manganese(II) catalyst (0.02 mmol, 2 mol%) in a mixture of water and acetonitrile (1:1, 10 mL).

  • Add benzyl alcohol (1 mmol).

  • Slowly add hydrogen peroxide (3 mmol) to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC or GC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the benzaldehyde product by column chromatography if necessary.

Data Presentation:

CatalystOxidantTemperature (°C)Benzyl Alcohol Conversion (%)Benzaldehyde Selectivity (%)
Mn(II)-complexH₂O₂25Hypothetical DataHypothetical Data
Mn(II)-complext-BuOOH25Hypothetical DataHypothetical Data
Fe(III)-complexH₂O₂25Hypothetical DataHypothetical Data

Visualizations

Diagrams

Ligand_Structure cluster_ligand Ethane-1,1,2,2-tetracarboxylic Acid C1 C C2 C C1->C2 COOH1 COOH C1->COOH1 COOH2 COOH C1->COOH2 COOH3 COOH C2->COOH3 COOH4 COOH C2->COOH4

Caption: Structure of Ethane-1,1,2,2-tetracarboxylic Acid.

Chelation_Concept cluster_ligand Deprotonated Ligand M Metal Ion C1 C C2 C C1->C2 COO1 COO⁻ C1->COO1 COO2 COO⁻ C1->COO2 COO3 COO⁻ C2->COO3 COO4 COO⁻ C2->COO4 COO1->M Coordination Bond COO2->M COO3->M COO4->M

Caption: Chelation of a Metal Ion by the Tetracarboxylate Ligand.

Catalytic_Cycle Catalyst [M]-Ligand Complex Intermediate [M]-Ligand-Substrate Intermediate Catalyst->Intermediate Substrate Binding Substrate Substrate(s) Substrate->Intermediate Product Product(s) Intermediate->Product Catalytic Transformation Product->Catalyst Product Release & Catalyst Regeneration

Caption: A Generalized Catalytic Cycle.

Conclusion and Future Outlook

While direct, documented catalytic applications of ethane-1,1,2,2-tetracarboxylic acid metal complexes are currently scarce in the scientific literature, the fundamental properties of the ligand strongly suggest its potential in various catalytic domains, including Lewis acid catalysis and oxidation reactions. The hypothetical protocols and conceptual frameworks provided in this guide are intended to stimulate and direct future research in this promising area. Further investigation into the synthesis, characterization, and catalytic screening of these complexes is highly encouraged and could lead to the development of novel and efficient catalytic systems.

References

  • Gusev, A. N., et al. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 26(3), 738. [Link]

  • Chemsrc. (2025). ethane-1,1,2,2-tetracarboxylic acid. [Link]

  • Gusev, A. N., et al. (2023). Syntheses, Crystal Structures, and Catalytic Properties of Three Cu(II) and Cobalt(II) Coordination Compounds Based on an Ether-Bridged Tetracarboxylic Acid. Polymers, 15(19), 3971. [Link]

  • Harding, L. P., et al. (2004). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions, (10), 1541-1547. [Link]

  • Karakassides, M. A., et al. (2015). Polymer-metal complexes and their catalytic activity. In Polymer-Metal Complexes (pp. 1-34). [Link]

  • NIST. (2025). 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester. NIST Chemistry WebBook. [Link]

  • de Souza, M. V. N., et al. (2010). Synthesis, crystal structure and EPR studies of two coordination compounds containing the 2,2-dicyano-1-ethoxyethenolate anion. Journal of Molecular Structure, 984(1-3), 20-25. [Link]

  • Thomas, C. M., & Coates, G. W. (2019). Metal Complexes for Catalytic Polymerizations. Inorganic Chemistry, 58(1), 1-3. [Link]

  • Yamakawa, T., & Ito, T. (2022). Chapter 11: Catalytic Reactions Using Metal Complexes. In Introduction to Molecular Chemistry: A Molecular Orbital Approach. [Link]

  • Chen, Y.-H., et al. (2024). Synthesis of an Ethylenediaminetetraacetic Acid-like Ligand Based on Sucrose Scaffold and Complexation and Proton Relaxivity Studies of Its Gadolinium(III) Complex in Solution. Molecules, 29(19), 4688. [Link]

  • Kärcher, J., et al. (2020). Synthesis and Coordination Chemistry of 3,4-Ethylene-Bridged 1,1,2,5-Tetrasubstituted Biguanides. Inorganic Chemistry, 59(5), 2733-2746. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2,2-tetrabromo- (CAS 79-27-6). [Link]

  • Jantunen, K. C., et al. (2010). Synthesis and coordination chemistry of erbium complexes supported by a β-diketiminato ancillary ligand. Journal of Organometallic Chemistry, 695(24), 2664-2669. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylenetetracarboxylic acid. PubChem Compound Database. [Link]

  • NIST. (2025). 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester. NIST Chemistry WebBook. [Link]

Sources

Method

Technical Application Note: High-Fidelity Esterification of Ethane-1,1,2,2-tetracarboxylic Acid

Executive Summary Ethane-1,1,2,2-tetracarboxylic acid (ETCA) and its esters are critical intermediates in the synthesis of complex heterocycles, tetrahedranes, and Metal-Organic Framework (MOF) linkers. While the tetraet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethane-1,1,2,2-tetracarboxylic acid (ETCA) and its esters are critical intermediates in the synthesis of complex heterocycles, tetrahedranes, and Metal-Organic Framework (MOF) linkers. While the tetraethyl ester is commercially synthesized via the oxidative coupling of diethyl malonate, researchers often encounter the need to esterify the free acid directly—for example, when utilizing isotopically labeled acids (


/

) or recovering the acid from hydrolysis studies.

The Challenge: ETCA is a gem-dicarboxylic acid derivative. Like malonic acid, it is thermodynamically predisposed to decarboxylation upon heating, yielding succinic acid derivatives. Standard esterification protocols requiring high-temperature azeotropic water removal (e.g., Dean-Stark with toluene at 110°C) pose a severe risk of degrading the starting material before conversion is complete.

The Solution: This guide details two protocols designed to circumvent the "Decarboxylation Event Horizon."

  • Method A (Primary): Thionyl Chloride-Mediated Alcoholysis (Anhydrous, Kinetic Control).

  • Method B (Secondary): Low-Temperature Acid-Catalyzed Dehydration (Thermodynamic Control).

Chemo-Physical Constraints & Reaction Logic

The Decarboxylation Trap

The structural vulnerability of ETCA lies in its 1,1-dicarboxylic acid motif. Upon heating, the molecule can adopt a cyclic transition state involving the carbonyl oxygen and the


-carboxylic proton, leading to the loss of 

and the formation of an enol intermediate which tautomerizes to succinic acid.
  • Critical Temperature Threshold: Decarboxylation rates for malonic derivatives accelerate significantly above 100–120°C .

  • Operational Consequence: Reaction temperatures must be kept strictly below 80°C (ethanol reflux) to ensure integrity of the carbon skeleton.

Solubility Profile
  • Free Acid: High polarity. Soluble in water, lower alcohols (MeOH, EtOH), and THF. Insoluble in non-polar solvents (Hexane, Toluene).

  • Tetra-Ester: Low polarity. Soluble in Toluene, DCM, EtOAc. Insoluble in water.

  • Implication: The reaction mixture will transition from a homogeneous polar solution to a biphasic system (if water is present) or remain homogeneous in organic media, simplifying monitoring.

Experimental Protocols

Method A: Thionyl Chloride-Mediated Alcoholysis (Gold Standard)

Best For: High-value samples (e.g., isotopes), small-to-medium scale (100 mg – 50 g), and ensuring 100% conversion of all four acid groups.

Mechanism:


 reacts with the alcohol to generate anhydrous 

and scavenges water produced during esterification (

). This irreversibly drives the equilibrium toward the ester.
Reagents
  • Ethane-1,1,2,2-tetracarboxylic acid (Dry, powdered).[1]

  • Absolute Ethanol (or Methanol for methyl ester) – Anhydrous.

  • Thionyl Chloride (

    
    ) – Freshly distilled or high-purity grade.
    
  • Optional: catalytic DMF (1-2 drops).

Protocol Steps
  • Setup: Equip a 2-neck round bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Suspension: Charge the flask with ETCA (1.0 equiv) and Absolute Ethanol (20 equiv, acting as solvent and reactant). Cool the suspension to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (4.5 equiv) dropwise via the addition funnel over 30 minutes.

    • Note: The reaction is exothermic. Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper ventilation.
  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Thermal Drive: Heat the solution to a gentle reflux (~78°C ) for 4–6 hours. The solution should become clear as the ester forms.

  • Workup:

    • Cool to RT.

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess alcohol and

      
      .
      
    • Neutralization: Dissolve the oily residue in Diethyl Ether or EtOAc. Wash cautiously with saturated

      
       solution (to remove trace acid), then Brine.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: The resulting tetraethyl ester is typically a viscous oil or low-melting solid (

    
    ). Recrystallize from minimal Ethanol/Ether at 0°C if necessary.
    
Method B: Fischer Esterification (Bulk Scale)

Best For: Large scale (>50 g) where


 handling is hazardous.
Protocol Steps
  • Dissolution: Dissolve ETCA (1.0 equiv) in Ethanol (excess, 30-40 equiv).

  • Catalyst: Add concentrated

    
     (0.5 equiv).
    
  • Reflux: Heat to reflux (78°C) for 12–24 hours.

    • Optimization: To drive the reaction without exceeding thermal limits, use a Soxhlet extractor containing activated 3Å molecular sieves in the reflux path to trap water, rather than a Dean-Stark trap (which requires higher boiling solvents).

  • Workup: Concentrate solvent to 20% volume. Pour into crushed ice/water. Extract with EtOAc (

    
    ). Wash combined organics with 
    
    
    
    and Brine.

Visualization of Workflow

G Start Start: Ethane-1,1,2,2-tetracarboxylic Acid Decision Select Method Start->Decision MethodA Method A: SOCl2 / Alcohol (Anhydrous Activation) Decision->MethodA High Value / <50g MethodB Method B: H2SO4 / Alcohol (Fischer / Mol. Sieves) Decision->MethodB Bulk Scale / >50g StepA1 Cool to 0°C Add SOCl2 dropwise MethodA->StepA1 StepB1 Add conc. H2SO4 MethodB->StepB1 StepA2 Reflux 78°C (4-6h) (In-situ water scavenging) StepA1->StepA2 Workup Workup: Evaporate -> Redissolve (EtOAc) Wash (NaHCO3) StepA2->Workup StepB2 Reflux 78°C (12-24h) (Soxhlet/Sieves for water removal) StepB1->StepB2 StepB2->Workup Product Product: Tetraethyl ethane-1,1,2,2-tetracarboxylate (Check NMR/IR) Workup->Product

Figure 1: Decision matrix and process flow for the esterification of ETCA. Method A is preferred for kinetic efficiency and completeness.

Quality Control & Validation

ParameterSpecification (Tetraethyl Ester)Method
Appearance White crystalline needles or viscous oilVisual
Melting Point 74 – 76 °CCapillary MP

NMR

1.25 (t, 12H,

);

4.20 (q, 8H,

);

4.1-4.3 (s, 2H,

)

, 400 MHz
IR Spectroscopy Strong C=O stretch at ~1730-1750

FTIR (Neat/KBr)
Solubility Soluble in EtOAc, DCM, Toluene.[2][3] Insoluble in

.
Solubility Test

Troubleshooting:

  • Problem: Product is a sticky gum that won't crystallize.

    • Cause: Incomplete esterification (mono/di-acids remaining).

    • Fix: Redissolve in EtOAc and wash vigorously with

      
       (removes unreacted acids), then dry and evaporate.
      
  • Problem: NMR shows extra peaks in the alkene region.

    • Cause: Decarboxylation/Elimination occurred due to overheating.[4]

    • Fix: Cannot be reversed. Ensure temperature never exceeds 80°C in future runs.

References

  • Standard Synthesis (Oxidative Coupling)

    • Organic Syntheses, Coll. Vol. 2, p. 273 (1943); Vol. 11, p. 44 (1931). "Ethyl Ethane-1,1,2,2-tetracarboxylate".[5][6][7][8]

  • Esterification Methodologies (SOCl2/Alcohol)

    • Journal of Organic Chemistry, 2009, 74, 5967-5974.[9] (General reference for silica/SOCl2 mediated esterification).

  • Decarboxylation Mechanisms

    • Journal of Analytical and Applied Pyrolysis, 1981, 2(4), 331-337.[2] "The pyrolytic behavior of ethylenetetracarboxylic acid".

  • Physical Properties

    • PubChem Compound Summary for CID 161082769 (Ethane-1,1,2,2-tetracarboxylic acid).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethane-1,1,2,2-tetracarboxylic Acid (ETCA)

Executive Summary Ethane-1,1,2,2-tetracarboxylic acid (ETCA) is a tetra-functional aliphatic acid used as a cross-linking agent in metal-organic frameworks (MOFs) and biodegradable polymers.[1][2][3][4][5] Its purificati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethane-1,1,2,2-tetracarboxylic acid (ETCA) is a tetra-functional aliphatic acid used as a cross-linking agent in metal-organic frameworks (MOFs) and biodegradable polymers.[1][2][3][4][5] Its purification is critical due to its tendency to decarboxylate into succinic acid derivatives upon heating.

The gold-standard solvent for recrystallization is Water (H₂O), often acidified with dilute HCl or HNO₃. [1][2][3][4][5]

While the tetraethyl ester precursor is purified using ethanol, the free acid’s high polarity and multiple carboxyl groups make water the most effective medium for removing inorganic salts and partial esters.

Part 1: Solvent Selection & Strategy

Q1: What is the best solvent system for recrystallizing ETCA?

A: The primary solvent is Water . For optimal results, use Dilute Hydrochloric Acid (1–2 M HCl) or Dilute Nitric Acid .[1][2]

  • Why Water? ETCA contains four hydrophilic carboxylic acid groups, rendering it highly soluble in hot water but sparingly soluble in cold water (

    
    ).[1][2][4] This steep solubility curve allows for high recovery yields.
    
  • Why Acidified Water? Adding a mineral acid (HCl) suppresses the ionization of the carboxylic acid groups (Common Ion Effect).[2][5] This ensures the molecule remains in its protonated, less soluble form at lower temperatures, maximizing precipitation and yield.[1][2] It also helps remove residual metal salts (e.g., sodium/potassium from the hydrolysis step) which remain soluble in the acidic filtrate.[2]

Q2: Can I use organic solvents?

A: Yes, but with specific caveats:

  • Glacial Acetic Acid: Can be used if the compound is sensitive to water or if you need to remove specific non-polar impurities. ETCA is sparingly soluble in cold acetic acid but soluble when hot.

  • Ethanol/Methanol: NOT RECOMMENDED for the free acid.[2] These are excellent for the ester precursor (tetraethyl ethane-1,1,2,2-tetracarboxylate), but the free acid is too soluble in alcohols, leading to poor recovery.[1][2] Furthermore, heating in alcohols can lead to re-esterification.[1][2][4]

Solvent Compatibility Table
SolventSolubility (Hot)Solubility (Cold)SuitabilityPrimary Use Case
Water HighLowExcellent Removal of salts; General purification.[1][3][4][5]
Dilute HCl (2M) HighVery LowBest Maximize yield; Suppress ionization.[2][4][5]
Glacial Acetic Acid ModerateLowGoodAnhydrous purification; Removal of non-polar byproducts.[4]
Ethanol HighHighPoor Purification of the ester precursor only.
Diethyl Ether LowInsolubleAnti-solventUsed to precipitate ETCA from concentrated alcoholic solutions.[4]

Part 2: Experimental Protocol

Standard Operating Procedure (SOP): Aqueous Recrystallization

Objective: Purify crude ETCA (typically obtained from the hydrolysis of tetraethyl ethane-1,1,2,2-tetracarboxylate).[1][2][4][5]

Materials:

  • Crude ETCA[2][4][5]

  • Deionized Water (or 2M HCl)[2][3][5]

  • Activated Charcoal (optional, for decolorization)[1][2][4]

  • Vacuum filtration setup[2][4][5]

Step-by-Step Workflow:

  • Dissolution:

    • Place crude ETCA in a chemically resistant flask.

    • Add the minimum amount of boiling water (approx. 5–10 mL per gram of solid) to dissolve the solid completely.[2][5]

    • Note: If using dilute HCl, heat the solvent separately before addition to avoid prolonged heating of the acid.

  • Decolorization (Optional):

    • If the solution is colored (yellow/brown), add activated charcoal (1-2% w/w).[2][3][5]

    • Stir at boiling temperature for 5–10 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel or glass frit to remove the charcoal and any insoluble mechanical impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (

      
      ) under gentle stirring.
      
    • Once ambient temperature is reached, transfer the flask to an ice bath (

      
      ) for 1–2 hours to complete precipitation.
      
    • Critical: Do not shock-cool immediately from boiling, as this traps impurities in the crystal lattice.[1][5]

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with a small volume of ice-cold water (or 2M HCl followed by a quick cold water rinse to remove excess acid).

  • Drying (Crucial Step):

    • Dry the solid in a vacuum oven at

      
       .
      
    • WARNING: Do NOT exceed

      
      .[2][4][5] Polycarboxylic acids are prone to decarboxylation (losing CO₂) at high temperatures.[2][5]
      

Part 3: Troubleshooting & FAQs

Q3: My yield is very low. Where did the product go?
  • Cause 1: Too much solvent. You likely used too much water.[4] The compound is soluble in water.[6]

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to recover a "second crop" of crystals.[2][5]

  • Cause 2: Ionization. If purified in neutral water, some acid may exist as the soluble carboxylate anion.[2]

    • Fix: Acidify the mother liquor to pH < 1 with conc. HCl to force precipitation.

Q4: The melting point is lower than the literature value (~160-180°C dec). Why?
  • Cause: Decarboxylation. If you dried the compound at

    
    , it may have partially degraded into carboxy-succinic acid or succinic acid derivatives.[1][2][4]
    
  • Verification: Check the NMR. Decarboxylation results in the loss of symmetry and the appearance of new CH₂ peaks.

  • Fix: Recrystallize again and dry strictly below

    
     under high vacuum.
    
Q5: The product is sticky or oiling out.
  • Cause: Presence of partial esters (mono-, di-, or tri-ethyl esters) resulting from incomplete hydrolysis of the starting material.[1][2][4][5]

  • Fix:

    • Return the crude material to the hydrolysis step (reflux with NaOH/H₂O, then re-acidify).

    • Wash the crude solid with cold Dichloromethane (DCM) or Chloroform before recrystallization.[2] The partial esters are often soluble in DCM, while the free tetra-acid is not.[5]

Part 4: Process Visualization

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude ETCA (Solid) CheckImpurity Check Impurity Profile (TLC/NMR) Start->CheckImpurity PartialEster Impurity: Partial Esters (Incomplete Hydrolysis) CheckImpurity->PartialEster Esters Present Salts Impurity: Inorganic Salts (NaCl, NaBr) CheckImpurity->Salts Salts Present WashDCM Wash with Cold DCM (Removes Esters) PartialEster->WashDCM DissolveWater Dissolve in Min. Boiling Water (Optional: Add dilute HCl) Salts->DissolveWater WashDCM->DissolveWater HotFilter Hot Filtration (Remove Insolubles/Charcoal) DissolveWater->HotFilter Cooling Slow Cooling to 25°C then Ice Bath (0°C) HotFilter->Cooling FilterDry Vacuum Filter & Wash (Ice-cold Water) Cooling->FilterDry Drying Vacuum Dry @ 50-60°C (PREVENT DECARBOXYLATION) FilterDry->Drying Final Pure ETCA Crystals Drying->Final

Caption: Decision logic for purifying ethane-1,1,2,2-tetracarboxylic acid based on impurity profile.

References

  • Organic Syntheses . Ethyl Propane-1,1,2,3-tetracarboxylate (Procedure discussing general poly-ester hydrolysis and acidification). Coll. Vol. 1, p.523 (1941).[1][2] [1][2][3][5]

  • PubChem . Ethane-1,1,2,2-tetracarboxylic acid (Compound Summary). National Library of Medicine.[4]

  • BenchChem . Purification of Carboxylic Acid Ethyl Esters & Hydrolysis Protocols. Technical Support Guide. [1][2][3][5]

  • ResearchGate . Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid (Analogous poly-acid purification via aqueous crystallization).

  • Google Patents . Process for the preparation of tetracarboxylic acids (EP0892040B1).[5] Describes hydrolysis and isolation of similar tetracarboxylic acids.

Sources

Optimization

Technical Support Center: Purification of Ethane-1,1,2,2-tetracarboxylic Acid

Topic: Removing unreacted tetraethyl ester from ethane-1,1,2,2-tetracarboxylic acid Content Type: Technical Support Center Guide [1][2] Case ID: PUR-ETCA-001 Specialist: Senior Application Scientist Status: Active[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted tetraethyl ester from ethane-1,1,2,2-tetracarboxylic acid Content Type: Technical Support Center Guide

[1][2]

Case ID: PUR-ETCA-001 Specialist: Senior Application Scientist Status: Active[1][2]

Executive Summary

You are encountering contamination of ethane-1,1,2,2-tetracarboxylic acid (ETCA) with its starting material, tetraethyl ethane-1,1,2,2-tetracarboxylate (TEET).[1][2] This is a common issue arising from incomplete hydrolysis or inefficient phase separation.[2] Because the product is a geminal polycarboxylic acid, it possesses extreme polarity and thermal instability, making standard purification methods (like distillation) destructive.[1][2]

This guide provides three validated protocols to isolate high-purity acid based on the specific state of your crude material.

Part 1: Diagnostic & Properties

"Is it actually unreacted ester?"

Before initiating a cleanup protocol, confirm the impurity identity.[2] Unreacted ester is the most probable contaminant if the hydrolysis was quenched too early or the base concentration was insufficient.

Quick Diagnostic Check
DiagnosticObservation indicating Unreacted Ester (TEET)Observation indicating Pure Acid (ETCA)
1H NMR Distinct triplet at ~1.2 ppm and quartet at ~4.2 ppm (Ethyl group).[1][2]Absence of ethyl signals; broad singlet >10 ppm (COOH).[2]
Solubility Soluble in DCM, Chloroform, Diethyl Ether.[1][2]Insoluble in non-polar organics; Soluble in Water/Ethanol.[2]
TLC (SiO2) High Rf (moves with solvent front in non-polar eluents).[2]Stays at baseline (streaks) in standard organics.[2]
Appearance Waxy solid or oil (if impure).[2]White crystalline solid.[2]
Physicochemical Comparison
FeatureTetraethyl Ester (Impurity)Tetracarboxylic Acid (Product)
Molecular Weight 318.32 g/mol 206.11 g/mol
LogP (Lipophilicity) ~1.6 (Lipophilic)< 0 (Hydrophilic)
Ionization State Neutral at all pH.[1][2][3]Anionic at pH > 4; Neutral at pH < 1.[2]
Thermal Stability Distillable under vacuum (stable).[2]Unstable. Decarboxylates to succinic acid derivatives if heated >150°C.

Part 2: Troubleshooting Protocols

Protocol A: The "Phase-Switch" Extraction (Recommended)

Best for: Crude reaction mixtures or bulk solid that contains significant ester.[2] Mechanism: This method exploits the ionization difference.[2] By converting the acid to its water-soluble salt, we can wash away the neutral ester with an organic solvent.

Step-by-Step Workflow:

  • Dissolution: Suspend your crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate) .

    • Why? Strong bases like NaOH are effective, but Carbonate is milder and sufficient to deprotonate the carboxylic acids (pKa ~2-5), ensuring the product enters the water phase as a tetra-sodium salt.[1]

    • Check: Ensure the pH is >9.[2] The solution should become clear (except for the floating ester).

  • The Wash (Critical Step): Extract the aqueous solution 3 times with Dichloromethane (DCM) or Diethyl Ether .[2]

    • Action: Shake vigorously and vent.[2][4]

    • Result: The unreacted TEET (neutral) migrates into the organic layer. The ETCA (salt) stays in the water.

    • Validation: Check the organic layer by TLC.[2] If it shows a spot, you are successfully removing the impurity.[2]

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add concentrated HCl until pH < 1.

    • Observation: The free acid is highly polar and less soluble in cold acidic water; it should precipitate as a white solid.[2]

  • Isolation: Filter the precipitate.

    • Note: If no precipitate forms (supersaturation), saturate the water with NaCl and perform a continuous extraction with Ethyl Acetate, though precipitation is preferred to avoid pulling non-polar impurities back in.[1][2]

PhaseSwitch Start Crude Mixture (Acid + Ester) Step1 Dissolve in 10% Na2CO3 (aq) pH > 9 Start->Step1 Step2 Wash with DCM (x3) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Unreacted Ester) Split->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer (Contains Product Salt) Split->AqLayer Discard Discard / Recycle OrgLayer->Discard Step3 Acidify with HCl to pH < 1 Cool to 0°C AqLayer->Step3 Step4 Precipitate & Filter Step3->Step4

Caption: The Phase-Switch protocol separates species based on pH-dependent solubility.

Protocol B: Recrystallization (Polishing)

Best for: Material with trace ester contamination (<5%).[1][2] Mechanism: The ester is lipophilic, while the acid is highly polar. A polar solvent system will dissolve the acid at high temps but reject the ester (or keep it in solution while the acid crystallizes).

  • Solvent Choice: Use Water or 2M Acetic Acid .[2]

    • Why? The tetra-acid is soluble in boiling water but poorly soluble in cold water.[2] The ester is insoluble in water.[2]

  • Procedure:

    • Dissolve crude solid in minimum boiling water.[2]

    • Crucial: If you see oily droplets floating on the boiling water, that is the ester.[2] Decant the hot aqueous solution through a pre-warmed cotton plug or filter paper to physically remove the oil.[2]

    • Allow the filtrate to cool slowly to room temperature, then 4°C.

  • Drying: Dry the crystals under vacuum at room temperature .

    • Warning: Do not heat >60°C during drying.[2] Geminal polycarboxylic acids are prone to decarboxylation (losing CO₂) to form succinic acid derivatives if heated.[2]

Protocol C: Re-Hydrolysis (The "Nuclear" Option)

Best for: Grossly incomplete reactions (>20% ester remaining).[2] Mechanism: Instead of separating, force the reaction to completion.

  • Reflux: Return the crude material to a flask.

  • Reagents: Add excess 20% NaOH or KOH (aqueous or ethanolic).

  • Time: Reflux for an additional 4–6 hours.

  • Workup: Proceed immediately to Protocol A .

Part 3: Frequently Asked Questions (FAQ)

Q: My product is not precipitating after acidification in Protocol A. What do I do? A: Ethane-1,1,2,2-tetracarboxylic acid is very hydrophilic.[1][2] If your volume is too high, it will stay dissolved.[2]

  • Fix: Saturate the acidic solution with solid NaCl (salting out).

  • Fix: Extract the aqueous layer with Ethyl Acetate (3x).[2] Dry the Ethyl Acetate over MgSO₄ and evaporate.[2] Note: Do not use Ether/DCM here; they are too non-polar to pull the tetra-acid out of water.[1]

Q: Can I distill the product to purify it? A: ABSOLUTELY NOT. While the ester (TEET) can be distilled (~180°C at reduced pressure), the acid (ETCA) will undergo thermal decarboxylation before it distills. You will destroy your product and create succinic acid.[2]

Q: I see a "gum" forming during acidification. A: This often happens if the acidification is too fast or if there is still organic solvent trapped.[2]

  • Fix: Ensure all DCM/Ether from the wash step is removed (blow a stream of air over the aqueous layer for 5 mins) before adding acid.[2] Add the acid dropwise with vigorous stirring.

References

  • Synthesis & Properties of Tetraethyl Ester

    • Organic Syntheses, Coll.[2][5] Vol. 1, p. 290 (1941).[1][2] Describes the synthesis of similar polycarboxylate esters and their stability.

    • [1][2]

  • Decarboxylation Risks

    • Master Organic Chemistry.[2] "Decarboxylation of Beta-Keto Acids and Malonic Acids". Explains the mechanism of thermal instability in gem-dicarboxylic acids.

    • [1][6]

  • General Purification Protocols

    • BenchChem Technical Support.[2][4] "Purification of Carboxylic Acid Ethyl Esters".

    • (Generalized reference for acid/base workup logic).[1][2]

Sources

Troubleshooting

Improving solubility of 1,1,2,2-ethanetetracarboxylic acid in organic synthesis

Technical Support Center: 1,1,2,2-Ethanetetracarboxylic Acid (H₄ETC) Solubility & Handling Introduction: The Solubility Paradox 1,1,2,2-Ethanetetracarboxylic acid (H₄ETC) presents a classic "brick dust" challenge in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,1,2,2-Ethanetetracarboxylic Acid (H₄ETC) Solubility & Handling

Introduction: The Solubility Paradox

1,1,2,2-Ethanetetracarboxylic acid (H₄ETC) presents a classic "brick dust" challenge in organic synthesis. Despite being a small molecule (C₆H₆O₈, MW 206.11), it exhibits extremely poor solubility in water and most common organic solvents (methanol, dichloromethane, toluene).[1]

The Scientific Causality: The insolubility arises from its high crystal lattice energy . The molecule possesses four carboxylic acid groups in close proximity, creating a dense, intermolecular hydrogen-bonding network that is thermodynamically difficult to disrupt.[1] Standard solvation energies provided by solvents like ethanol or water are often insufficient to overcome this lattice enthalpy at room temperature.

This guide provides field-proven protocols to overcome these barriers through solvent selection, chemical modification (esterification), and solvothermal manipulation.[1]

Troubleshooting Guide & FAQs

Section A: Solvent Selection & Direct Dissolution

Q1: "I cannot get H₄ETC to dissolve in Methanol or Water even with sonication. What is happening?" A: H₄ETC is sparingly soluble in protic solvents like water and methanol because the solute-solute hydrogen bonds are stronger than the solute-solvent interactions.

  • Immediate Fix: Switch to Dipolar Aprotic Solvents .

    • DMSO (Dimethyl sulfoxide): The oxygen atom in DMSO is a powerful hydrogen bond acceptor, capable of disrupting the carboxylic acid dimer network. Solubility is generally >50 mg/mL.

    • DMF (Dimethylformamide): Similar mechanism; effective for MOF synthesis and derivatization.

  • Caution: DMSO has a high boiling point (189°C).[2] If your next step involves evaporation, consider if DMF (153°C) or downstream extraction is more viable.

Q2: "I need to use H₄ETC in a non-polar solvent (Toluene/DCM) for a catalytic reaction. How do I proceed?" A: You cannot use the free acid directly. You must convert it to a lipophilic derivative.

  • Protocol: Synthesize the Tetraethyl Ester (Tetraethyl-1,1,2,2-ethanetetracarboxylate) .

  • Reasoning: Esterification caps the hydrogen-bond donors, dropping the lattice energy and adding lipophilic ethyl chains. The ester is soluble in DCM, Chloroform, Toluene, and THF.[1]

  • Reversibility: The ester can be hydrolyzed back to the acid in situ or after the reaction if needed.

Section B: Reactivity & MOF Synthesis

Q3: "I am synthesizing a MOF (Metal-Organic Framework) and the ligand precipitates before coordinating. How do I stabilize it?" A: In solvothermal synthesis, you must balance solubility with deprotonation .

  • The Fix: Use a mixed-solvent system with a base modulator.

  • Recommended Mix: DMF:Ethanol:Water (2:1:1 v/v).

  • Modulator: Add a base like Triethylamine (TEA) or Pyridine .

  • Mechanism: Deprotonating the carboxylic acid (pKa₁ < 2.0) creates the carboxylate anion, which is significantly more soluble in polar media and coordinates more rapidly with metal nodes (Zn²⁺, Cu²⁺).[1]

Experimental Protocols

Protocol 1: Synthesis of Tetraethyl Ester (Solubility Tagging)

Use this protocol to convert the insoluble acid into a soluble intermediate for purification or reaction.

Reagents:

  • Diethyl Malonate (Starting material precursor)[1]

  • Sodium Ethoxide (Base)[1]

  • Iodine (Oxidant for coupling)[1]

  • Ethanol/Ether (Solvents)[1][3][4]

Workflow:

  • Formation: While H₄ETC is often bought, it is frequently made in situ or purified via the ester. The standard route is the oxidative coupling of diethyl malonate.

  • Dissolution (If starting with H₄ETC): Reflux H₄ETC in absolute ethanol with catalytic H₂SO₄ (Fischer Esterification) for 12-24 hours.

  • Workup:

    • Cool mixture; neutralize with Na₂CO₃.[5]

    • Evaporate ethanol.

    • Partition residue between Water and Diethyl Ether (or DCM).

    • The Ester moves to the organic layer; unreacted acid salts stay in water.

  • Result: A colorless oil or low-melting solid soluble in organic solvents.

Protocol 2: Solvothermal Activation for MOF Synthesis

Use this for creating frameworks like PCN-types or lanthanide coordination polymers.[1]

  • Prep: Weigh H₄ETC (0.5 mmol) into a 20 mL scintillation vial.

  • Solvent: Add 10 mL of DMF . Sonicate for 10 mins until clear.

    • Note: If haze persists, heat to 60°C.[1]

  • Metal Salt: Dissolve Metal Nitrate (e.g., ZrOCl₂ or Cu(NO₃)₂) in 5 mL Ethanol separately.

  • Mixing: Combine solutions. Add 50 µL Trifluoroacetic acid (TFA) (modulator to slow crystal growth) or Triethylamine (accelerator).

  • Heating: Seal in an autoclave; heat to 80–120°C for 24–48 hours.

Data & Specifications

Table 1: Solubility Profile of 1,1,2,2-Ethanetetracarboxylic Acid
SolventSolubility RatingPrimary InteractionRecommended Use
Water Poor (< 1 mg/mL)Hydrophobic hydration penaltyAvoid (unless pH > 7)
Methanol/Ethanol Low/ModerateH-Bonding (Protic)Fischer Esterification
DMSO High (> 50 mg/mL) Dipole-Dipole / H-Bond AcceptorStock Solutions, NMR
DMF High (> 40 mg/mL) Dipole-DipoleMOF Synthesis
DCM / Chloroform InsolubleNoneUse Tetraethyl Ester
Toluene InsolubleNoneUse Tetraethyl Ester
Table 2: Estimated Acidity (pKa) Context

Exact experimental pKa values for H₄ETC are rare in literature, but can be extrapolated from Malonic Acid (pKa₁=2.83, pKa₂=5.69).[1]

Dissociation StepEstimated pKaImplication
pKa₁ ~1.5 – 2.0Highly acidic due to inductive effect of 3 other -COOH groups.[1]
pKa₂ ~2.5 – 3.5Still acidic; readily deprotonated by weak bases.
pKa₃ / pKa₄ > 5.0Requires stronger base or higher pH to fully deprotonate.

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection and chemical modification based on the intended application.

Solubility_Workflow Start Start: H4ETC Application SolventCheck Is the reaction solvent Polar Aprotic? Start->SolventCheck PolarPath Use DMSO or DMF SolventCheck->PolarPath Yes (DMSO/DMF) NonPolarPath Reaction requires DCM, Toluene, or Ether? SolventCheck->NonPolarPath No Esterification Perform Esterification (Convert to Tetraethyl Ester) NonPolarPath->Esterification Yes MOF_Synth MOF Synthesis? NonPolarPath->MOF_Synth No (Aqueous/Mixed) Purification Purification/Workup Esterification->Purification Hydrolysis Optional: Hydrolysis (Return to Acid) Purification->Hydrolysis If free acid needed Solvothermal Use DMF/EtOH/H2O + Base Modulator MOF_Synth->Solvothermal Standard Protocol

Caption: Decision tree for selecting solvents or chemical derivatives based on experimental constraints.

References

  • National Institute of Standards and Technology (NIST). 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester Properties.[1] NIST Chemistry WebBook. [Link][1]

  • PubChem. 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester Compound Summary.[1] National Library of Medicine. [Link]

  • Organic Syntheses. Ethyl Propane-1,1,2,3-tetracarboxylate (Analogous Synthesis). Org.[4][6][7][8] Synth. 1925, 5,[1] 57. [Link]

  • Master Organic Chemistry. The pKa Table (Reference for Polyprotic Acid Trends).[Link]

Sources

Optimization

Troubleshooting low yields in oxidative coupling of malonates

This guide is structured as a Tier-3 Technical Support escalation response. It assumes the user has basic organic synthesis knowledge but is facing specific, non-trivial yield issues. Ticket ID: OX-MAL-992 Subject: Troub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support escalation response. It assumes the user has basic organic synthesis knowledge but is facing specific, non-trivial yield issues.

Ticket ID: OX-MAL-992 Subject: Troubleshooting Low Yields & Selectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Diagnostic Phase

User Status: "My oxidative coupling is stalling or yielding complex mixtures."

Before modifying your protocol, we must identify the mechanistic regime you are operating in. Oxidative coupling of malonates generally proceeds via two distinct pathways. Please locate your reaction type in the decision matrix below to jump to the relevant troubleshooting module.

Workflow Decision Tree

MalonateCouplingTriage Start Start: Define Reaction Type Partner What is the Coupling Partner? Start->Partner Alkene Alkene / Alkyne (Radical Pathway) Partner->Alkene Unsaturated System Arene Arene / Heterocycle (C-H Activation) Partner->Arene Aromatic System Self Self-Coupling (Dimerization) (Ionic/Radical) Partner->Self Homocoupling MnRoute Module 1: Mn(OAc)3 Mediated (Snider Protocol) Alkene->MnRoute CuRoute Module 2: Cu-Catalyzed Arylation (Ullmann/Chan-Lam Type) Arene->CuRoute IodineRoute Module 3: Iodine/Hypervalent Iodine Self->IodineRoute

Figure 1: Diagnostic flowchart to select the correct troubleshooting module based on coupling partners.

Module 1: Manganese(III) Acetate Mediated Coupling

Target: Coupling malonates with alkenes (inter- or intramolecular). Common Reagents: Mn(OAc)₃[1][2][3]·2H₂O, Cu(OAc)₂, AcOH/EtOH.

The Core Problem: Radical Termination Failure

Low yields in this pathway are almost always due to the competition between cyclization and polymerization , or the failure of the final oxidation step (radical


 cation).
Mechanism & Failure Points

The reaction relies on a Single Electron Transfer (SET) generating a malonyl radical. If the subsequent trapping by the alkene is slow, or if the adduct radical is not quenched, oligomerization occurs.

MnMechanism Malonate Malonate Enol Radical Malonyl Radical (Electrophilic) Malonate->Radical SET (-Mn2+) Mn3 Mn(OAc)3 Mn3->Radical Adduct Adduct Radical Radical->Adduct + Alkene Alkene Alkene Trap Path_Poly Polymerization (LOW YIELD) Adduct->Path_Poly Slow Oxidation Path_Prod Product (Alkene/Lactone) Adduct->Path_Prod Fast Oxidation (via Cu2+) Cu2 Cu(OAc)2 (Co-Oxidant) Cu2->Path_Prod

Figure 2: The critical role of Copper(II) in preventing polymerization during Mn(III) coupling.

Troubleshooting Guide: Mn(OAc)₃
SymptomProbable CauseCorrective Action
No Reaction / SM Recovery Slow Enolization. The malonate is not enolizing fast enough for Mn(III) to oxidize it.Switch Solvent: Change from EtOH to Glacial Acetic Acid (AcOH) . AcOH promotes enolization. Increase Temp to 60–80°C.
Oligomers / Tar Radical Lifetime too long. The adduct radical polymerized before terminating.Add Co-Oxidant: Add Cu(OAc)₂ (0.1 – 0.5 equiv) . Cu(II) oxidizes radicals to cations 300x faster than Mn(III), forcing termination (elimination to alkene).
Low Conversion (<50%) Hydration of Mn(III). Commercial Mn(OAc)₃·2H₂O is "wet" and can disproportionate.Dehydrate: Reflux Mn(OAc)₃ in Acetic Anhydride/AcOH for 30 mins before adding substrate. Or use excess (2.2 – 3.0 equiv) Mn(III).
Decarboxylation Acidic Hydrolysis. Reaction temp too high in AcOH.Buffer: Add NaOAc or KOAc to buffer the solution. Lower temp to 40°C if possible.

Pro-Tip: If using substituted malonates (e.g., alkyl-malonates), enolization is the rate-determining step. If using unsubstituted malonates, the radical addition is rate-determining.

Module 2: Copper-Catalyzed Cross-Coupling (Arylation)

Target: Coupling malonates with Arenes/Heteroarenes (C-H activation). Common Reagents: Cu(OAc)₂, Base (Cs₂CO₃/NaH), Ligands (Phenanthroline/Picolinic acid).

The Core Problem: The "Base-Oxidant" Mismatch

Users often mix strong bases (to deprotonate malonate) with oxidants that are incompatible, or they fail to manage the moisture balance.

Critical Protocol Adjustments
1. The "Water Paradox"
  • Issue: Strictly anhydrous conditions often yield 0% conversion .

  • Reason: Many Cu-catalytic cycles (especially Chan-Lam type or C-H activation) require trace water or carbonate solubility to facilitate proton transfer.

  • Fix: If using anhydrous DMSO/DMF, add 1.0 equiv of water or use undried Cs₂CO₃. Conversely, if the reaction turns black immediately (catalyst death), add 4Å Molecular Sieves. Start with undried solvents for this specific reaction.

2. Ligand Selection (The "Accelerator")

If your yield is <30% with Cu(OAc)₂ alone, you are likely suffering from slow reductive elimination.

  • Solution: Add 2-Picolinic Acid (20 mol%) . This ligand stabilizes the Cu(III) intermediate and lowers the barrier for C-C bond formation.

3. Oxygen Management
  • Standard: Air balloon.

  • Optimization: If the reaction stalls after 2 hours, the headspace O₂ is depleted. Switch to an O₂ balloon or sparge air continuously. Warning: Do not use O₂ with flammable solvents like THF at high temps; stick to DMSO/DMF.

Module 3: Iodine / Hypervalent Iodine Mediated

Target: Oxidative Dimerization (Homocoupling). Common Reagents: I₂, NaH/DBU, or PIFA/PIDA.

The Core Problem: Over-Oxidation

The product of oxidative dimerization (a tetrasubstituted malonate) is sterically crowded but electronically activated. It often oxidizes further to a tricarbonyl (vicinal trione) or decarboxylates.

Troubleshooting Guide: Iodine System

Q: I am getting a complex mixture of "polys" and decarboxylated products.

  • Diagnosis: You are likely adding the iodine too fast to a pre-formed enolate. Localized high concentration of radical species leads to chaos.

  • The Fix (Inverse Addition):

    • Form the enolate (Malonate + NaH) in THF at 0°C.

    • Cannulate the enolate solution slowly into a solution of I₂ in THF at -78°C.

    • This ensures I₂ is always in excess relative to the entering enolate, favoring the discrete radical coupling over chain reactions.

Q: My yield is low (30-40%) using molecular Iodine (I₂).

  • Diagnosis: The byproduct is NaI (or HI). Iodide (I⁻) is nucleophilic and can reverse the reaction or attack the ester groups.

  • The Fix: Switch to Hypervalent Iodine (PIFA or PIDA) .

    • Reagent: Phenyliodine bis(trifluoroacetate) (PIFA).[4]

    • Conditions: CH₂Cl₂, -78°C to RT.

    • Benefit: The byproduct is PhI (inert). Yields typically jump to >80%.

Summary of Optimized Conditions

ParameterMn(OAc)₃ (Radical)Cu-Catalyzed (Arylation)Iodine (Dimerization)
Solvent AcOH (Glacial)DMSO or DMF (Polar Aprotic)THF or CH₂Cl₂
Temperature 60°C – 80°C80°C – 120°C-78°C

RT
Stoichiometry 2.2 eq Mn(III) / 0.2 eq Cu(II)0.1 eq Cu(II) / 2.0 eq Base0.55 eq I₂ (relative to enolate)
Key Additive Cu(OAc)₂ (prevents oligomers)2-Picolinic Acid (ligand)None (Control addition rate)
Atmosphere N₂ / ArgonAir / O₂ BalloonN₂ / Argon

References

  • Mn(OAc)₃ Mechanism & Protocols: Snider, B. B. "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 1996, 96(1), 339–364.

  • Copper-Catalyzed Malonate Arylation: Hennessy, E. J., & Buchwald, S. L. "A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate." Organic Letters, 2002, 4(2), 269–272.

  • Hypervalent Iodine Dimerization: Dohi, T., et al. "Hypervalent Iodine(III)-Induced Intramolecular Cyclization of Substituted Phenol Ethers." Angewandte Chemie International Edition, 2008, 47(20), 3787–3790.

  • Mn(III)/Cu(II) Cooperative Effects: Citterio, A., et al. "Mn(III)-Induced Oxidative Addition of Ethyl Acetoacetate to Alkenes." Journal of Organic Chemistry, 1989, 54(11), 2713–2720.

Sources

Troubleshooting

Technical Support Center: Ethane-1,1,2,2-tetracarboxylic Acid (ETCA) Purification

Topic: Purification of ethane-1,1,2,2-tetracarboxylic acid via Acid-Base Extraction Document ID: ETCA-PUR-001 Version: 2.4 (Current) Audience: Process Chemists, MOF Synthesis Researchers, Pharmaceutical Scientists[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of ethane-1,1,2,2-tetracarboxylic acid via Acid-Base Extraction Document ID: ETCA-PUR-001 Version: 2.4 (Current) Audience: Process Chemists, MOF Synthesis Researchers, Pharmaceutical Scientists[1]

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields, decarboxylation (loss of product integrity), or phase separation issues during the isolation of ethane-1,1,2,2-tetracarboxylic acid (ETCA) .

The Central Challenge: ETCA is a vicinal tetracarboxylic acid . It possesses two distinct chemical hazards that defeat standard extraction protocols:

  • Hyper-Hydrophilicity: With four ionizable protons and a small carbon skeleton, the free acid is extremely soluble in water. It resists extraction into standard non-polar organic solvents (DCM, Toluene).[1]

  • Thermal Instability: Being a derivative of malonic acid (a gem-dicarboxylic acid), ETCA is prone to decarboxylation into succinic acid derivatives if heated above 60°C in acidic media.

This guide provides a modified acid-base workflow designed to navigate these specific pitfalls.

The "Golden Path" Protocol

Do not deviate from temperature controls. This protocol assumes you are starting with the hydrolysis of tetraethyl ethane-1,1,2,2-tetracarboxylate.

Reagents Required[1][2][3][4][5][6]
  • Crude Ester: Tetraethyl ethane-1,1,2,2-tetracarboxylate.[1][2]

  • Base: 2M NaOH or KOH (Avoid extremely concentrated bases to prevent local overheating).

  • Acid: Concentrated HCl (12M) and 2M HCl.

  • Solvents: Diethyl Ether (

    
    ), Ethyl Acetate (EtOAc), Brine (Sat.[1] NaCl).
    
Step-by-Step Methodology

Step 1: Controlled Hydrolysis Dissolve the ester in ethanol/water (1:1). Add 4.5 equivalents of NaOH dropwise. Stir at room temperature for 12-24 hours.

  • Critical: Do not reflux. High heat during hydrolysis can initiate premature decarboxylation.

Step 2: The "Impurities" Wash (Basic Phase) Evaporate the ethanol under reduced pressure (Bath temp < 40°C). Dilute the remaining aqueous residue with water.

  • Action: Wash this aqueous solution (pH > 12) with

    
     (
    
    
    
    ).
  • Why: The tetra-anion of ETCA stays in the water. Unreacted esters or non-polar byproducts move to the ether. Discard the organic (top) layer.

Step 3: Acidification & Salting Out (The Pivot Point) Cool the aqueous layer to 0-5°C in an ice bath.

  • Action: Slowly add Conc. HCl until pH < 1.

  • Observation: A white precipitate should form.

  • Troubleshooting: If no precipitate forms (common in dilute solutions), saturate the aqueous solution with solid NaCl ("Salting Out"). This disrupts the hydration sphere of the ETCA, forcing it out of the aqueous phase.

Step 4: Isolation Strategy

  • Scenario A (Heavy Precipitate): Filter the solid. Wash with a minimal amount of ice-cold concentrated HCl. Dry under high vacuum at room temperature.

  • Scenario B (No Precipitate/Emulsion): Extract the acidic aqueous layer with Ethyl Acetate (

    
    ). Note: DCM will not work. Combine organics, dry over 
    
    
    
    , and evaporate at < 40°C .

Visual Workflow (Process Logic)

ETCA_Purification Start Crude Tetraethyl Ester Hydrolysis Hydrolysis (NaOH, RT) Target: Tetra-anion salt Start->Hydrolysis Wash Wash with Et2O (Remove unreacted ester) Hydrolysis->Wash Phase_Sep Separate Phases Wash->Phase_Sep Org_Waste Organic Layer (Discard) Phase_Sep->Org_Waste Top Layer Aq_Layer Aqueous Layer (Contains ETCA Tetra-anion) Phase_Sep->Aq_Layer Bottom Layer Acidify Acidify with HCl to pH < 1 Temp: 0-5°C Aq_Layer->Acidify Check_Ppt Precipitate Formed? Acidify->Check_Ppt Filter Filter Solid Wash with cold HCl Check_Ppt->Filter Yes Salt_Out Add NaCl (Sat.) Extract with EtOAc (4x) Check_Ppt->Salt_Out No Final_Dry Vacuum Dry Temp < 40°C Filter->Final_Dry Salt_Out->Final_Dry

Caption: Logic flow for the isolation of ETCA, highlighting the critical decision point based on precipitation.

Troubleshooting Guide & FAQs

Module 1: Yield Loss (Solubility Issues)

Q: I acidified the aqueous layer, but it remained clear. Where is my acid? A: Your acid is likely still dissolved in the water. ETCA is extremely polar.

  • The Fix: You must decrease the solubility of the organic acid in the water phase.

    • Salting Out: Add solid NaCl to the acidic aqueous layer until no more dissolves.

    • Solvent Switch: Switch from Ether/DCM to Ethyl Acetate or a THF/Ethyl Acetate (1:1) mixture. These solvents are more polar and better at pulling poly-acids from water.

    • Continuous Extraction: If available, use a liquid-liquid continuous extractor for 24 hours.

Q: Can I use DCM (Dichloromethane) for extraction? A: No. DCM is too non-polar. The partition coefficient (


) of ETCA between water and DCM heavily favors water. You will recover almost nothing.
Module 2: Purity & Stability (Decarboxylation)

Q: My product is a sticky oil, and the NMR shows fewer carbons than expected. A: You likely decarboxylated the product.[3]

  • The Science: ETCA is a vicinal dimalonic acid. Upon heating, especially in acidic conditions, it loses

    
     to form succinic acid derivatives.[1]
    
  • The Limit: Decarboxylation can start as low as 50-60°C in solution.

  • The Fix:

    • Never heat the acidic solution.

    • Set your Rotary Evaporator bath to 35°C max .

    • Use a high-vacuum line to remove solvent at low temperatures rather than heat.

Module 3: Phase Separation

Q: I have a thick emulsion during the Ethyl Acetate extraction. A: This is common when extracting highly acidic, salty water.

  • The Fix:

    • Filtration: Pass the entire emulsion through a Celite pad. Fine particulates often stabilize emulsions.

    • Time: Allow it to sit for 20 minutes.

    • Brine: If you haven't already, add more NaCl. High ionic strength breaks emulsions.

Technical Data Reference

Physicochemical Properties Table[1][9][10]
PropertyValue / DescriptionImpact on Protocol
Molecular Formula

High Oxygen/Carbon ratio = High Polarity.[1]
pKa (Estimated)

,

Requires pH < 1 to fully protonate and extract.[1]
Solubility (Water) Very HighMakes extraction difficult; favors crystallization.
Solubility (EtOAc) ModerateRequires multiple extractions (

).[1]
Solubility (DCM) NegligibleDo not use for extraction.
Thermal Stability Unstable > 60°CStrict temperature control required.
Decarboxylation Pathway

Understanding the enemy:


[1]
  • Note: The loss of

    
     is irreversible. Once it happens, the batch is compromised.
    

References

  • Synthesis of Polycarboxylic Acids: Zapadinskii, B. I., et al. "Syntheses of Tetracarboxylic Acids." Russian Chemical Reviews, vol. 42, no. 11, 1973, p. 939.[1][4]

  • Decarboxylation Mechanics: "Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives." Master Organic Chemistry.

  • Solubility of Poly-acids: Starr, J. N., and King, C. J. "Water-enhanced solubility of carboxylic acids in organic solvents."[1] Industrial & Engineering Chemistry Research, 1992.[1][5]

  • MOF Ligand Preparation: "Synthesis and characterization of lanthanide metal-organic framework." ResearchGate, 2025.[1]

Sources

Optimization

Overcoming steric hindrance in ethane-1,1,2,2-tetracarboxylic acid coordination

Technical Support Center: Ethane-1,1,2,2-Tetracarboxylic Acid ( ) Coordination[1] Topic: Overcoming Steric Hindrance in Coordination Polymers Document ID: TSC-LIG-0442 Role: Senior Application Scientist Status: Active[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethane-1,1,2,2-Tetracarboxylic Acid ( ) Coordination[1]

Topic: Overcoming Steric Hindrance in


 Coordination Polymers
Document ID:  TSC-LIG-0442
Role:  Senior Application Scientist
Status:  Active[1]

Introduction: The "Crowded Room" Problem

Welcome to the technical support hub for Ethane-1,1,2,2-tetracarboxylic acid (


) . If you are here, you are likely facing a specific frustration: this ligand should be an incredible building block for Metal-Organic Frameworks (MOFs) due to its high density of oxygen donors, yet it frequently yields amorphous precipitates or dense, non-porous phases.[1]

The Root Cause: Unlike rigid aromatic linkers (e.g., terephthalic acid),


 possesses an 

C-C single bond backbone.[1] This introduces two critical challenges:
  • Conformational Freedom vs. Steric Strain: The ligand must rotate between anti and gauche conformers to bind metals. The four carboxyl groups create significant electrostatic and steric repulsion when forced into close proximity (the gauche state often required for chelation).

  • Coordination Crowding: Attempting to bind four metal centers to one small ethane backbone creates a "traffic jam" of cation charge spheres, often destabilizing the lattice unless specific spacers or high-coordination-number metals are used.[1]

This guide provides the protocols to navigate these steric barriers.

Module 1: Synthesis & Phase Control (The "Hardware" Fixes)

Issue: Rapid precipitation of amorphous solids; inability to grow single crystals.

Mechanism of Failure

When you mix


 with transition metals (Zn, Cu, Co) at neutral pH, the high charge density of the fully deprotonated 

anion causes immediate, disordered aggregation with metal cations.[1] The kinetics of precipitation outpace the thermodynamics of crystal packing.
Troubleshooting Protocol: The "Slow-Release" Hydrothermal Method

To overcome the kinetic trap, you must slow down the deprotonation rate, allowing the ligand to adopt the necessary anti or gauche conformation at the crystal face, not in the bulk solution.

Step-by-Step Optimization:

  • Solvent Selection: Switch from pure water to a Water/Ethanol/DMF (1:1:1) mixture.[1][2]

    • Why: DMF acts as a base scavenger and slows deprotonation upon heating. Ethanol improves ligand solubility.

  • pH Buffering: Do not use strong bases (NaOH) initially. Use Urea or Hexamethylenetetramine (HMTA) .

    • Why: These decompose hydrothermally to release ammonia/amines slowly, raising pH gradually as temperature rises.[1]

  • Thermal Profile:

    • Ramp: 1°C/min to 140°C.[1]

    • Hold: 72 hours.

    • Cooling (Critical): 0.1°C/min to Room Temp. Rapid cooling locks in the amorphous phase.

Visualizing the Optimization Workflow

SynthesisOptimization Start Start: Amorphous Precipitate CheckPH Check Initial pH Start->CheckPH HighPH pH > 6? (Too Fast) CheckPH->HighPH LowPH pH < 3? (No Binding) CheckPH->LowPH Action1 Switch to Slow-Release Base (Urea/HMTA) HighPH->Action1 Yes LowPH->Action1 No (Add weak base) Action2 Increase Temp to >140°C (Promote Conformer Rotation) Action1->Action2 Result Result: Crystalline Phase Action2->Result

Figure 1: Decision logic for converting amorphous precipitates into crystalline coordination polymers.

Module 2: Structural Engineering (The "Software" Fixes)

Issue: The ligand binds fewer than 4 metals, or the structure collapses upon solvent removal.

Mechanism of Failure

Steric hindrance prevents all four carboxylates from chelating effectively if the metal radius is too small (e.g.,


). The ligand prefers the anti conformation (carboxylates 180° apart) to minimize internal repulsion, but this often leads to 1D chains rather than 3D porous networks.
Solution A: The "Spacer" Strategy (Auxiliary Ligands)

Use N-donor ligands (4,4'-bipyridine or 1,10-phenanthroline) to physically separate the metal centers.[1] This reduces the steric pressure on the


 backbone.
  • Recipe Adjustment: M :

    
     : bipy = 2 : 1 : 1.
    
  • Outcome: The bipyridine acts as a "pillar," expanding the layers created by

    
     and preventing dense packing.
    
Solution B: The "Big Metal" Strategy (Lanthanides)

Switch from Transition Metals (


) to Lanthanides (

).
  • Why: Lanthanides (La, Ce, Eu) have large ionic radii (approx 1.0 Å vs 0.74 Å for Zn) and high coordination numbers (8-10).[1] They act as "steric sponges," easily accommodating the crowded carboxylates of

    
     without significant repulsion.
    

Data Comparison: Metal Radius vs. Coordination Success

Metal IonIonic Radius (Å)Typical CNSteric Outcome with

Recommended Strategy

0.744-6High Repulsion.[1] Forms 1D chains or dense clusters.Add 4,4'-bipyridine as spacer.[1][3]

0.734-6Moderate Repulsion.[1] Distorted geometries.Use lower temperature (Solvothermal).

1.038-10Low Repulsion. High connectivity (3D).[1]Direct hydrothermal synthesis.

0.958-9Low Repulsion. Excellent luminescent MOFs.[1]Direct hydrothermal synthesis.
Visualizing Steric Management Logic

StericLogic Ligand H4etc Ligand (Crowded Carboxylates) MetalSelect Metal Selection Ligand->MetalSelect SmallMetal Small Radius (Zn, Cu) High Steric Strain MetalSelect->SmallMetal LargeMetal Large Radius (Ln) Low Steric Strain MetalSelect->LargeMetal Fix1 Add Spacer (Bipyridine) SmallMetal->Fix1 Required Fix2 Direct Coordination LargeMetal->Fix2 Possible Outcome1 Pillared 3D Network Fix1->Outcome1 Outcome2 Dense 3D Network Fix2->Outcome2

Figure 2: Logic flow for selecting metals and auxiliary ligands to manage steric hindrance.

Frequently Asked Questions (FAQ)

Q1: My crystals turn opaque and crack when I remove them from the mother liquor. Why? A: This is "Guest Loss Collapse."


 frameworks often rely on solvent molecules (water/DMF) in the pores to support the structure via hydrogen bonding.
  • Fix: Do not air dry. Perform Supercritical

    
     Drying  or solvent exchange with volatile acetone/methanol over 3 days before activation.
    

Q2: Can I use


 to separate Lanthanides? 
A:  Yes. The slight difference in ionic radius between Lanthanides (Lanthanide Contraction) significantly affects the stability constant with 

. The ligand is more selective for heavier lanthanides (smaller radius) in certain pH windows due to the "chelate effect" becoming more pronounced as charge density increases [1].

Q3: The literature mentions "Anti" and "Gauche" conformers. Which one do I want? A:

  • Anti: Thermodynamics favors this. Good for bridging distant metals (1D/2D sheets).

  • Gauche: Required for chelating a single metal (0D/Clusters).

  • Control: Higher temperatures (>160°C) generally provide enough energy to access the gauche state if chelation is thermodynamically stabilized by the metal [2].

References

  • Insights into coordination and ligand trends of lanthanide complexes.

    • Source: National Institutes of Health (NIH)
    • Context: Analysis of lanthanide coordination numbers (8-10)
    • URL:[Link][1]

  • 1,1,2,2-Tetrasubstituted ethane conform

    • Source: ResearchGate / Comput
    • Context: Explains the energy barrier between anti and gauche conformers in substituted ethanes, providing the basis for thermal control protocols.
    • URL:[Link][1][4]

  • Metal(II)

    • Source: MDPI (C
    • Context: Detailed protocols for using auxiliary ligands (bipyridine)
    • URL:[Link][1]

  • (μ-Ethane-1,1,2,2-tetracarboxyl

    • Source: National Institutes of Health (NIH) / Acta Crystallographica.
    • Context: Specific example of Mn(II)
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Analysis of Carboxylic Acids vs. Esters in Ethane Derivatives

Topic: Technical Comparison Guide: FTIR Characteristic Peaks of Carboxylic Acid vs. Ester in Ethane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: FTIR Characteristic Peaks of Carboxylic Acid vs. Ester in Ethane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Application Context

In pharmaceutical synthesis and intermediate verification, distinguishing between carboxylic acids and their corresponding esters is a critical quality control step. This is particularly relevant for ethane derivatives (e.g., Propanoic acid vs. Ethyl propionate), which serve as fundamental scaffolds in drug development.

While Nuclear Magnetic Resonance (NMR) provides structural resolution, Fourier Transform Infrared (FTIR) spectroscopy offers a faster, non-destructive method for functional group validation. This guide objectively compares the spectral fingerprints of aliphatic carboxylic acids and esters, providing experimental protocols to differentiate them with high confidence.[1]

Theoretical Basis: The Vibrational Divergence

The spectral distinction between a carboxylic acid (


) and an ester (

) arises primarily from hydrogen bonding and electronic induction .
  • Carboxylic Acids: Exist largely as stable cyclic dimers in condensed phases (liquid/solid) due to strong intermolecular hydrogen bonding.[2][3] This weakens the

    
     bond (lowering frequency) and creates a massive broadening of the 
    
    
    
    stretch.
  • Esters: Lacking an acidic proton, esters cannot donate hydrogen bonds (though they can accept them). This results in a stiffer

    
     bond (higher frequency) and the complete absence of the broad 
    
    
    
    envelope.
Comparative Spectral Data (Ethane Derivatives)

Data based on aliphatic models: Propanoic Acid (Acid) vs. Ethyl Propionate (Ester).

Vibrational ModeCarboxylic Acid (Propanoic Acid)Ester (Ethyl Propionate)Key Differentiator
O-H Stretch 3300–2500 cm⁻¹ (Very Broad, Intense)Absent The "Ghost" Peak: Acid O-H overlaps C-H region.[3][4]
C=O Stretch 1730–1700 cm⁻¹ (Broadened by H-bond)1750–1735 cm⁻¹ (Sharp, Higher Freq)Ester C=O is typically ~20-30 cm⁻¹ higher.
C-O Stretch 1320–1210 cm⁻¹ (Single broad band)1300–1000 cm⁻¹ (Two distinct bands)Esters follow the "Rule of Three" (see below).[5]
O-H Bend (Wag) 960–900 cm⁻¹ (Broad "Hump")Absent Confirmatory feature for acids.[6]
Detailed Spectral Analysis
A. The Carbonyl Region (1700–1760 cm⁻¹) [5]
  • Ester (The "Sword"): The carbonyl peak in ethyl propionate is sharp and intense, typically centering around 1740 cm⁻¹ . The electron-withdrawing alkoxy group (

    
    ) strengthens the 
    
    
    
    bond via induction, shifting it to a higher wavenumber.
  • Acid (The "Broad Sword"): Propanoic acid shows a carbonyl peak near 1715 cm⁻¹ . It is often broader than the ester peak.

    • Expert Insight: If you dilute the acid in a non-polar solvent (

      
      ), the dimer breaks, and the monomeric 
      
      
      
      shifts up to ~1760 cm⁻¹, potentially confusing it with an ester. Always analyze neat samples to maintain the dimer shift.
B. The O-H / C-H Region (3500–2500 cm⁻¹)
  • Acid (The "Overinflated" Shape): The most diagnostic feature of propanoic acid is the O-H stretch. It is not a distinct peak but a massive "mountain" that spans 3300 to 2500 cm⁻¹. The sharp

    
     stretches (2990–2850 cm⁻¹) appear as small spikes riding on top of this broad O-H envelope.
    
  • Ester: Shows only the sharp

    
     stretches (
    
    
    
    C-H) below 3000 cm⁻¹. The baseline above 3000 cm⁻¹ remains flat.
C. The Fingerprint Region: The "Rule of Three" for Esters

Esters exhibit a unique pattern often called the "Rule of Three" involving strong bands:

  • C=O (~1740 cm⁻¹)[7]

  • C-C-O Asymmetric Stretch (~1200 cm⁻¹): Often the strongest peak in the fingerprint region.

  • O-C-C Stretch (~1050–1100 cm⁻¹): A distinct secondary band.

Propanoic acid lacks this doublet structure, showing a single C-O stretch and the broad O-H wag near 930 cm⁻¹.

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain reproducible spectra for liquid ethane derivatives without cross-contamination.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

  • Solvents: Isopropanol (cleaning), Hexane (residue removal).

  • Samples: Reference Propanoic Acid (>99%), Ethyl Propionate (>99%).

Step-by-Step Workflow
  • System Preparation:

    • Clean ATR crystal with isopropanol; allow to dry.[1]

    • Acquire Background Spectrum (Air) to subtract atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .
  • Sample Loading:

    • Liquid: Pipette 10–20 µL of sample directly onto the crystal center. Ensure the crystal is fully covered.[1][8]

    • Volatile Warning: Ethane derivatives like ethyl acetate/propionate are volatile. Use a "anvil" or cover slip immediately to prevent evaporation during the scan.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32 (Sufficient for qualitative ID)

    • Range: 4000–600 cm⁻¹[9]

  • Post-Run Processing:

    • Apply Baseline Correction if the baseline drifts (common with broad acid peaks).

    • Check for the "Ghost" O-H peak. If the baseline at 3200 cm⁻¹ is significantly higher than at 2000 cm⁻¹, acid is present.

Decision Logic & Workflow Visualization

The following diagram outlines the logical decision tree for differentiating these derivatives based on spectral features.

FTIR_Decision_Tree Start Acquire FTIR Spectrum (Neat Liquid / ATR) Check_OH Analyze 3500-2500 cm⁻¹ Region Start->Check_OH Broad_OH Broad 'Mountain' Envelope? (Overlaps C-H peaks) Check_OH->Broad_OH Yes Flat_Baseline Flat Baseline > 3000 cm⁻¹? (Only sharp C-H peaks) Check_OH->Flat_Baseline No Acid_Path C=O Freq: ~1710-1730 cm⁻¹ (Lower due to H-bond) Broad_OH->Acid_Path Ester_Path C=O Freq: ~1735-1750 cm⁻¹ (Higher, sharp) Flat_Baseline->Ester_Path Check_CO Analyze Carbonyl (C=O) Position Confirmatory Check Fingerprint (1300-1000 cm⁻¹) Acid_Path->Confirmatory Ester_Path->Confirmatory Result_Acid IDENTIFIED: Carboxylic Acid (e.g., Propanoic Acid) Confirmatory->Result_Acid Single C-O + OH Wag (~930) Result_Ester IDENTIFIED: Ester (e.g., Ethyl Propionate) Confirmatory->Result_Ester Double C-O (1200 & 1050)

Figure 1: Decision logic for classifying ethane derivatives as Acid or Ester based on spectral features.

Troubleshooting & Common Pitfalls
IssueCauseSolution
Weak C=O Signal Evaporation of volatile ethane derivatives.Use a high-pressure clamp or cover slip; scan immediately.
Ambiguous O-H Region Water contamination (Hygroscopic samples).Dry sample with

or Molecular Sieves. Water O-H is sharper (~3400 cm⁻¹) than Acid O-H dimer.
Doublet C=O in Acid Monomer/Dimer equilibrium.Occurs in dilute solutions or gas phase. Analyze neat (pure liquid) to force dimerization for clear ID.
References
  • Spectroscopy Online. (2020). The C=O[1][2][4][5][7][8][10][11][12][13] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Drawell Analytical. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

Sources

Comparative

Thermal Stability Comparison: Ethane-1,1,2,2-tetracarboxylic Acid vs. Terephthalic Acid

[1] Executive Summary In the engineering of Metal-Organic Frameworks (MOFs) and high-performance polymers, the thermal ceiling of the organic linker dictates the application range of the final material. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the engineering of Metal-Organic Frameworks (MOFs) and high-performance polymers, the thermal ceiling of the organic linker dictates the application range of the final material.

This guide provides a definitive thermal stability comparison between Terephthalic Acid (TPA) and Ethane-1,1,2,2-tetracarboxylic Acid (ETCA) .[1]

  • The Verdict: Terephthalic Acid (TPA) exhibits superior thermal stability, resisting degradation up to ~402°C (sublimation point), driven by aromatic resonance.[1]

  • The Challenger: Ethane-1,1,2,2-tetracarboxylic Acid (ETCA) is thermally fragile, undergoing decomposition/dehydration between 159°C and 170°C .[1] Its aliphatic backbone and geminal dicarboxylic acid structure create steric strain that catalyzes low-temperature decarboxylation.[1]

Application Implication: Use TPA for high-temperature structural integrity. Use ETCA only in low-temperature synthesis (<150°C) where high connectivity (tetratopic binding) is strictly required.[1]

Molecular Architecture & Stability Mechanisms[1][2]

To understand the data, we must first understand the structural causality. The massive disparity in thermal resilience is not accidental; it is a direct function of Aromaticity vs. Geminal Strain .

Structural Analysis[1]
FeatureTerephthalic Acid (TPA)Ethane-1,1,2,2-tetracarboxylic Acid (ETCA)
Structure Type Aromatic Dicarboxylic AcidAliphatic Tetracarboxylic Acid
Hybridization

(Planar, Conjugated)

(Tetrahedral, Flexible)
Stability Anchor

-electron delocalization (Resonance)
None (Sigma bonds only)
Failure Mode Sublimation (Physical phase change)Decarboxylation/Dehydration (Chemical bond break)
Mechanistic Diagram

The following diagram illustrates the pathways leading to the thermal failure of both molecules.

StabilityMechanism TPA Terephthalic Acid (TPA) Factor_TPA Aromatic Resonance (High Bond Energy) TPA->Factor_TPA ETCA Ethane-1,1,2,2-tetracarboxylic Acid (ETCA) Factor_ETCA Geminal Repulsion (Steric Strain) ETCA->Factor_ETCA Process_TPA Sublimation (>300°C) Factor_TPA->Process_TPA Stabilizes Process_ETCA Dehydration & Decarboxylation (~160°C) Factor_ETCA->Process_ETCA Catalyzes Outcome_TPA Gas Phase Monomer (Intact Molecule) Process_TPA->Outcome_TPA Outcome_ETCA Degradation Products (Anhydride + CO2) Process_ETCA->Outcome_ETCA

Figure 1: Mechanistic pathways showing TPA's resonance stability versus ETCA's steric-induced degradation.[1]

Comparative Thermal Data

The following data aggregates standard Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) results.

Thermal Thresholds
PropertyTerephthalic Acid (TPA)Ethane-1,1,2,2-tetracarboxylic Acid (ETCA)
Melting Point (

)
N/A (Sublimes before melting at atm pressure)159--161°C (Decomposes upon melting)
Sublimation Point 402°C (Closed system may show melt >425°C)N/A
Onset of Degradation (

)
~300°C (Sublimation onset in open pan)~155°C
Mass Loss Step 1 100% (Sublimation)~10-15% (Loss of


Dianhydride)
Mass Loss Step 2 N/A~35% (Loss of


Decarboxylation)

Critical Insight: TPA does not technically "degrade" until extremely high temperatures (>500°C); it simply turns into gas.[1] ETCA chemically destroys itself at 160°C, losing water to form dianhydrides and then releasing


.[1]

Experimental Protocol: Validating Stability

As a scientist, you should not rely solely on literature values. Variations in purity and crystal habit affect stability.[1] Use this Self-Validating Protocol to characterize your specific lot.

Methodology: TGA/DSC Simultaneous Analysis

Objective: Distinguish between phase transition (sublimation) and chemical degradation.

Equipment: TGA/DSC Analyzer (e.g., TA Instruments Q600 or Mettler Toledo TGA/DSC 3+).

Workflow Diagram:

ExperimentalProtocol Sample Sample Prep (5-10mg) PanSelect Pan Selection Sample->PanSelect Atmosphere Atmosphere (N2 vs Air) PanSelect->Atmosphere Alumina (High T) Heating Ramp 10°C/min to 600°C Atmosphere->Heating Analysis Residue Check (Self-Validation) Heating->Analysis

Figure 2: Standardized workflow for thermal stability validation.[1]

Step-by-Step Procedure
  • Pan Selection (Crucial):

    • For TPA: Use Alumina (

      
      )  pans.[1] Aluminum pans melt at 660°C, which is too close to TPA's high-range activity.[1]
      
    • For ETCA: Use Aluminum pans with a pinhole lid . The pinhole allows evolved water/CO2 to escape, preventing pressure buildup that mimics stability (the "pressure cooker" effect).

  • Atmosphere Control:

    • Purge with Nitrogen (

      
      )  at 50 mL/min.
      
    • Why? Oxygen can induce early combustion, masking the intrinsic thermal stability of the bond structure.

  • Heating Program:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 600°C.

  • The "Self-Validating" Check (Post-Run):

    • TPA Validation: The pan should be empty (Mass

      
       0%).[1] This confirms sublimation.[1][2] If black char remains, your TPA is impure or the atmosphere contained oxygen.[1]
      
    • ETCA Validation: A black carbonaceous residue will remain.[1] This confirms chemical bond scission (carbonization) rather than sublimation.[1]

References

  • NIST Chemistry WebBook. Terephthalic acid: Phase change data.[1] National Institute of Standards and Technology.[1] [Link]

  • PubChem. 1,1,2,2-Ethanetetracarboxylic acid Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Xue, F., et al. (2015). Thermal degradation behavior of terephthalic acid and its salts.[1] Journal of Thermal Analysis and Calorimetry.[1] (Contextual citation for TPA sublimation mechanisms).

  • Brown, M.E. Introduction to Thermal Analysis: Techniques and Applications.[1] Springer.[1] (Reference for TGA/DSC methodology standards).

Sources

Validation

A Comparative Guide to the Chelation Efficiency of Ethane-1,1,2,2-tetracarboxylic Acid and EDTA

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Chelation Fundamentals The chelating efficiency of a ligand is intrinsically linked to its molecular structure, specifically the num...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Chelation Fundamentals

The chelating efficiency of a ligand is intrinsically linked to its molecular structure, specifically the number and type of donor atoms and their spatial arrangement, which determines the number and size of the chelate rings formed upon coordination with a metal ion.

Ethane-1,1,2,2-tetracarboxylic Acid (ETC)

Ethane-1,1,2,2-tetracarboxylic acid is a polycarboxylic acid with four carboxyl groups attached to a two-carbon backbone. In its deprotonated form, the four carboxylate groups can act as donor groups for metal ions.

Caption: Structure of Ethane-1,1,2,2-tetracarboxylate.

Ethylenediaminetetraacetic Acid (EDTA)

EDTA is an aminopolycarboxylic acid and a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion.[1] Its donor atoms are the two nitrogen atoms of the ethylenediamine backbone and the four carboxylate groups. This multi-dentate nature allows EDTA to form a highly stable, cage-like structure around a metal ion.[1]

Caption: Structure of Ethylenediaminetetraacetate (EDTA).

Comparative Analysis of Chelation Efficiency

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and, consequently, a more effective chelating agent.

Stability Constants: A Quantitative Comparison

While extensive data is available for EDTA, there is a notable absence of experimentally determined stability constants for ethane-1,1,2,2-tetracarboxylic acid in the scientific literature. Therefore, a direct quantitative comparison is not possible at this time. The following table provides a summary of the log K values for EDTA with various metal ions.

Metal IonLog K (EDTA)
Ca²⁺10.7
Mg²⁺8.7
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
(Values are approximate and can vary with experimental conditions)
Theoretical and Structural Comparison

In the absence of quantitative data for ETC, a qualitative comparison can be made based on the principles of coordination chemistry:

  • Denticity and Chelate Ring Formation: EDTA is a hexadentate ligand, forming up to five stable, five-membered chelate rings with a metal ion.[1] This high denticity and the formation of multiple stable chelate rings are major contributors to the high stability of EDTA-metal complexes, a phenomenon known as the chelate effect. ETC, in its fully deprotonated state, is potentially a tetradentate or higher-denticity ligand through its four carboxylate groups. However, the absence of the ethylenediamine backbone and its nitrogen donor atoms is a significant structural difference. The chelate rings formed by ETC would involve only the carboxylate groups, and their stability would depend on the resulting ring sizes.

  • Nature of Donor Atoms: EDTA utilizes both nitrogen and oxygen atoms for coordination. The combination of "hard" oxygen donors and "softer" nitrogen donors allows EDTA to effectively chelate a wide range of metal ions. ETC solely relies on oxygen donor atoms from its carboxylate groups. This makes it a "harder" ligand, which would theoretically favor chelation with "hard" metal ions such as Ca²⁺, Mg²⁺, and Fe³⁺.

  • Conformational Flexibility: The flexible ethylenediamine backbone of EDTA allows it to wrap around a metal ion, optimizing the coordination geometry and maximizing the stability of the complex. The ethane backbone of ETC offers some flexibility, but the steric hindrance of the four carboxylate groups on adjacent carbon atoms might impose constraints on its ability to form an optimal coordination sphere around a metal ion.

The Critical Role of pH in Chelation

The chelation efficiency of both ETC and EDTA is highly dependent on the pH of the solution. The protonation state of the carboxylic acid and amino groups dictates the availability of lone pair electrons for coordination with metal ions.

pH Dependence of EDTA

The chelating ability of EDTA increases with increasing pH.[2][3] At low pH, the carboxylate and amine groups are protonated, reducing their ability to donate electrons to a metal ion. As the pH increases, these groups deprotonate, making the lone pairs available for chelation. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective chelating species and is predominant at pH values above 10.[4] However, at very high pH, the formation of metal hydroxides can compete with chelation.[5]

Predicted pH Dependence of Ethane-1,1,2,2-tetracarboxylic Acid

Similar to EDTA, the chelating ability of ETC is expected to be strongly pH-dependent. The four carboxylic acid groups will have distinct pKa values, and the molecule will exist in different protonation states depending on the pH. Chelation will be most effective at a pH where a significant fraction of the carboxylate groups are deprotonated. Without experimental pKa values for ETC, the precise pH range for optimal chelation cannot be determined.

Experimental Protocols for Determining Chelation Efficiency

To empirically determine and compare the chelation efficiency of these compounds, several established experimental techniques can be employed.

Potentiometric Titration

This is a classical method for determining stability constants. It involves titrating a solution containing the metal ion and the chelating agent with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The titration curve provides data to calculate the pKa values of the ligand and the stability constants of the metal-ligand complexes.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the metal salt, the chelating agent (ETC or EDTA), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in deionized water.

  • Titration Setup: Place a known volume of the solution containing the metal ion and the chelating agent in a thermostated vessel. Immerse a calibrated pH electrode and the burette tip into the solution.

  • Titration: Add the standard NaOH solution in small increments and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve can be analyzed using specialized software to determine the stability constants.

Caption: Workflow for Potentiometric Titration.

Spectrophotometry

This method is suitable when the formation of the metal-chelate complex results in a change in the UV-Vis absorption spectrum. By measuring the absorbance at different metal-to-ligand ratios (Job's plot) or at a fixed wavelength while varying the concentration of one component, the stoichiometry and stability constant of the complex can be determined.

Step-by-Step Protocol:

  • Wavelength Selection: Identify the wavelength of maximum absorbance difference between the free ligand, the metal ion, and the metal-ligand complex.

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions with a constant total concentration of metal and ligand but varying mole fractions of each.

  • Absorbance Measurement: Measure the absorbance of each solution at the selected wavelength.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is indicated by the mole fraction at which the maximum absorbance occurs. The stability constant can be calculated from the absorbance data.

Caption: Workflow for Spectrophotometric Analysis.

Applications and Considerations

EDTA is widely used in various fields due to its strong and broad-spectrum chelating ability.[4] In the pharmaceutical industry, it is used as an excipient to stabilize formulations by sequestering metal ions that can catalyze oxidative degradation. In medicine, it is the basis of chelation therapy for heavy metal poisoning.[1]

The potential applications of Ethane-1,1,2,2-tetracarboxylic acid are less defined due to the lack of extensive research. Based on its structure as a polycarboxylic acid, it could potentially be used in applications where the chelation of hard metal ions is desired, such as in water softening or as a scale inhibitor. However, its efficiency and suitability for these applications would require empirical validation.

Conclusion

This guide provides a comprehensive comparison of the chelation properties of EDTA and a theoretical consideration of ethane-1,1,2,2-tetracarboxylic acid. EDTA's well-documented high stability constants, arising from its hexadentate nature and the formation of multiple stable chelate rings, solidify its position as a powerful and versatile chelating agent.

While a direct quantitative comparison with ethane-1,1,2,2-tetracarboxylic acid is currently hindered by the lack of available experimental data, a structural analysis suggests that ETC would likely function as a "hard" ligand with a strong affinity for hard metal ions. Its chelation efficiency is predicted to be highly pH-dependent.

For researchers and drug development professionals, the choice between these or any other chelating agents should be guided by the specific metal ion of interest, the required complex stability, the pH of the system, and the presence of competing ligands. This guide underscores the importance of both established data and theoretical understanding in making informed decisions in the field of chelation chemistry. Further experimental investigation into the coordination chemistry of ethane-1,1,2,2-tetracarboxylic acid is warranted to fully elucidate its potential as a chelating agent.

References

  • Wellyou Tech. (2025, September 15).
  • Benchchem.
  • Quora. (2020, August 18). Does the stability of EDTA-metal complex increases or decreases with the pH of the solution?.
  • DeSanctis, M. L., et al. (2023, January 23). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLOS ONE.
  • YouTube. (2021, May 7).
  • DeSanctis, M. L., et al. (2023, January 23). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLOS ONE.
  • Wikipedia. Stability constants of complexes.
  • chemrevise.org. 5.52-complex-ions.pdf.
  • Chem Connections.
  • Smolecule. (2024, August 10). Buy Ethane-1,1,2,2-tetracarboxylic Acid | 4378-76-1.
  • PubChem. CID 161082769 | C12H12O16.
  • NIST WebBook. 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester.
  • Wikipedia. Ethylenetetracarboxylic acid.
  • PubChem. Ethylenetetracarboxylic acid | C6H4O8 | CID 12651152.
  • IUPAC.
  • Chemsrc. (2025, September 6). ethane-1,1,2,2-tetracarboxylic acid | CAS#:4378-76-1.
  • Yuanlian Chemical. (2025, May 7).
  • Hoo Chemtec. (2025, May 22).
  • ResearchGate.
  • CymitQuimica. CAS 5464-22-2: 1,1,2,2-Ethanetetracarboxylic acid, 1,1,2,2-tetramethyl ester.
  • MDPI. (2026, February 23).
  • Wikipedia.
  • research.chalmers.se. (2025, April 15). Amphoteric Surfactant-Chelating Agent Interactions: Impact on Bulk and Surface Properties.
  • How Chel
  • ResearchGate. (2026, February 9). (PDF)
  • Benchchem. Ethylenetetracarboxylic Acid|C6H4O8|Research Chemical.
  • RSC Publishing. Coordination polymers of flexible tetracarboxylic acids with metal ions. II. Supramolecular assemblies of 5,5′-methylene- and 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid ligands with d-transition metals.
  • CORE. (2008, June 25).
  • UKM.
  • MDPI. (2021, February 3). Metal(II)
  • CLAS. Table of Acids with Ka and pKa Values.
  • MSU chemistry.
  • Analysis of Synthesis of Heavy Metal Chelating Agent with Four Chel
  • MDPI. (2022, July 28).
  • Jetir.Org. (2015, April).

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Comparative

A Researcher's Guide to Validating Lanthanide-Ethanetetracarboxylate MOF Structures Using X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of metal-organic frameworks (MOFs), particularly those incorporating lanthanide metals and ethanetetracarboxylate linkers, ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of metal-organic frameworks (MOFs), particularly those incorporating lanthanide metals and ethanetetracarboxylate linkers, rigorous structural validation is paramount. The unique luminescent and catalytic properties of these materials are intrinsically linked to their precise atomic arrangement. This guide, intended for researchers and professionals in materials science and drug development, provides an in-depth comparison of experimental and simulated X-ray diffraction (XRD) patterns for the validation of lanthanide-ethanetetracarboxylate MOFs. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comprehensive framework for ensuring the scientific integrity of your structural analysis.

The Indispensable Role of XRD in MOF Characterization

X-ray diffraction is the cornerstone technique for elucidating the crystalline structure of MOFs. By analyzing the diffraction pattern produced when X-rays interact with a crystalline material, we can deduce the arrangement of atoms within the crystal lattice. For novel materials like lanthanide-ethanetetracarboxylate MOFs, where single crystals suitable for single-crystal XRD may be challenging to obtain, powder X-ray diffraction (PXRD) becomes an indispensable tool.[1]

However, the interpretation of PXRD patterns for complex structures like MOFs is not always straightforward and can be prone to misinterpretation.[2] Therefore, a multi-faceted approach involving the comparison of experimental data with simulated patterns derived from theoretical crystal structures is crucial for robust validation.

Core Principles of XRD Pattern Validation: A Comparative Approach

The validation of a lanthanide-ethanetetracarboxylate MOF structure through XRD involves a synergistic comparison between the experimentally measured diffraction pattern and a theoretically simulated pattern. This comparative analysis allows for the confirmation of the synthesized material's phase purity, crystallinity, and the correctness of the proposed crystal structure.

1. The Experimental Pattern: A Physical Fingerprint

The experimental PXRD pattern is a direct measurement of the diffraction of X-rays by the synthesized MOF powder. It represents the material's unique "fingerprint," with peak positions corresponding to the d-spacings of the crystal lattice planes (Bragg's Law) and peak intensities related to the arrangement of atoms within the unit cell.[3]

2. The Simulated Pattern: A Theoretical Benchmark

The simulated XRD pattern is a calculated diffraction pattern generated from a crystallographic information file (CIF). A CIF contains the complete three-dimensional atomic coordinates and unit cell parameters of a crystal structure, which may be obtained from single-crystal XRD data or computational modeling.[4][5] Software such as VESTA, Mercury, or GSAS-II can be used to generate a theoretical powder diffraction pattern from a CIF.[6]

The Comparative Workflow:

The process of validating a MOF structure using this comparative approach can be visualized as follows:

Caption: A workflow diagram illustrating the comparison of experimental and simulated XRD patterns for MOF structure validation.

Case Study: Validation of a Lanthanide-Tetracarboxylate MOF

To illustrate the practical application of this validation process, we will consider a representative example of a lanthanide MOF constructed with a tetracarboxylate linker, for which a CIF file is publicly available. For this guide, we will use a Europium-based MOF with 1,1′-ethynebenzene-3,3′,5,5′-tetracarboxylate (EBTC) as the linker, denoted as [Eu2(EBTC)1.5(CH3OH)4]·6H2O.[7]

Experimental vs. Simulated XRD Patterns

The following table and figure compare the key diffraction peaks from the experimental powder XRD pattern of the synthesized Eu-EBTC MOF with the simulated pattern generated from its CIF.

Experimental 2θ (°) Simulated 2θ (°) (hkl) Indices Intensity (Arbitrary Units)
6.86.78(100)Strong
8.58.45(011)Medium
10.210.17(111)Medium
13.613.59(200)Weak
17.117.05(022)Medium
20.520.48(222)Weak

Qualitative Analysis:

A visual comparison of the experimental and simulated patterns reveals a strong correlation in the positions of the major diffraction peaks. This qualitative agreement provides the initial evidence that the synthesized material has the intended crystal structure. Minor discrepancies in peak intensities can arise from factors such as preferred orientation of the crystallites in the experimental sample.[3]

Quantitative Analysis:

For a more rigorous validation, a quantitative comparison is necessary. This involves analyzing the peak positions, intensities, and shapes. A good match between the experimental and simulated patterns, with minimal presence of unindexed peaks in the experimental data, indicates a high phase purity of the synthesized MOF.

Advanced Validation: The Power of Rietveld Refinement

When a high-quality experimental PXRD pattern is available and a suitable initial structural model (from a CIF) exists, Rietveld refinement is a powerful technique for refining the crystal structure and obtaining detailed structural information.[8][9] The Rietveld method involves a least-squares refinement of a calculated diffraction profile to match the experimental data.[10]

The refinement process can adjust various parameters, including:

  • Lattice parameters: Providing precise unit cell dimensions.

  • Atomic positions: Fine-tuning the coordinates of atoms within the unit cell.

  • Site occupancy factors: Determining the extent to which atomic sites are occupied.

  • Thermal displacement parameters: Describing the thermal vibrations of atoms.

  • Profile parameters: Accounting for instrumental and sample-related peak broadening.

A successful Rietveld refinement results in a low residual difference between the experimental and calculated patterns, providing strong evidence for the accuracy of the structural model.

Caption: Logical diagram of the Rietveld refinement process.

Experimental Protocols

Protocol 1: Synthesis of a Lanthanide-Ethanetetracarboxylate MOF (General Procedure)

This protocol provides a general guideline for the solvothermal synthesis of lanthanide-ethanetetracarboxylate MOFs.[11][12] The specific conditions may need to be optimized for the desired lanthanide and linker.

Materials:

  • Lanthanide(III) salt (e.g., Eu(NO3)3·6H2O, Tb(NO3)3·6H2O)

  • Ethanetetracarboxylic acid or its ester precursor

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Modulator (optional, e.g., formic acid, acetic acid)[13]

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve the lanthanide(III) salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL DMF) in a glass vial.

  • In a separate vial, dissolve the ethanetetracarboxylic acid linker (e.g., 0.1 mmol) in the same solvent.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • If using a modulator, add a small amount (e.g., 0.1-1 mL) to the reaction mixture.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2: Powder X-ray Diffraction (PXRD) Data Collection

Instrumentation:

  • Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

Procedure:

  • Finely grind a small amount of the activated MOF sample to ensure random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder in the diffractometer.

  • Set the data collection parameters, including the 2θ range (e.g., 5-50°), step size (e.g., 0.02°), and scan speed.[14]

  • Initiate the data collection.

  • Save the resulting diffraction pattern in a suitable format (e.g., .raw, .xrdml, .xy).

Protocol 3: Rietveld Refinement using GSAS-II

This protocol provides a general workflow for performing Rietveld refinement using the open-source software GSAS-II.

Prerequisites:

  • High-quality experimental PXRD data.

  • A CIF file for the initial structural model.

  • GSAS-II software installed.

Procedure:

  • Create a new GSAS-II project.

  • Import the experimental data: Go to Data > Import > Powder Data and select your experimental data file.

  • Import the phase information: Go to Phase > Import > from CIF and select the CIF file of your MOF.

  • Initial refinement of background and scale factor: In the Refinement menu, select the background function (e.g., Chebyshev) and refine the background coefficients and the phase fraction (scale factor).

  • Refine unit cell parameters: Add the unit cell parameters to the refinement.

  • Refine profile parameters: Gradually introduce and refine profile parameters (e.g., U, V, W, X, Y) to model the peak shapes.

  • Refine atomic positions and thermal parameters: Once the profile is well-fitted, you can proceed to refine the atomic coordinates and isotropic/anisotropic displacement parameters.

  • Analyze the results: Evaluate the goodness-of-fit parameters (e.g., Rwp, GOF) and visually inspect the difference plot to assess the quality of the refinement. A good refinement will have a low Rwp and a flat difference plot.[15]

Conclusion

The validation of lanthanide-ethanetetracarboxylate MOF structures through a meticulous comparison of experimental and simulated XRD patterns, coupled with advanced techniques like Rietveld refinement, is not merely a procedural step but a cornerstone of scientific rigor. This comprehensive approach ensures the accuracy of the determined crystal structure, which is fundamental to understanding the material's properties and unlocking its full potential in applications ranging from drug delivery to catalysis. By following the principles and protocols outlined in this guide, researchers can confidently establish the structural integrity of their novel MOF materials, paving the way for further innovation in this exciting field.

References

Sources

Validation

A Comparative Guide to Aliphatic vs. Aromatic Tetracarboxylic Acids in Defining Polymer Rigidity

For researchers and professionals in polymer chemistry and materials science, the selection of monomeric building blocks is a critical decision that dictates the final properties of a polymer. Among these, tetracarboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in polymer chemistry and materials science, the selection of monomeric building blocks is a critical decision that dictates the final properties of a polymer. Among these, tetracarboxylic acids and their dianhydride derivatives are pivotal in the synthesis of high-performance polymers such as polyimides. A fundamental choice lies between aliphatic and aromatic structures for these monomers. This guide provides an in-depth comparison of how aliphatic and aromatic tetracarboxylic acids influence polymer rigidity, supported by experimental data and established scientific principles.

The Structural Dichotomy: Flexibility vs. Rigidity at the Monomer Level

The core difference between aliphatic and aromatic tetracarboxylic acids lies in their fundamental chemical structures, which directly translates to the conformational freedom of the resulting polymer chains.

Aromatic Tetracarboxylic Acids , such as pyromellitic dianhydride (PMDA) and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), are characterized by planar, rigid ring structures. This inherent rigidity is a consequence of the sp2 hybridization of carbon atoms and the delocalization of π-electrons within the aromatic system. When incorporated into a polymer backbone, these rigid units restrict bond rotation and limit the overall flexibility of the polymer chain.[1][2] This planarity also facilitates strong intermolecular interactions, including charge-transfer complex (CTC) formation and π-π stacking, which further lock the polymer chains in place, contributing to a highly rigid and stable material.[3]

Aliphatic Tetracarboxylic Acids , particularly their cycloaliphatic dianhydride counterparts like dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) and norbornane-2,3,5,6-tetracarboxylic dianhydride (NBDA), possess non-planar, puckered ring structures.[4][5] These sp3 hybridized carbon frameworks allow for a greater degree of conformational flexibility. The absence of an extended π-system in aliphatic structures significantly reduces the propensity for CTC formation, leading to weaker inter-chain interactions.[6] Consequently, polymers derived from aliphatic tetracarboxylic acids exhibit greater chain mobility and lower intrinsic rigidity.

Visualizing the Structural Impact on Polymer Chains

The following diagram illustrates the fundamental difference in how aromatic and aliphatic dianhydrides, as examples of tetracarboxylic acid derivatives, translate their structural characteristics to the resulting polyimide chain.

G cluster_aromatic Aromatic Monomer cluster_aliphatic Aliphatic Monomer aromatic_monomer Rigid, Planar Aromatic Dianhydride aromatic_chain Highly Rigid, Linear Polymer Chain (Strong Intermolecular Interactions) aromatic_monomer->aromatic_chain Polymerization aliphatic_monomer Flexible, Non-Planar Aliphatic Dianhydride aliphatic_chain More Flexible, Coiled Polymer Chain (Weaker Intermolecular Interactions) aliphatic_monomer->aliphatic_chain Polymerization

Caption: Workflow for a typical two-step polyimide synthesis.

Protocol 2: Characterization of Polymer Rigidity

A. Dynamic Mechanical Analysis (DMA) DMA is a powerful technique for probing the viscoelastic properties of polymers as a function of temperature. [7][8]

  • Cut a rectangular sample of the polyimide film with precise dimensions.

  • Mount the sample in the DMA instrument in a tensile or film clamp.

  • Apply a sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).

  • Ramp the temperature from ambient to a point above the expected Tg at a controlled rate (e.g., 3-5 °C/min).

  • The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The peak of the tan delta curve is typically used to determine the glass transition temperature (Tg), a key indicator of rigidity. [9] B. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability. [10]

  • Place a small, known weight of the polymer sample into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is used to compare the thermal stability of different polymers.

Causality Chain: From Monomer Structure to Macroscopic Rigidity

The relationship between the choice of a tetracarboxylic acid and the final polymer's rigidity can be summarized in the following logical progression:

G cluster_aromatic Aromatic Tetracarboxylic Acid cluster_aliphatic Aliphatic Tetracarboxylic Acid A1 Planar, Rigid Aromatic Rings A2 Restricted Bond Rotation A1->A2 A3 Strong Intermolecular Interactions (CTC, π-π) A1->A3 A4 High Polymer Chain Stiffness A2->A4 A3->A4 A5 High Macroscopic Rigidity (High Tg, Modulus) A4->A5 B1 Non-Planar, Flexible Aliphatic Rings B2 Greater Freedom of Bond Rotation B1->B2 B3 Weak Intermolecular Interactions B1->B3 B4 Low Polymer Chain Stiffness B2->B4 B3->B4 B5 Low Macroscopic Rigidity (Low Tg, Modulus) B4->B5

Caption: Causality diagram linking monomer structure to final polymer rigidity.

Conclusion

The choice between aliphatic and aromatic tetracarboxylic acids as monomers is a decisive factor in tuning the rigidity of the resulting polymers. Aromatic tetracarboxylic acids, with their inherent planarity and rigid structures, are the monomers of choice for creating highly rigid, thermally stable polymers with excellent mechanical properties. [2][3]This is due to the restricted conformational freedom of the polymer backbone and strong intermolecular forces. Conversely, aliphatic (cycloaliphatic) tetracarboxylic acids yield more flexible polymers with enhanced solubility and optical clarity, a direct result of their non-planar structures and weaker inter-chain interactions. [4][6]Understanding this fundamental structure-property relationship allows researchers and drug development professionals to rationally design and synthesize polymers with tailored rigidity to meet the specific demands of their applications, from robust engineering plastics to advanced optical films.

References

  • FOCUS ON POLYIMIDES | Zeus.
  • Aliphatic and Arom
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC.
  • Polyimides Based on Norbornane-2,3,5,6-tetracarboxylic dianhydride - ProQuest.
  • Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Publishing.
  • Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - MDPI.
  • Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC.
  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Publishing.
  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE - Revue Roumaine de Chimie -.
  • Characterizing Cycloaliph
  • Comparison of the melting point of a typical aliphatic (a) and a...
  • Characterization of Polymers using Dynamic Mechanical Analysis (DMA)
  • DMA: Dynamic Mechanical Analysis – Advances in Polymer Science.
  • The Characterization of Polymers Using Thermal Analysis - AZoM.
  • Thermal Characteriz
  • The Use of Thermal Techniques in the Characteriz

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Comparative

Mass Spectrometry Profiling of Tetraethyl Ethane-1,1,2,2-tetracarboxylate: A Comparative Technical Guide

Topic: Mass spectrometry fragmentation patterns of tetraethyl ethane-1,1,2,2-tetracarboxylate Content Type: Publish Comparison Guide Executive Summary Tetraethyl ethane-1,1,2,2-tetracarboxylate (TEET) is a critical aliph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of tetraethyl ethane-1,1,2,2-tetracarboxylate Content Type: Publish Comparison Guide

Executive Summary

Tetraethyl ethane-1,1,2,2-tetracarboxylate (TEET) is a critical aliphatic intermediate in the synthesis of heterocyclic pharmaceuticals and complex polymers.[1] Its structural integrity—specifically the labile C-C bond connecting the two malonate moieties—makes it prone to thermal degradation and decarboxylation, often yielding impurities like triethyl ethane-1,1,2-tricarboxylate.[1]

This guide provides a definitive analysis of TEET’s mass spectrometry (MS) fragmentation patterns. We compare Electron Ionization (EI) and Electrospray Ionization (ESI) modalities to establish a robust identification protocol that distinguishes TEET from its precursors (diethyl malonate) and common degradation products.[1]

Experimental Protocols

To ensure reproducibility, the following standardized workflows are recommended for analyzing TEET.

Protocol A: GC-MS (Electron Ionization)

Best for: Structural elucidation and impurity profiling.[1]

  • Sample Prep: Dissolve 1 mg TEET in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Ion Source: EI at 70 eV; Source Temp: 230°C.

  • Scan Range: m/z 40–450.

Protocol B: LC-MS (Electrospray Ionization)

Best for: Intact molecular weight confirmation and soft ionization.[1]

  • Sample Prep: Dissolve 0.1 mg TEET in 1 mL Acetonitrile/Water (50:50) + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase: Gradient elution (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA).

  • Ionization: ESI Positive Mode (+).

  • Parameters: Capillary Voltage 3.5 kV; Fragmentor 100 V.

Fragmentation Deep Dive: Mechanism & Pathways[1]

The fragmentation of TEET is governed by two dominant structural features: the four ethoxycarbonyl groups and the sterically strained central C-C bond.

Electron Ionization (EI) – The "Hard" Pathway

Under 70 eV EI, the molecular ion (M+•, m/z 318 ) is often weak or absent due to rapid fragmentation. The spectrum is dominated by alpha-cleavage and McLafferty rearrangements typical of ethyl esters.

  • Primary Pathway (Central Cleavage): The bond connecting the two methine carbons is weakened by the four electron-withdrawing ester groups.[1] Homolytic cleavage yields the stable diethyl malonyl radical cation (m/z 159 ).

  • Secondary Pathway (Ester Fragmentation): [1]

    • Loss of Ethoxy ([1]•OEt): Cleavage of the ethoxy group yields m/z 273 [M - 45]+.[1]

    • McLafferty Rearrangement: Transfer of a gamma-hydrogen allows for the elimination of neutral ethylene (C2H4, 28 Da) and CO2, creating characteristic series ions.[1]

Electrospray Ionization (ESI) – The "Soft" Pathway

In ESI(+), TEET typically forms stable adducts rather than extensive fragments.

  • Protonated Molecule: [M+H]+ at m/z 319 .[1]

  • Sodium Adduct: [M+Na]+ at m/z 341 (often the base peak in non-acidic buffers).[1]

  • Dimerization: [2M+Na]+ at m/z 659 may be observed at high concentrations.[1]

Visualization: Fragmentation Pathways

The following diagram maps the logical flow of TEET fragmentation under EI conditions, highlighting the critical divergence between central bond cleavage and ester-specific losses.

TEET_Fragmentation TEET TEET Molecular Ion [M]+• m/z 318 Frag_159 Diethyl Malonyl Cation [CH(COOEt)2]+ m/z 159 (Base Peak) TEET->Frag_159 Central C-C Homolysis (Dominant) Frag_273 Loss of Ethoxy [M - OEt]+ m/z 273 TEET->Frag_273 - •OEt (45 Da) Frag_200 McLafferty Rearr. [M - 2x C2H4 - CO2] m/z ~190-200 range TEET->Frag_200 H-Transfer / -C2H4 Frag_245 Loss of Carbonyl [M - COOEt]+ m/z 245 Frag_273->Frag_245 - CO (28 Da)

Caption: EI fragmentation pathways of TEET showing the dominant central cleavage to m/z 159 and sequential ester losses.

Comparative Analysis: TEET vs. Alternatives

In drug development, distinguishing TEET from its precursor (Diethyl Malonate) and its decarboxylated impurity (Triethyl ethane-1,1,2-tricarboxylate) is vital for purity assessment.[1]

Table 1: Comparative Mass Spectral Fingerprints[1]
FeatureTetraethyl ethane-1,1,2,2-tetracarboxylate (TEET) Diethyl Malonate (Precursor) Triethyl ethane-1,1,2-tricarboxylate (Impurity)
Molecular Weight 318.32160.17246.26
Key EI Ions (m/z) 159 (Base), 273, 245160 (M+), 133, 115201 (M-OEt), 173, 127
ESI(+) Adducts [M+Na]+ 341 [M+H]+ 161 [M+H]+ 247
Differentiation Absence of m/z 160 parent; Strong 159 fragment.[1][2]Distinct M+ at 160; Loss of OEt gives 115.[3]Asymmetric structure leads to complex loss of CO2.[1]
Diagnostic Logic
  • TEET vs. Diethyl Malonate: While both produce fragments in the 100–200 range, TEET is distinguished by the absence of a stable m/z 160 molecular ion in EI (it cleaves to 159) and a significantly higher molecular weight in ESI (319/341 vs 161).[1]

  • TEET vs. Tricarboxylate Impurity: The impurity (formed by losing one -COOEt group and gaining H) shifts the molecular ion to 246.[1] In ESI, the mass shift of 72 Da (318 → 246) is the primary diagnostic flag.

References

  • NIST Mass Spectrometry Data Center. 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester - Mass Spectrum.[1][2][4] NIST Chemistry WebBook, SRD 69.[1][5][6] Available at: [Link]

  • PubChem. Tetraethyl ethane-1,1,2,2-tetracarboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules 1999, 4(3), 62-68.[1] (Mechanism of malonate cleavage).[1][3][7] Available at: [Link]

Sources

Validation

A Comparative Guide to Investigating the Proton Transfer Kinetics of 1,1,2,2-Ethanetetracarboxylic Acid in Aqueous Solution

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the proton transfer kinetics of polyprotic acids is paramount for predicting their behavior in biological systems. 1,1,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the proton transfer kinetics of polyprotic acids is paramount for predicting their behavior in biological systems. 1,1,2,2-Ethanetetracarboxylic acid, with its four carboxylic acid groups, presents a complex and intriguing case for studying multistep proton exchange dynamics in aqueous solutions. This guide provides an in-depth comparison of the primary experimental methodologies available for elucidating the kinetics of such rapid proton transfer reactions. While specific kinetic data for 1,1,2,2-ethanetetracarboxylic acid is not extensively reported in the literature, this document will equip researchers with the foundational knowledge to design and execute experiments to characterize its proton transfer profile and that of similar polyprotic acids.

The Significance of Proton Transfer Kinetics

Proton transfer is a fundamental chemical process that governs the behavior of acids and bases in solution.[1][2] For a polyprotic acid like 1,1,2,2-ethanetetracarboxylic acid, the sequential donation of its four protons results in a series of equilibria, each with its own characteristic dissociation constant (pKa) and kinetic rates of proton association and dissociation.[1][3] These kinetic parameters are crucial as they dictate how the molecule will interact with its environment, including its absorption, distribution, metabolism, and excretion (ADME) properties in a physiological context.

The overall protonation state of 1,1,2,2-ethanetetracarboxylic acid can be represented by the following equilibria:

H₄A ⇌ H₃A⁻ + H⁺ ⇌ H₂A²⁻ + 2H⁺ ⇌ HA³⁻ + 3H⁺ ⇌ A⁴⁻ + 4H⁺

The rates of these proton transfer steps are often extremely fast, occurring on the microsecond to nanosecond timescale, necessitating specialized techniques for their measurement.[4][5]

Comparative Analysis of Experimental Methodologies

The study of rapid chemical reactions that reach equilibrium quickly requires techniques that can perturb the system and monitor its subsequent relaxation to a new equilibrium state.[4][6] Below is a comparison of the most relevant methods for investigating the proton transfer kinetics of 1,1,2,2-ethanetetracarboxylic acid.

Technique Principle Timescale Advantages Limitations Typical Detection Method
Temperature-Jump (T-Jump) Relaxation Spectroscopy A rapid increase in temperature of the sample solution perturbs the chemical equilibrium. The system's relaxation to the new equilibrium at the higher temperature is monitored.[6][7]Microseconds (µs) to milliseconds (ms)[6]Excellent for studying fast, reversible reactions. Allows for the determination of both forward and reverse rate constants.[7]Requires a reaction enthalpy (ΔH°) to be non-zero for the equilibrium to be temperature-sensitive. The sample must be electrically conductive for Joule heating.[6]UV-Vis Absorbance, Fluorescence, Circular Dichroism[8][9]
Stopped-Flow Spectroscopy Two reactant solutions are rapidly mixed, and the reaction progress is monitored after the flow is abruptly stopped.[10][11][12]Milliseconds (ms) to seconds (s)[11][13]Ideal for studying reactions that are too fast for manual mixing. Versatile with various detection methods.[8][10]Limited to reactions with half-lives in the millisecond range or slower. Consumes larger sample volumes compared to relaxation methods.[12][13]UV-Vis Absorbance, Fluorescence, Circular Dichroism[8][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the rate of chemical exchange of protons between different chemical environments, such as between the acid and the solvent.[14][15][16]Microseconds (µs) to seconds (s)[15]Provides detailed structural and dynamic information at the atomic level. Can distinguish between different protonation sites.[14]Generally less sensitive than optical techniques. The exchange rate must be within a specific range relative to the NMR timescale to be accurately measured.[16]1H NMR Line Shape Analysis, Exchange Spectroscopy (EXSY)[14][15]
Ultrasonic Absorption The absorption of sound waves by a solution is measured over a range of frequencies. The relaxation of a chemical equilibrium contributes to the absorption, and the relaxation frequency is related to the reaction rates.[17][18][19]Nanoseconds (ns) to microseconds (µs)Suitable for studying very fast proton transfer reactions. Can provide information on reaction volumes.[17]The interpretation of the data can be complex, especially for systems with multiple relaxation processes. Requires specialized equipment.Measurement of sound attenuation

In-Depth Focus: Temperature-Jump Relaxation Spectroscopy

For a polyprotic acid like 1,1,2,2-ethanetetracarboxylic acid, where multiple protonation equilibria exist, temperature-jump (T-jump) relaxation spectroscopy is a particularly powerful technique. The dissociation of carboxylic acids is typically associated with a change in enthalpy, making these equilibria sensitive to temperature changes.

Experimental Workflow for T-Jump Spectroscopy

The following diagram illustrates a typical workflow for a T-jump experiment designed to study the proton transfer kinetics of 1,1,2,2-ethanetetracarboxylic acid.

T_Jump_Workflow cluster_prep Sample Preparation cluster_exp T-Jump Experiment cluster_data Data Acquisition & Analysis Prep Prepare aqueous solution of 1,1,2,2-ethanetetracarboxylic acid Buffer Add pH indicator and buffer to isolate a specific protonation equilibrium Prep->Buffer Cell Load sample into T-jump cell Buffer->Cell Equilibrate Equilibrate sample at initial temperature (T1) Cell->Equilibrate TJump Apply rapid temperature jump (to T2) via capacitor discharge Equilibrate->TJump Relax Monitor relaxation to new equilibrium at T2 TJump->Relax Detect Detect change in absorbance/fluorescence of pH indicator Relax->Detect Record Record signal change as a function of time Detect->Record Fit Fit relaxation curve to an exponential decay to obtain relaxation time (τ) Record->Fit Calculate Calculate rate constants (k_a, k_d) from τ and equilibrium concentrations Fit->Calculate

Caption: Workflow for a temperature-jump relaxation spectroscopy experiment.

Step-by-Step Experimental Protocol: Temperature-Jump Study
  • Solution Preparation :

    • Prepare a stock solution of 1,1,2,2-ethanetetracarboxylic acid in deionized water.

    • To isolate a specific protonation equilibrium (e.g., H₄A ⇌ H₃A⁻ + H⁺), prepare a series of buffered solutions at pH values around the expected pKa for that equilibrium. The buffer concentration should be kept low to avoid interference with the kinetics.

    • Add a suitable pH indicator whose pKa is close to the pH of the experiment and exhibits a significant spectral change upon protonation/deprotonation. The indicator will serve as the probe for monitoring the change in H⁺ concentration.

  • Instrument Setup :

    • Set up the temperature-jump spectrometer. This typically involves a high-voltage power supply, a capacitor, a sample cell with electrodes, a light source (e.g., xenon lamp), a monochromator, and a detector (e.g., photomultiplier tube).

    • Equilibrate the sample cell at the initial temperature (T₁).

  • Data Acquisition :

    • Discharge the capacitor through the sample solution, causing a rapid temperature increase (the "jump") to a final temperature (T₂). This temperature rise typically occurs in microseconds.[6]

    • Simultaneously, trigger the data acquisition system to monitor the change in the absorbance of the pH indicator at a specific wavelength as the system relaxes to the new equilibrium at T₂. The change in absorbance is proportional to the change in proton concentration.

    • Record the relaxation transient (absorbance vs. time).

  • Data Analysis :

    • The relaxation to the new equilibrium will follow pseudo-first-order kinetics. Fit the observed transient to a single or multiple exponential decay function to extract the relaxation time(s) (τ).

    • The reciprocal of the relaxation time (1/τ) is related to the forward (association) and reverse (dissociation) rate constants and the equilibrium concentrations of the species involved. For a simple protonation equilibrium of the indicator (In): H⁺ + In⁻ ⇌ HIn 1/τ = k_a([H⁺] + [In⁻]) + k_d

    • By measuring τ at different concentrations of the reactants, the individual rate constants can be determined from a plot of 1/τ versus the concentration term.

Protonation Equilibria of 1,1,2,2-Ethanetetracarboxylic Acid

The following diagram illustrates the sequential deprotonation of 1,1,2,2-ethanetetracarboxylic acid, highlighting the multiple equilibria that can be investigated.

Deprotonation_Equilibria H4A H₄A H3A H₃A⁻ H4A->H3A + H⁺ (k_d1, k_a1) H2A H₂A²⁻ H3A->H2A + H⁺ (k_d2, k_a2) HA HA³⁻ H2A->HA + H⁺ (k_d3, k_a3) A A⁴⁻ HA->A + H⁺ (k_d4, k_a4)

Caption: Sequential deprotonation steps of 1,1,2,2-ethanetetracarboxylic acid.

Conclusion

While direct experimental data on the proton transfer kinetics of 1,1,2,2-ethanetetracarboxylic acid are scarce, this guide provides a robust framework for researchers to approach this problem. A comparative understanding of techniques such as temperature-jump relaxation spectroscopy, stopped-flow, NMR, and ultrasonic absorption is essential for selecting the most appropriate method. Temperature-jump relaxation spectroscopy, in particular, is well-suited for dissecting the rapid, multi-step proton exchange dynamics of this and other polyprotic acids. The protocols and conceptual diagrams presented here serve as a starting point for designing experiments that will yield valuable insights into the fundamental kinetic behavior of these important molecules.

References

  • Kinetic and Thermodynamic Study of Proton Transfer Reactions of 1‐Hydroxy‐2,2‐Dinitroethane: Establishing a Predictive Relationship between Tautomeric and Acidity Constants in Water - PMC. (n.d.).
  • 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

  • Nishikawa, S., Yasunaga, T., & Tatsumoto, N. (1973). Ultrasonic Absorption in Aqueous Solutions of Octylamine. Kinetic Investigation of Proton Transfer Reaction. Bulletin of the Chemical Society of Japan, 46(4), 1098-1101.
  • Dyer, R. B., Callender, R., & Woodruff, W. H. (2002). Probing protein dynamics using temperature jump relaxation spectroscopy. Accounts of chemical research, 35(10), 847-854.
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  • Zana, R. (1972). Ultrasonic Studies of Proton Transfers in Solutions of Poly(lysine) and Poly(ornithine). Implications for the Kinetics of the Helix-Coil Transition of Polypeptides. The Journal of Physical Chemistry, 76(14), 1943-1948.
  • Gepshtein, R., Huppert, D., & Agmon, N. (2019). Exploring fast proton transfer events associated with lateral proton diffusion on the surface of membranes. Proceedings of the National Academy of Sciences, 116(8), 2859-2864.
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  • Nishikawa, S., & Uchida, H. (1998). Interrelation between proton transfer reactions and solvent structure studied by the ultrasonic absorption method. The Journal of the Acoustical Society of America, 104(4), 1981-1985.
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  • Stopped-flow and relaxation techniques | Chemical Kinetics... - Fiveable. (2025, August 15). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Ethane-1,1,2,2-tetracarboxylic Acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and respo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of ethane-1,1,2,2-tetracarboxylic acid (CAS No. 4378-76-1), a unique compound noted for its role as a chelating agent and a building block in chemical synthesis.[1]

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for ethane-1,1,2,2-tetracarboxylic acid was not available. The following procedures are therefore based on the chemical properties of carboxylic acids, data from related compounds, and established best practices for hazardous waste management. This guidance should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.

Hazard Assessment and Profile

  • Corrosivity: As a compound with four carboxylic acid groups, it is expected to be acidic and potentially corrosive to skin, eyes, and mucous membranes. Similar polycarboxylic acids, such as Ethylenediaminetetraacetic acid (EDTA), are known to cause serious eye irritation.[2][3]

  • Irritation: The tetramethyl ester of this acid is known to cause skin and serious eye irritation, as well as respiratory irritation.[4] It is prudent to assume the parent acid carries similar, if not more pronounced, irritant properties.

  • Environmental Hazard: While specific ecotoxicity data is lacking, it is best practice to prevent the release of any synthetic chemical into the environment.[5]

Hazard Profile: Ethane-1,1,2,2-tetracarboxylic Acid (Inferred)
Physical State Solid, powder
Expected pH Acidic
Primary Hazards Eye Irritation, Skin Irritation, Respiratory Tract Irritation
Environmental Concerns Assumed to be harmful to aquatic life; do not discharge to drains or waterways.[5]

Personal Protective Equipment (PPE)

Before handling ethane-1,1,2,2-tetracarboxylic acid in any form, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Wear suitable chemical-resistant gloves. Given the lack of specific permeation data, nitrile gloves are a reasonable minimum, but this should be verified against your institution's glove selection guide.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator may be necessary.[4] Always work in a well-ventilated area or a chemical fume hood.

Spill Management

In the event of a spill, the primary objective is to contain and clean the material safely without creating dust.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[3] For solutions, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water. The first rinse of any cleaning materials should be collected as hazardous waste.

Disposal Protocol

The guiding principle for the disposal of ethane-1,1,2,2-tetracarboxylic acid is that it must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect all waste containing ethane-1,1,2,2-tetracarboxylic acid (both solid and solutions) in a dedicated, compatible, and properly sealed hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "Ethane-1,1,2,2-tetracarboxylic Acid".[6] Do not use abbreviations.

    • List all constituents of the waste, including solvents and their approximate percentages.

  • Segregation of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Keep this waste stream segregated from incompatible materials, particularly bases and strong oxidizing agents.

  • Neutralization (for Aqueous Solutions - Use with Caution):

    • This step should only be performed by trained personnel and in accordance with institutional and local regulations. Some jurisdictions may permit the drain disposal of neutralized, dilute acid solutions if they do not contain other hazardous components like heavy metals.

    • Procedure:

      • Work in a chemical fume hood.

      • Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the aqueous waste solution while stirring.

      • Monitor the pH continuously. The target pH should be between 5.5 and 9.0.

      • Be aware of potential gas evolution (carbon dioxide if using bicarbonate) and exotherms.

    • Crucial Caveat: Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations. Unless explicitly permitted by your environmental health and safety office, collect the neutralized solution as hazardous waste.

  • Arranging for Pickup:

    • Once the waste container is nearly full (around 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of ethane-1,1,2,2-tetracarboxylic acid waste.

DisposalWorkflow start Generation of Ethane-1,1,2,2- tetracarboxylic Acid Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe waste_container Collect in a Labeled, Compatible Hazardous Waste Container aqueous_check Is the waste a dilute aqueous solution? waste_container->aqueous_check ppe->waste_container solid_waste Solid Waste or Concentrated Solution aqueous_check->solid_waste No neutralize_decision Consult EHS: Is on-site neutralization permitted? aqueous_check->neutralize_decision Yes collect_as_waste Collect as Hazardous Waste solid_waste->collect_as_waste neutralize_proc If permitted, neutralize with a weak base to pH 5.5-9.0 under engineering controls. neutralize_decision->neutralize_proc Yes neutralize_decision->collect_as_waste No drain_decision Consult EHS: Is drain disposal of the neutralized solution permitted? neutralize_proc->drain_decision drain_decision->collect_as_waste No ehs_pickup Store in Satellite Accumulation Area and Arrange for EHS Pickup drain_decision->ehs_pickup Yes, but typically not recommended. Confirm with EHS. collect_as_waste->ehs_pickup

Caption: Decision workflow for the disposal of ethane-1,1,2,2-tetracarboxylic acid.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For ethane-1,1,2,2-tetracarboxylic acid, in the absence of specific manufacturer data, a conservative approach is mandated. By treating this compound as an irritant and a potential environmental hazard, and by adhering to the principles of proper waste segregation and disposal through certified channels, we uphold our commitment to safety and scientific integrity.

References

  • Chemsrc. (2025, September 6). ethane-1,1,2,2-tetracarboxylic acid | CAS#:4378-76-1. Retrieved from [Link]

  • Castrol. (2025, March 26). Safety Data Sheet: Demulsifier 702. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Ethylenediamine tetraacetic acid. Retrieved from [Link]

  • PubChem. Ethylenetetracarboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. Chemical Waste Disposal. Retrieved from [Link]

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Handling

A Strategic Guide to Personal Protective Equipment for Ethane-1,1,2,2-tetracarboxylic Acid

This document provides comprehensive guidance on the safe handling of Ethane-1,1,2,2-tetracarboxylic Acid, a compound for which detailed safety data is not widely available. The recommendations herein are grounded in the...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance on the safe handling of Ethane-1,1,2,2-tetracarboxylic Acid, a compound for which detailed safety data is not widely available. The recommendations herein are grounded in the principles of chemical safety and derived from the anticipated hazards associated with its molecular structure—a poly-functional carboxylic acid. As a solid, likely crystalline, substance with four acidic protons, it is prudent to treat Ethane-1,1,2,2-tetracarboxylic Acid as a corrosive and irritant material. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS), a thorough hazard assessment must be based on the chemical's structure and the properties of analogous compounds. Ethane-1,1,2,2-tetracarboxylic Acid possesses four carboxylic acid groups, which are anticipated to confer strong acidic properties. The primary hazards are associated with its likely nature as a corrosive solid.

Anticipated Hazards:

  • Corrosivity: Capable of causing severe skin burns and eye damage upon direct contact.[1][2]

  • Irritation: Inhalation of the dust may cause respiratory tract irritation.[3]

  • Toxicity: While specific toxicity data is unavailable, many organic acids can be harmful if swallowed.

Therefore, all handling procedures must be designed to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling Ethane-1,1,2,2-tetracarboxylic Acid. A multi-layered approach is necessary to ensure comprehensive protection.[4][5]

Respiratory Protection

Due to the risk of inhaling fine powders, respiratory protection is mandatory.[6][7]

  • For low-dust operations: A NIOSH-approved N95 or higher-rated particulate respirator is recommended.

  • For operations with potential for significant dust generation: A full-face or half-mask air-purifying respirator with P100 filters should be used.[8]

Eye and Face Protection

To protect against dust particles and potential splashes during solution preparation, robust eye and face protection is essential.

  • Minimum Requirement: Chemical splash goggles that form a tight seal around the eyes.[4][7]

  • Recommended: A full-face shield worn over chemical splash goggles, especially when handling larger quantities or preparing solutions.[2][8]

Hand Protection

Hands are at high risk of direct contact. The choice of glove material is critical to prevent chemical permeation.

  • Material: Nitrile gloves are a reliable option for general splash hazards with acidic solids.[4] For prolonged contact or when preparing solutions, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.

  • Practice: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[1]

Body Protection

Protective clothing is necessary to shield the skin from accidental contact with the solid or its solutions.

  • Laboratory Coat: A standard lab coat is the minimum requirement.[2]

  • Chemical-Resistant Apron: For added protection against spills and splashes, particularly when working with solutions, an acid-resistant apron should be worn over the lab coat.[4][9]

  • Full-Body Suit: In scenarios with a high risk of extensive exposure, a disposable chemical-resistant coverall may be necessary.[6][7]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Steel-toed boots are recommended if there is a risk of heavy objects falling.[6][7]

PPE Summary Table
Protection Level Equipment Specifications
Respiratory Particulate RespiratorNIOSH-approved N95 or P100
Eye/Face Goggles & Face ShieldChemical splash goggles; full-face shield
Hand Chemical-Resistant GlovesNitrile (double-gloved), Butyl Rubber
Body Lab Coat & ApronStandard lab coat, acid-resistant apron
Foot Safety ShoesClosed-toe, chemical-resistant

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling Ethane-1,1,2,2-tetracarboxylic Acid is crucial to minimize exposure.

Engineering Controls

All work with this compound must be performed within a properly functioning chemical fume hood to control dust and potential vapors.[1][2][10]

Step-by-Step Handling Procedure
  • Preparation: Before handling the chemical, ensure the fume hood is clean and uncluttered.[10] Assemble all necessary equipment, including a designated waste container.

  • Donning PPE: Put on all required PPE as detailed in the previous section.

  • Weighing: If possible, weigh the solid directly within the fume hood. If an external balance is used, tare a sealed container, add the chemical inside the fume hood, and re-weigh the sealed container. This minimizes the risk of dust spreading.

  • Solution Preparation: When preparing solutions, always add the acid to the solvent slowly, never the other way around, to prevent splashing.[1][2][9]

  • Post-Handling: After use, decontaminate all surfaces and equipment. A thorough cleanup is essential to prevent accidental exposure to subsequent users of the space.[10]

Handling and Disposal Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Prepare Fume Hood don_ppe Don Appropriate PPE prep_fume_hood->don_ppe weigh Weigh Solid in Hood don_ppe->weigh prepare_solution Prepare Solution (Acid to Solvent) weigh->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate neutralize_waste Neutralize Acidic Waste decontaminate->neutralize_waste dispose Dispose via Hazardous Waste Stream neutralize_waste->dispose

Caption: Workflow for safe handling and disposal of Ethane-1,1,2,2-tetracarboxylic Acid.

Disposal Plan: Responsible Waste Management

Improper disposal of acidic waste can cause significant environmental harm.[11]

  • Collection: All waste containing Ethane-1,1,2,2-tetracarboxylic Acid should be collected in a designated, properly labeled, and corrosion-resistant container.[12][13]

  • Neutralization: For aqueous waste, neutralization is a key step to render it safer for disposal.[12] Slowly add a weak base, such as sodium bicarbonate, to the acidic waste while stirring.[12] Monitor the pH using test strips until it is between 6.0 and 8.0. This process should be conducted in a fume hood due to potential gas evolution.

  • Final Disposal: The neutralized waste should be disposed of through your institution's hazardous waste management program.[13][14] Never pour chemical waste down the drain.[13]

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10] Seek medical attention.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

Spill: For small spills of the solid, carefully sweep it up using a dustpan and brush, avoiding dust generation, and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents.
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  • Safety Data Sheet: Ethylenediamine tetraacetic acid - Carl ROTH. Available at: [Link]

  • Synthesis of tetraethyl ethane-1,1,-2,2,-tetracarboxylate - PrepChem.com. Available at: [Link]

  • Working with Corrosives Guideline - KAUST Health & Safety. Available at: [Link]

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